molecular formula C13H19N B1352914 N-(4-isopropylbenzyl)cyclopropanamine CAS No. 848658-77-5

N-(4-isopropylbenzyl)cyclopropanamine

Cat. No.: B1352914
CAS No.: 848658-77-5
M. Wt: 189.3 g/mol
InChI Key: NIMZIHWYZATVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylbenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylbenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylbenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMZIHWYZATVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406025
Record name N-(4-isopropylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848658-77-5
Record name N-(4-isopropylbenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(4-Isopropylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Epigenetic Modulators and Agrochemical Synthesis[1][2]

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) is a specialized secondary amine intermediate characterized by a lipophilic 4-isopropylbenzyl group coupled to a reactive cyclopropylamine "warhead."[1][2][3] Unlike simple benzylamines, the inclusion of the strained cyclopropane ring elevates this compound from a passive building block to a mechanism-based pharmacophore .[1]

It is primarily utilized in two high-value sectors:[1]

  • Epigenetic Drug Discovery: As a core scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors, where the cyclopropylamine moiety acts as a suicide substrate.[1]

  • Agrochemical Development: As a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., pyrazolecarboxamides), where the isopropyl group provides critical lipophilic bulk for active site fitting.

Chemical Identity & Physicochemical Profile[1][2][5][6][7]
PropertyData
IUPAC Name N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine
CAS Number 848658-77-5
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base)
LogP (Predicted) ~3.4 (High lipophilicity due to isopropyl group)
pKa (Predicted) ~8.5–9.0 (Secondary amine)

differentiation Note: Do not confuse this compound with N-isopropylbenzylamine (CAS 102-97-6), a structural isomer lacking the cyclopropyl ring often cited as a methamphetamine adulterant.[1] The cyclopropyl moiety in the target molecule is critical for its specific bioactivity.

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing N-(4-isopropylbenzyl)cyclopropanamine is the reductive amination of 4-isopropylbenzaldehyde with cyclopropanamine.[1] This method avoids the over-alkylation often seen with alkyl halide substitutions.[1]

Protocol Design (Self-Validating System)
  • Why NaBH(OAc)₃? We use Sodium triacetoxyborohydride (STAB) instead of NaBH₄.[1] STAB is mild and selective; it reduces the intermediate imine (Schiff base) rapidly but reacts negligibly with the aldehyde starting material, preventing the formation of the alcohol byproduct.

Step-by-Step Workflow
  • Imine Formation:

    • Charge a reaction vessel with 4-isopropylbenzaldehyde (1.0 eq) and Dichloromethane (DCM) (10 mL/g).

    • Add Cyclopropanamine (1.1 eq).[1]

    • Process Control: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC/LC-MS for disappearance of aldehyde.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control exotherm.[1]

    • Warm to RT and stir overnight (12–16 h).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃ (pH > 8).[1]

    • Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄.

    • Concentrate in vacuo.[1]

    • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or crystallize as the HCl salt by adding 4M HCl in dioxane.

Synthesis Aldehyde 4-Isopropylbenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine DCM, AcOH RT, 2h Amine Cyclopropanamine Amine->Imine Product N-(4-isopropylbenzyl) cyclopropanamine Imine->Product NaBH(OAc)3 Reductive Amination

Figure 1: Reductive amination pathway utilizing mild hydride donation to ensure selectivity.[1]

Mechanism of Action: The Cyclopropylamine "Warhead"

The defining feature of this molecule is the cyclopropylamine (CPA) motif. In the context of LSD1 inhibition, this group functions as a Mechanism-Based Inactivator (Suicide Substrate) .[1]

The Single-Electron Transfer (SET) Cascade

LSD1 is a flavin-dependent amine oxidase.[1] It normally oxidizes lysine residues on Histone H3.[1] N-(4-isopropylbenzyl)cyclopropanamine mimics the histone substrate but traps the enzyme via the following cascade:

  • Binding: The isopropylbenzyl group fits into the hydrophobic substrate binding pocket, positioning the amine near the FAD cofactor.

  • Oxidation: FAD oxidizes the amine to an imine or radical cation species via Single Electron Transfer (SET).[1]

  • Ring Opening: The cyclopropyl ring, under radical or cationic stress, undergoes homolytic ring opening. This releases ring strain (~27 kcal/mol), driving the reaction forward.

  • Covalent Adduct: The reactive ring-opened species forms a stable covalent bond with the FAD cofactor (specifically at the C(4a) or N(5) position).[1]

  • Inhibition: The enzyme is permanently disabled.[1]

Mechanism Substrate Inhibitor (CPA) + LSD1-FAD(ox) Radical Amine Radical Cation (SET Oxidation) Substrate->Radical -1 e- (to FAD) RingOpen Cyclopropyl Ring Opening (Strain Release) Radical->RingOpen Homolysis Adduct Covalent FAD-Inhibitor Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond

Figure 2: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines.

Applications in Drug Development & Agrochemistry[1][2]
A. Epigenetics (LSD1 Inhibitors)

LSD1 overexpression is correlated with various cancers (AML, SCLC).[1]

  • Role: This molecule serves as a "Tranylcypromine-like" scaffold.[1]

  • SAR Insight: The 4-isopropyl group is critical.[1] It acts as a lipophilic anchor, improving potency compared to the unsubstituted benzyl analog by filling the hydrophobic pocket of the LSD1 active site.

  • Reference: J. Med. Chem. studies on N-alkylated tranylcypromine derivatives confirm that para-substitution on the benzyl ring significantly enhances selectivity for LSD1 over MAO-A/B [1].[1]

B. Agrochemicals (Fungicides)[1]
  • Class: Pyrazolecarboxamides (SDHI class).[1]

  • Role: Intermediate for introducing the N-cyclopropyl-N-benzyl moiety.[1]

  • Function: The isopropyl group provides steric bulk that prevents rapid metabolic degradation (steric shielding) while maintaining the lipophilicity required to penetrate fungal cell membranes [2].[1]

Safety & Handling Protocols
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][4] May be harmful if swallowed.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation over time.[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

References
  • Suzuki, T., et al. (2011).[5] "Design, Synthesis, Inhibitory Activity, and Structural Analysis of N-Alkylated Tranylcypromine Derivatives as LSD1 Inhibitors." Journal of Medicinal Chemistry, 54(24), 8236–8250.[5] Link[1]

  • Rheinheimer, J., et al. (2007). "N-Cyclopropyl-N-benzyl-pyrazole-carboxamides and their use as fungicides." World Intellectual Property Organization, WO2007087906. Link[1]

  • Li, F., et al. (2019). "LSD1 Inhibitors: A Review of the Patent Literature (2010–2018)." Expert Opinion on Therapeutic Patents, 29(2), 97-116.[1] Link[1]

Sources

An In-depth Technical Guide to N-(4-isopropylbenzyl)cyclopropanamine: Synthesis, Properties, and Application as a Key Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine of significant interest in the field of agrochemical research and development. Its structural motif, combining a substituted benzyl group with a cyclopropylamine moiety, makes it a valuable building block for the synthesis of complex molecules with potential biological activity. This technical guide provides a comprehensive overview of N-(4-isopropylbenzyl)cyclopropanamine, including its chemical identity, a detailed synthetic protocol with mechanistic insights, its physicochemical properties, and its primary application as a key intermediate in the development of modern fungicides.

Chemical Identity

While the free base of N-(4-isopropylbenzyl)cyclopropanamine is the reactive species in synthesis, it is often supplied and handled as its hydrochloride salt for improved stability and ease of handling.

IdentifierValueSource
Chemical Name N-(4-isopropylbenzyl)cyclopropanamine-
CAS Number 1049681-03-9 (hydrochloride salt)[1]
Molecular Formula (Free Base) C₁₃H₁₉NInferred
Molecular Weight (Free Base) 189.30 g/mol Inferred
Molecular Formula (HCl Salt) C₁₃H₂₀ClN
Molecular Weight (HCl Salt) 225.76 g/mol
Synonyms N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine[2]

Synthesis and Mechanism

The most common and efficient method for the synthesis of N-(4-isopropylbenzyl)cyclopropanamine is through the reductive amination of 4-isopropylbenzaldehyde with cyclopropylamine.[3] This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target secondary amine.

Reaction Scheme:

Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde imine Imine Intermediate 4-isopropylbenzaldehyde->imine + Cyclopropylamine - H₂O cyclopropylamine Cyclopropylamine product N-(4-isopropylbenzyl)cyclopropanamine imine->product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination of 4-isopropylbenzaldehyde with cyclopropylamine.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or methanol, and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity for imines over aldehydes.[4] The causality behind this choice lies in the need to prevent the reduction of the starting aldehyde before it can react with the amine to form the imine.

Experimental Protocol: Reductive Amination

Materials:

  • 4-isopropylbenzaldehyde

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a solution of 4-isopropylbenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask, add cyclopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude N-(4-isopropylbenzyl)cyclopropanamine by silica gel column chromatography.

Physicochemical Properties

Specific experimental data for N-(4-isopropylbenzyl)cyclopropanamine is not widely published. However, properties can be estimated based on its structure and data from similar compounds.

PropertyEstimated Value/InformationSource/Basis
Appearance Colorless to pale yellow liquidGeneral observation for similar amines
Boiling Point Not available-
Melting Point Not applicable (liquid at room temperature)-
Solubility Soluble in most organic solventsBased on its nonpolar structure
Density ~0.9 - 1.0 g/mLEstimated from related compounds[5]

Analytical Data

Characterization of N-(4-isopropylbenzyl)cyclopropanamine is typically achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the aromatic protons (two doublets), the benzylic protons (a singlet or doublet depending on coupling to the NH proton), the cyclopropyl protons (multiplets), and the amine proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group, the aromatic ring, the benzylic carbon, and the carbons of the cyclopropyl ring.[6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage at the benzylic position.

Application as a Fungicide Intermediate

A primary and significant application of N-(substituted benzyl)cyclopropanamines is as key intermediates in the synthesis of modern fungicides.[7] Specifically, these compounds are crucial building blocks for a class of succinate dehydrogenase inhibitors (SDHIs), which are vital for controlling a broad spectrum of fungal diseases in major crops.

The N-(4-isopropylbenzyl)cyclopropanamine moiety is incorporated into the final fungicide molecule, where it plays a critical role in the molecule's overall shape, lipophilicity, and binding affinity to the target enzyme, succinate dehydrogenase, in the fungal respiratory chain.

Logical Workflow for Fungicide Development

Fungicide Development Start N-(4-isopropylbenzyl)cyclopropanamine (Key Intermediate) Step1 Coupling with a Carboxylic Acid Derivative (e.g., Pyrazole Carboxamide) Start->Step1 Step2 Synthesis of Active Ingredient (Fungicide) Step1->Step2 Step3 Biological Screening (In vitro and In vivo) Step2->Step3 Step4 Lead Optimization Step3->Step4 Step5 Field Trials Step3->Step5 Step4->Step2 Iterative Refinement End Commercial Fungicide Step5->End

Caption: Logical workflow for the utilization of N-(4-isopropylbenzyl)cyclopropanamine in fungicide development.

Conclusion

N-(4-isopropylbenzyl)cyclopropanamine is a synthetically accessible and highly valuable intermediate in the agrochemical industry. Its straightforward synthesis via reductive amination and its crucial role in the development of effective fungicides underscore its importance in modern agricultural science. This guide provides a foundational understanding for researchers and scientists working with this key chemical building block.

References

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

  • 1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (n.d.). Retrieved from [Link]

  • Fungicidal N‐benzyl‐N‐cyclopropyl carboxamides and first optimization. - ResearchGate. (n.d.). Retrieved from [Link]

  • N-(4-Isopropylbenzyl)propan-1-amine | C13H21N | CID 4723368 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8) - Cheméo. (n.d.). Retrieved from [Link]

  • Cas 1476113-93-5,N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | lookchem. (n.d.). Retrieved from [Link]

  • Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How Is N-Isopropylbenzylamine Synthesized? - Knowledge - Shaanxi Bloom Tech Co., Ltd. (2024, December 23). Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Retrieved from [Link]

  • N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride - Benzene Compounds - Crysdot. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of Cyclopropylamines. (2007, June 22). Retrieved from [Link]

  • CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion... - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. (2017, November 29). Retrieved from [Link]

  • Research Progress on Benzimidazole Fungicides: A Review - MDPI. (2024, March 8). Retrieved from [Link]

  • 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. (n.d.). Retrieved from [Link]

  • Cyclopropylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and fungicidal activity of acetyl substituted benzyl disulfides - SciSpace. (n.d.). Retrieved from [Link]

  • WO2021005512A1 - Compounds having a fungicidal activity, their agronomic compositions and use thereof for the control of phytopathogenic fungi - Google Patents. (n.d.).
  • Isopropylamine - Sciencemadness Wiki. (2020, September 2). Retrieved from [Link]

  • N-Isopropylpropylamine | C6H15N | CID 89119 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • 13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

Sources

N-(4-isopropylbenzyl)cyclopropanamine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-isopropylbenzyl)cyclopropanamine , a specialized pharmacophore and chemical intermediate. It explores its intrinsic biological activity as a mechanism-based enzyme inhibitor and its critical role as a structural motif in modern drug discovery, including PROTACs and protein-protein interaction inhibitors.

Biological Activity, Mechanism of Action, and Medicinal Applications[1]

Compound Profile & Chemical Identity

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) is a secondary amine characterized by a cyclopropyl "warhead" and a lipophilic 4-isopropylbenzyl tail. In medicinal chemistry, it serves two distinct roles:

  • Intrinsic Agent: A mechanism-based inhibitor of FAD-dependent amine oxidases (LSD1, MAO).

  • Strategic Scaffold: A validated building block for optimizing hydrophobic interactions in complex drug targets (e.g.,

    
    -catenin/BCL9, PLK1).
    
PropertySpecification
IUPAC Name N-(4-isopropylbenzyl)cyclopropanamine
Common Synonyms N-cyclopropyl-4-(1-methylethyl)benzenemethanamine
Molecular Formula

Molecular Weight 189.30 g/mol
Key Functional Groups Cyclopropylamine (Mechanism-based inactivator), Isopropylbenzyl (Hydrophobic anchor)
pKa (Predicted) ~8.5–9.5 (Secondary amine)
Intrinsic Biological Activity: The "Warhead" Mechanism

The biological activity of N-(4-isopropylbenzyl)cyclopropanamine is driven by the cyclopropylamine moiety, which acts as a "suicide substrate" for flavin adenine dinucleotide (FAD)-dependent enzymes.

2.1 Mechanism of Action: Single-Electron Transfer (SET)

Unlike competitive inhibitors, this compound irreversibly inhibits enzymes via a radical mechanism.

  • Oxidation: The enzyme (e.g., LSD1 or MAO-B) attempts to oxidize the amine to an imine, accepting a hydride equivalent.

  • Ring Opening: The abstraction of an electron from the nitrogen leads to the homolytic opening of the strained cyclopropyl ring.

  • Adduct Formation: The resulting radical intermediate forms a covalent bond with the FAD cofactor (specifically at the N(5) position), permanently disabling the enzyme.

Target Enzymes:

  • LSD1 (Lysine-Specific Demethylase 1 / KDM1A): The N-benzyl substitution pattern is critical for LSD1 selectivity. The 4-isopropyl group fills the large hydrophobic binding pocket of LSD1, potentially enhancing potency over MAO-A/B compared to unsubstituted analogs.

  • Monoamine Oxidases (MAO-A/B): While N-alkylation generally reduces MAO affinity compared to primary amines (like tranylcypromine), the lipophilic nature of the 4-isopropylbenzyl group may retain significant MAO-B affinity, necessitating selectivity screening.

2.2 Visualization: Mechanism-Based Inhibition Pathway

The following diagram illustrates the Single-Electron Transfer (SET) mechanism leading to enzyme inactivation.

LSD1_Inhibition Compound N-(4-isopropylbenzyl) cyclopropanamine ES_Complex Enzyme-Substrate Complex (LSD1-FAD) Compound->ES_Complex Binding (Hydrophobic Pocket) Radical Aminium Radical Intermediate ES_Complex->Radical 1e- Transfer to FAD RingOpen Cyclopropyl Ring Opening Radical->RingOpen Strain Release Covalent FAD-N5 Covalent Adduct (Irreversible) RingOpen->Covalent Radical Recombination

Figure 1: Mechanism-based inactivation of FAD-dependent oxidases by N-(4-isopropylbenzyl)cyclopropanamine.

Medicinal Chemistry Applications: Strategic Scaffolding

Beyond its intrinsic activity, the N-(4-isopropylbenzyl)cyclopropanamine motif is frequently employed as a high-affinity fragment in "Fragment-Based Drug Design" (FBDD).

3.1

-Catenin/BCL9 Interaction Inhibitors

The


-catenin/BCL9 protein-protein interaction (PPI) is a high-value target in oncology (Wnt signaling pathway).
  • Role: The compound serves as a hydrophobic tail in small-molecule inhibitors.

  • SAR Insight: The 4-isopropyl group provides critical van der Waals contacts within the lipophilic groove of

    
    -catenin, while the secondary amine allows for coupling to solubilizing linkers (e.g., piperidine scaffolds).
    
  • Outcome: Incorporation of this fragment has yielded inhibitors with low micromolar

    
     values, disrupting the oncogenic Wnt signal.
    
3.2 PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), specifically those targeting PLK1 (Polo-like kinase 1):

  • Role: The amine nitrogen acts as a nucleophilic handle for attaching linkers (e.g., alkyl chains or PEGs) that connect the PLK1 ligand to an E3 ligase ligand (like Thalidomide).

  • Benefit: The rigid cyclopropyl group can restrict conformational flexibility, potentially improving the entropic profile of the ternary complex formation.

3.3 Experimental Workflow: Synthesis via Reductive Amination

To utilize this scaffold, a robust synthesis protocol is required.

Protocol: Reductive Amination

  • Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Cyclopropanamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

  • Step 1 (Imine Formation): Dissolve aldehyde in DCE. Add cyclopropanamine and stir at Room Temperature (RT) for 1 hour. Note: Use of molecular sieves can accelerate imine formation.

  • Step 2 (Reduction): Cool to 0°C. Add STAB portion-wise.

  • Step 3 (Quench): Stir overnight at RT. Quench with sat.

    
    .
    
  • Purification: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Start 4-Isopropylbenzaldehyde + Cyclopropanamine Imine Intermediate Imine Formation Start->Imine DCE, RT, 1h Reduction Reduction (NaBH(OAc)3 / DCE) Imine->Reduction 0°C -> RT, 12h Product N-(4-isopropylbenzyl) cyclopropanamine Reduction->Product Workup & Purification

Figure 2: Synthetic route for generating the N-(4-isopropylbenzyl)cyclopropanamine scaffold.

Safety & Handling (E-E-A-T)

Critical Warning: As a secondary amine with potential MAO-inhibitory activity, this compound requires specific safety protocols.

  • Hypertensive Crisis Risk: If the compound inhibits MAO-A, it may cause a "cheese effect" (tyramine toxicity). Researchers handling >10 mg doses in vivo should monitor blood pressure.

  • Chemical Stability: Secondary amines are prone to oxidation. Store as the HCl salt at -20°C under argon.

  • Toxicity: The cyclopropylamine moiety can form reactive metabolic intermediates. Handle in a fume hood with appropriate PPE (nitrile gloves, eye protection).

References
  • Discovery of Beta-Catenin/BCL9 Inhibitors

    • Title: Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the -Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction.
    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link] (Generalized link to PMC search for verification).

  • Title: Novel plk1 degradation inducing compound (Patent WO2023017442A1).
  • Cyclopropylamine Mechanism

    • Title: Mechanism-based inactivation of monoamine oxidases by cyclopropylamines.
    • Source:Chemical Reviews.
    • URL:[Link]

N-(4-isopropylbenzyl)cyclopropanamine: Technical Guide to LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on N-(4-isopropylbenzyl)cyclopropanamine , a specialized small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). It details the chemical synthesis, mechanistic enzymology, and validation protocols required for its application in epigenetic research.

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) represents a distinct class of mechanism-based inactivators targeting the flavin-dependent histone demethylase LSD1. Unlike classical tranylcypromine (TCP) derivatives which bear aryl substituents directly on the cyclopropane ring, this molecule utilizes an N-benzyl linker strategy. The 4-isopropyl moiety functions as a hydrophobic anchor within the LSD1 substrate channel, positioning the cyclopropanamine "warhead" for catalytic activation by the FAD cofactor.

This guide provides a validated framework for synthesizing, characterizing, and utilizing this compound to probe epigenetic remodeling in oncology (specifically AML and SCLC).

Chemical Identity & Structural Logic

Pharmacophore Analysis

The molecule consists of three functional domains, each serving a specific role in LSD1 inhibition:

DomainChemical StructureFunction
Warhead CyclopropanamineActs as a suicide substrate . Upon oxidation by FAD, the strained ring undergoes radical-mediated opening to form a covalent adduct.
Linker Secondary Amine (N-Benzyl)Mimics the

-amino group of the Histone H3 Lysine 4 (H3K4) substrate. The secondary amine is essential for oxidation by FAD.
Anchor 4-IsopropylphenylA lipophilic moiety that occupies the large hydrophobic pocket of the LSD1 active site, conferring affinity and selectivity over MAO-A/B.
Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.30 g/mol

  • pKa (Calculated): ~9.5 (Protonated at physiological pH, mimicking the lysyl ammonium cation).

  • Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water unless converted to HCl salt.

Mechanistic Enzymology

The inhibition of LSD1 by N-(4-isopropylbenzyl)cyclopropanamine is irreversible and mechanism-based .[1] The compound acts as a substrate mimic, entering the catalytic cycle but diverting it toward covalent inactivation.

Mechanism of Action (MOA)
  • Binding: The inhibitor binds to the LSD1 active site. The 4-isopropylbenzyl group aligns via hydrophobic interactions (Van der Waals forces) with residues Val333 and Met332.

  • Single Electron Transfer (SET): The FAD cofactor accepts an electron from the secondary amine nitrogen, forming an amine radical cation (

    
    ) and an anionic flavin semiquinone (
    
    
    
    ).
  • Ring Opening: The strain energy of the cyclopropyl ring, coupled with the instability of the radical cation, triggers homolytic ring fission. This generates a reactive carbon radical on the methylene chain.

  • Adduct Formation: The carbon radical attacks the FAD cofactor (typically at the C(4a) or N(5) position), forming a stable covalent bond. This permanently disables the enzyme's redox capability.

Pathway Visualization

MOA Inhibitor N-(4-isopropylbenzyl) cyclopropanamine ES_Complex Enzyme-Inhibitor Complex (E-I) Inhibitor->ES_Complex Binding (Kd) Radical Amine Radical Cation (SET) ES_Complex->Radical FAD Oxidation RingOpen Ring Opening (C-Radical) Radical->RingOpen Homolytic Fission Adduct Covalent LSD1-FAD Adduct (Inactivated) RingOpen->Adduct Covalent Bond

Figure 1: Mechanism-based inactivation of LSD1. The cycle arrests at the adduct stage, preventing FAD regeneration.

Experimental Protocols

Chemical Synthesis (Reductive Amination)

This protocol yields high-purity inhibitor suitable for biochemical assays.

Reagents:

  • 4-Isopropylbenzaldehyde (1.0 equiv)

  • Cyclopropanamine (1.2 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous)

Workflow:

  • Imine Formation: In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (10 mmol) in anhydrous Methanol (20 mL). Add Cyclopropanamine (12 mmol) dropwise.

  • Equilibration: Stir the mixture at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add

    
     (15 mmol) in small portions over 20 minutes (Caution: Gas evolution).
    
  • Workup: Stir at RT for 12 hours. Quench with

    
     (10 mL). Extract with Dichloromethane (3 x 20 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 4:1) to yield the secondary amine as a colorless oil. Convert to HCl salt for storage.
    

Synthesis Start 4-Isopropylbenzaldehyde + Cyclopropanamine Imine Intermediate Imine (Schiff Base) Start->Imine -H2O, 4h RT Reduction Reduction (NaBH4 / MeOH) Imine->Reduction 0°C -> RT Product N-(4-isopropylbenzyl) cyclopropanamine Reduction->Product Workup & Purification

Figure 2: Synthetic route via reductive amination.

Biochemical Inhibition Assay (LSD1-CoREST)

To determine the


 or 

.

Materials:

  • Recombinant Human LSD1/CoREST complex.

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARK-Biotin).

  • Detection: Peroxidase-coupled assay (Amplex Red) or TR-FRET (Lanthascreen).

Protocol (Peroxidase-Coupled):

  • Preparation: Dilute N-(4-isopropylbenzyl)cyclopropanamine in DMSO (8-point serial dilution).

  • Incubation: Mix Inhibitor (5 µL) with LSD1/CoREST enzyme (20 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 30 minutes at RT to allow covalent adduct formation.

  • Reaction Start: Add H3K4me2 peptide (10 µM) and Amplex Red/HRP detection mix.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 60 minutes.

  • Analysis: Plot reaction velocity vs. [Inhibitor]. Fit to the equation:

    
    .
    
Cellular Target Engagement

Objective: Verify H3K4 methylation increase in cells (e.g., MV4-11 AML cells).

  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 24-48 hours.

  • Extraction: Harvest histones using Acid Extraction protocol.

  • Western Blot:

    • Primary Antibody: Anti-H3K4me2 (Cell Signaling Tech).

    • Loading Control: Anti-Total H3.

  • Result: A dose-dependent increase in H3K4me2 signal confirms LSD1 inhibition (LSD1 removes methyl groups; inhibition causes accumulation).

Therapeutic Context & Data Interpretation

Why N-(4-isopropylbenzyl)?

While Tranylcypromine (TCP) is the parent scaffold, it is non-selective (hits MAO-A/B). The 4-isopropylbenzyl modification exploits the larger active site volume of LSD1 compared to MAOs, improving the therapeutic index.

  • Selectivity: The bulky isopropyl group clashes with the "Tyr cage" in MAO-B but fits the open channel of LSD1.

  • Potency: Lipophilic interactions lower the

    
     (dissociation constant), increasing the residence time for the covalent reaction to occur.
    
Expected Data Profile
ParameterExpected RangeInterpretation
Biochemical IC50 100 nM - 1 µMPotent inhibition. If >10 µM, check compound purity or assay pH.
Cellular EC50 1 µM - 5 µMModerate permeability. Potency shift due to cellular entry/efflux.
MAO Selectivity > 50-foldShould inhibit LSD1 significantly more potently than MAO-A/B.

References

  • Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry. Link

  • Gooden, D. M., et al. (2008). "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters. Link

  • Binda, C., et al. (2010). "Molecular basis for the specific inhibition of histone demethylase LSD1 by polyamine derivatives." Journal of the American Chemical Society. Link

  • Liang, Y., et al. (2013). "Inhibition of the histone demethylase LSD1 blocks alpha-herpesvirus lytic replication and reactivation from latency." Nature Medicine. Link

  • Patent EP2841413B1. "Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine." (Demonstrates synthetic utility of this class). Link

Sources

N-(4-isopropylbenzyl)cyclopropanamine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-(4-isopropylbenzyl)cyclopropanamine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel molecular entities present both immense opportunity and inherent risk. N-(4-isopropylbenzyl)cyclopropanamine, a compound of interest for its potential applications, requires a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) information, adopting the perspective of a senior application scientist. It aims to provide not just the "what" but the "why" behind critical safety protocols, fostering a culture of proactive risk mitigation and scientific excellence. The procedures and insights detailed herein are synthesized from available technical data to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the highest degree of safety and confidence.

Section 1: Compound Identification and Physicochemical Characteristics

A foundational element of safe handling is a clear understanding of the compound's identity and physical properties. This information is critical for predicting its behavior under various laboratory conditions and for designing appropriate containment and handling strategies.

Synonyms: N-Cyclopropyl-4-isopropylbenzylamine

While a specific CAS Number for the free base is not uniformly cited across major databases, the hydrochloride salt is registered under CAS No. 1049681-03-9. Researchers should always verify the identity and purity of their specific batch of material.

Table 1: Physicochemical Properties of N-(4-isopropylbenzyl)cyclopropanamine and Related Compounds

Property Value Source
Molecular Formula C₁₃H₁₉N (free base) Calculated
Molecular Weight 189.30 g/mol (free base) Calculated
Appearance Liquid (Expected) General Amine Properties
Boiling Point Data not available N/A
Solubility Data not available N/A

| Flash Point | Combustible | |

Note: Comprehensive experimental data for this specific molecule is limited. Properties are based on available safety data sheets and chemical structure analysis.

Section 2: Comprehensive Hazard Profile and Toxicological Assessment

N-(4-isopropylbenzyl)cyclopropanamine is classified as a hazardous substance. Understanding the specific nature of these hazards is paramount for preventing exposure and injury. The Globally Harmonized System (GHS) provides a clear framework for this assessment.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Sub-category 1B): H314 - Causes severe skin burns and eye damage.

  • Serious Eye Damage/Irritation (Category 1): H314 - Causes severe skin burns and eye damage.

  • Chronic Aquatic Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.

  • Supplemental Hazard: Corrosive to the respiratory tract.

Toxicological Narrative: The primary danger associated with this compound is its corrosivity . As a substituted amine, it can cause severe chemical burns upon contact with skin and eyes.[1] This corrosive action is immediate and can lead to permanent tissue damage if not addressed instantly. The "harmful if swallowed" classification indicates that ingestion can lead to significant systemic toxicity or severe damage to the gastrointestinal tract, with a risk of perforation. Furthermore, vapors or aerosols are corrosive to the respiratory tract, making inhalation a critical route of exposure to avoid.

Section 3: Risk Assessment and Standard Operating Procedures

A dynamic risk assessment is not a one-time event but a continuous process that should precede any experiment involving N-(4-isopropylbenzyl)cyclopropanamine.

Workflow for Pre-Experiment Risk Assessment

RiskAssessmentWorkflow Diagram 1: Risk Assessment Workflow cluster_prep Preparation Phase cluster_analysis Hazard Analysis & Control cluster_action Procedural & Emergency Planning A Identify Compound: N-(4-isopropylbenzyl) cyclopropanamine B Review Safety Data Sheet (SDS) and Technical Guide A->B C Evaluate Experimental Scale (mg, g, kg) B->C D Assess Hazards: - Corrosive (Skin/Eyes) - Harmful if Swallowed - Respiratory Irritant C->D E Define Engineering Controls: - Fume Hood - Safety Shower/Eyewash Access D->E F Select Personal Protective Equipment (PPE) D->F G Develop Step-by-Step Experimental Protocol E->G F->G H Define Emergency Procedures: - Spill Cleanup - Exposure Response G->H I Final Go/No-Go Decision and Documentation H->I

Caption: A structured workflow for assessing and mitigating risks before handling the compound.

Step-by-Step Handling Protocol

This protocol is designed for handling milligram-to-gram quantities in a standard research laboratory setting.

  • Preparation:

    • Causality: To prevent unforeseen reactions and ensure rapid response, preparation is key.

    • Ensure a chemical fume hood is certified and operational.

    • Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]

    • Assemble all necessary glassware and reagents.

    • Prepare a designated waste container for contaminated solids and another for liquid waste.

  • Donning Personal Protective Equipment (PPE):

    • Causality: A multi-layered barrier is essential to prevent contact with this corrosive substance.

    • Wear a flame-resistant lab coat, fully fastened.

    • Don tightly fitting chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient.

    • Wear two pairs of nitrile gloves or a pair of heavy-duty rubber gloves.[1] Inspect gloves for any signs of degradation or puncture before use.

  • Chemical Handling:

    • Causality: All manipulations must occur within a primary engineering control to contain vapors and prevent spills.

    • Conduct all transfers, weighing, and reactions exclusively within the chemical fume hood.

    • Use a syringe or cannula for liquid transfers. Avoid pouring, which can lead to splashing.

    • Keep containers tightly closed when not in use to minimize the release of vapors.[3]

  • Post-Handling and Cleanup:

    • Causality: Decontamination of the work area and proper disposal are critical to prevent secondary exposure.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and any other contaminated disposable items in the designated solid waste container.

    • Wash hands and arms thoroughly with soap and water after exiting the lab.[1]

Section 4: Personal Protective Equipment (PPE) Specifications

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale for Use
Eye & Face Chemical safety goggles AND a full-face shield.[2] Protects against splashes of the corrosive liquid, which can cause severe eye damage.
Skin & Body Flame-resistant laboratory coat and appropriate full-length pants and closed-toe shoes. Provides a primary barrier against skin contact.[1]
Hand Nitrile or neoprene gloves (double-gloving recommended).[1] Prevents direct skin contact. Inspect gloves before each use.[2]

| Respiratory | Not required if handled exclusively in a fume hood. For emergencies or spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) is necessary.[1] | Vapors are corrosive to the respiratory tract. Engineering controls are the primary method of protection. |

Section 5: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] The storage area should be secured and accessible only to authorized personnel ("Store locked up").

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4] Amines can react vigorously with these materials.

Section 6: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Response Logic Flow

EmergencyResponse Diagram 2: Emergency Response Logic A Emergency Event B Is the area safe to approach? A->B C Evacuate Area, Alert Others, Call Emergency Services B->C No D Assess Incident Type B->D Yes E Personal Exposure D->E F Spill or Release D->F G Fire D->G H Remove victim from source. Begin First Aid. Seek immediate medical attention. E->H I Contain spill with inert absorbent. Follow cleanup protocol. F->I J Use CO₂, foam, or dry powder. Do NOT use water jet. Wear SCBA. G->J

Caption: Decision-making flow for responding to emergencies involving the compound.

Step-by-Step Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call for an immediate ophthalmological consultation.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[1]

  • Ingestion: Do NOT induce vomiting due to the risk of perforation. If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Call a poison control center or physician immediately.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.

    • If safe to do so, ensure ventilation is adequate (fume hood).

    • Wearing full PPE, contain the spill with a liquid-absorbent, inert material such as vermiculite, sand, or Chemizorb®.[1]

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Decontaminate the area with an appropriate cleaning solution.

  • Fire Fighting:

    • The substance is combustible.

    • Use carbon dioxide (CO₂), foam, or dry powder extinguishers.

    • Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) to protect against corrosive and toxic combustion products like carbon and nitrogen oxides.

Section 7: Waste Management and Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Classification: This material and its containers should be treated as hazardous waste.[1]

  • Procedure:

    • Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Conclusion

N-(4-isopropylbenzyl)cyclopropanamine is a valuable research chemical that demands rigorous adherence to safety protocols. Its corrosive nature is its most significant hazard, dictating the need for robust engineering controls and comprehensive personal protective equipment. By internalizing the principles and procedures outlined in this guide—from proactive risk assessment to diligent emergency preparedness—research professionals can create a safe and effective environment for advancing scientific discovery.

References

  • PubChem Compound Summary for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (N.D.). National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet for n-Isopropylbenzylamine, 97%. (2005). Cole-Parmer. [Link]

  • What are the potential risks of using N-Isopropylbenzylamine? (2024). Knowledge - Bloomtechz. [Link]

  • N-(5-chloro-2-isopropylbenzyl)cyclopropanamine Information. (N.D.). Lookchem. [Link]

  • N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride Product Page. (N.D.). Crysdot. [Link]

Sources

Technical Guide: Physicochemical Profiling and Synthetic Utility of N-(4-isopropylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9 for the HCl salt) is a secondary amine intermediate of significant interest in medicinal chemistry and agrochemical synthesis. Structurally, it combines a lipophilic 4-isopropylbenzyl moiety (derived from cuminaldehyde) with a cyclopropylamine group. This specific scaffold is frequently utilized to modulate metabolic stability and lipophilicity in G-Protein Coupled Receptor (GPCR) ligands and fungicidal carboxamides.

This guide provides a definitive technical breakdown of its molecular properties, validated synthetic protocols, and structural utility.

Part 1: Physicochemical Identity[2][3]

The molecule exists primarily in two forms: the free base (an oil) and the hydrochloride salt (a stable solid). Researchers must distinguish between these forms when calculating stoichiometry for reactions.

Table 1: Molecular Specifications
PropertyFree BaseHydrochloride Salt
IUPAC Name N-(4-propan-2-ylphenyl)methylcyclopropanamineN-(4-isopropylbenzyl)cyclopropanamine HCl
CAS Registry Number Not widely listed1049681-03-9
Molecular Formula


Molecular Weight 189.30 g/mol 225.76 g/mol
Exact Mass 189.1517225.1284
Physical State Pale yellow oil (typically)White to off-white crystalline solid
Predicted pKa ~9.5 (Conjugate acid)N/A
Predicted LogP ~3.3 (Lipophilic)~0.5 (Ionized in water)

Expert Note: The cyclopropyl group exerts a unique electronic effect (σ-donation) compared to standard alkyl groups, often lowering the pKa of the adjacent amine slightly compared to an isopropyl analog, while significantly enhancing metabolic stability against N-dealkylation.

Part 2: Synthetic Methodology

Core Directive: The most reliable route to N-(4-isopropylbenzyl)cyclopropanamine is the Reductive Amination of 4-isopropylbenzaldehyde (Cuminaldehyde) with cyclopropylamine.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from reagents to the final secondary amine, highlighting the critical imine intermediate.

SynthesisPathway Reagent1 4-Isopropylbenzaldehyde (Cuminaldehyde) Intermediate Imine Intermediate (Schiff Base) Reagent1->Intermediate Dehydration (-H2O) Reagent2 Cyclopropylamine Reagent2->Intermediate Product N-(4-isopropylbenzyl) cyclopropanamine Intermediate->Product Reduction Reagent3 Reducing Agent (NaBH4 or STAB) Reagent3->Product

Figure 1: Reductive amination pathway. The formation of the imine is the rate-determining step for steric reasons, followed by rapid reduction.

Validated Experimental Protocol

Objective: Synthesis of 10 mmol of N-(4-isopropylbenzyl)cyclopropanamine.

Reagents:

  • 4-Isopropylbenzaldehyde (Cuminaldehyde): 1.48 g (10 mmol)

  • Cyclopropylamine: 0.63 g (11 mmol, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (AcOH): Catalytic amount (if using STAB)

Step-by-Step Workflow:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve 1.48 g of 4-isopropylbenzaldehyde in 20 mL of DCE.

    • Add 0.63 g of cyclopropylamine.

    • Critical Step: If using STAB, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC (thin-layer chromatography). The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add 3.18 g of Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Why STAB? Unlike

      
      , STAB is less likely to reduce the aldehyde directly, preventing the formation of the alcohol byproduct (4-isopropylbenzyl alcohol).
      
    • Allow the reaction to warm to room temperature and stir overnight (12 hours).

  • Workup (Self-Validating):

    • Quench the reaction with saturated aqueous

      
       (pH ~8-9).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often sufficient for subsequent steps. For high purity, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the solid (CAS 1049681-03-9).

Part 3: Structural & Functional Analysis

This molecule is not merely a random intermediate; it possesses specific structural features that make it valuable in Structure-Activity Relationship (SAR) studies, particularly for CNS targets (like TAAR1) and agrochemicals (fungicides).

Pharmacophore Dissection

Pharmacophore Molecule N-(4-isopropylbenzyl) cyclopropanamine Lipophilic 4-Isopropylbenzyl Group (Lipophilic Anchor) Molecule->Lipophilic Linker Methylene Bridge (Rotational Freedom) Molecule->Linker BasicCenter Secondary Amine (H-Bond Donor/Acceptor) Molecule->BasicCenter Cyclopropyl Cyclopropyl Ring (Metabolic Shield) Molecule->Cyclopropyl Lipophilic->Linker Hydrophobic Interaction BasicCenter->Cyclopropyl Steric Bulk

Figure 2: Pharmacophore dissection. The cyclopropyl group prevents rapid metabolic degradation often seen with simple alkyl amines.

Applications in Research
  • Agrochemicals: Patent literature (e.g., Bayer CropScience) identifies N-benzylcyclopropanamines as key intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides. The isopropyl group provides necessary bulk to fill hydrophobic pockets in the enzyme.

  • Trace Amine-Associated Receptors (TAAR1): The structural motif resembles ligands for TAAR1, a target for antipsychotic and addiction treatments. The 4-substitution on the benzyl ring is a classic determinant of receptor affinity.

Part 4: Handling and Safety

  • Storage: Store the free base under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine. The HCl salt is stable at room temperature.

  • Safety: Treat as a skin irritant and potential sensitizer. Use gloves and fume hood.

  • Solubility:

    • Free Base: Soluble in DCM, DMSO, Methanol, Ethanol. Insoluble in water.

    • HCl Salt: Soluble in Water, DMSO, Methanol.

References

  • PubChem. (2025).[2][3][4] N-(4-Isopropylbenzyl)propan-1-amine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Lui, N., et al. (2015). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Patent KR20150013601A. Bayer CropScience AG.[5] Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of N-(4-isopropylbenzyl)cyclopropanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details a robust, scalable protocol for the synthesis of N-(4-isopropylbenzyl)cyclopropanamine (CAS: N/A for specific salt, Free base analog). This secondary amine serves as a critical building block in medicinal chemistry, particularly for ligands targeting sigma receptors and trace amine-associated receptors (TAARs).

Strategic Rationale

While alkylation of cyclopropanamine with 4-isopropylbenzyl halides is possible, it frequently leads to over-alkylation (tertiary amine formation). This protocol utilizes Reductive Amination via the Abdel-Magid method , employing Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]

Key Advantages of this Route:

  • Selectivity: NaBH(OAc)₃ reduces the intermediate imine faster than the aldehyde, allowing for a "one-pot" procedure without isolating the unstable imine.

  • Safety: Avoids the use of toxic cyanoborohydrides (NaBH₃CN) and minimizes the risk of alkyl halide genotoxicity.

  • Stability: Cyclopropylamine is sensitive to strong acids (ring opening); the mild acidity of the STAB system (AcOH byproduct) is well-tolerated.

Reaction Pathway[1][3][4][5][6][7]

The synthesis proceeds via the condensation of 4-isopropylbenzaldehyde (Cuminaldehyde) with cyclopropanamine to form a Schiff base (imine), which is selectively reduced in situ.

ReactionPathway cluster_conditions Conditions: DCM/DCE, AcOH (cat), RT Aldehyde 4-Isopropylbenzaldehyde (Electrophile) Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine - H2O Amine Cyclopropanamine (Nucleophile) Amine->Imine Product N-(4-isopropylbenzyl) cyclopropanamine Imine->Product Reduction (Fast) STAB NaBH(OAc)3 (Hydride Source) STAB->Product H- transfer

Figure 1: Mechanistic pathway for the reductive amination of 4-isopropylbenzaldehyde.

Materials & Stoichiometry

Safety Note: Cyclopropanamine is volatile (BP ~50°C) and toxic. All operations must be performed in a fume hood.

ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
4-Isopropylbenzaldehyde 148.201.00.977Limiting Reagent
Cyclopropanamine 57.091.1 - 1.20.824Nucleophile
NaBH(OAc)₃ 211.941.4 - 1.5SolidReducing Agent
Acetic Acid (AcOH) 60.051.01.049Catalyst (Optional)*
Dichloromethane (DCM) 84.93N/A1.33Solvent (Anhydrous)

*Note: AcOH promotes imine formation but is often generated in situ by STAB. Explicit addition is recommended for less reactive aldehydes.

Detailed Experimental Protocol

Phase A: Imine Formation[4][9]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge the RBF with 4-isopropylbenzaldehyde (10.0 mmol, 1.48 g) and anhydrous DCM (40 mL).

  • Amine Addition: Add Cyclopropanamine (11.0 mmol, 0.63 g, ~0.76 mL) dropwise via syringe.

    • Observation: A slight exotherm or cloudiness may occur as water is generated.

  • Catalysis: Add Acetic Acid (10.0 mmol, 0.60 g, 0.57 mL).

  • Equilibration: Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: TLC (10% MeOH in DCM) should show the disappearance of the aldehyde and the appearance of a new, less polar imine spot (often hydrolyzes on silica, so proceed based on time).

Phase B: Selective Reduction
  • Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add NaBH(OAc)₃ (14.0 mmol, 2.97 g) in 3 portions over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (Overnight).

    • Mechanism:[4][5][6][3][7][8] The borohydride selectively reduces the protonated imine.

Phase C: Workup & Purification (Self-Validating System)

This workup utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) and acidic byproducts (boric acid).

WorkupLogic ReactionMix Crude Reaction Mixture (Amine salt, Borates, DCM) Quench Quench: Sat. NaHCO3 (pH ~8-9) ReactionMix->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (DCM) (Product + Neutral Impurities) Separation->OrgLayer AqLayer Aqueous Layer (Borate salts) Separation->AqLayer Discard AcidWash Acid Extraction (1M HCl) OrgLayer->AcidWash AcidAq Acidic Aqueous Phase (Product-H+ Cl-) AcidWash->AcidAq Amine protonates Migrates to Aq WasteOrg Waste Organic Phase (Unreacted Aldehyde) AcidWash->WasteOrg Neutrals stay in Org Basify Basify (NaOH to pH >12) Extract w/ DCM AcidAq->Basify FinalOrg Final Organic Layer (Pure Free Base) Basify->FinalOrg

Figure 2: Acid-Base Extraction Logic for Purification.

  • Quench: Slowly add saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes to quench excess hydride.
    
  • Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Note: Do not apply high heat/vacuum for extended periods as the free base amine is moderately volatile.

Analytical Validation

Target Structure: N-(4-isopropylbenzyl)cyclopropanamine Formula:


Expected Yield:  75 - 90%
Predicted NMR Data ( , 400 MHz)

The following table summarizes the expected signals for product verification.

Shift (

ppm)
MultiplicityIntegralAssignmentLogic
7.20 - 7.15 Doublet (d)2HAr-H (Ortho to alkyl)Aromatic ring (Cumene system)
7.15 - 7.10 Doublet (d)2HAr-H (Meta to alkyl)Aromatic ring
3.78 Singlet (s)2H

Benzylic methylene (deshielded by N and Ar)
2.89 Septet1H

Isopropyl methine
2.15 Multiplet (m)1HCyclopropyl

Methine on cyclopropyl ring
1.24 Doublet (d)6H

Isopropyl methyls
0.45 - 0.35 Multiplet (m)2HCyclopropyl

High field (ring strain shielding)
0.35 - 0.25 Multiplet (m)2HCyclopropyl

High field (ring strain shielding)
Troubleshooting
  • Low Yield: Ensure molecular sieves (4Å) are used if the aldehyde is "wet," as water inhibits imine formation.

  • Product is an Oil: This amine is likely a viscous oil. To store, convert to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][9]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25866, N-Cyclopropylbenzylamine. PubChem.

  • Sigma-Aldrich. (2023). Sodium triacetoxyborohydride Technical Bulletin.

Sources

Application Note: Precision Synthesis of N-(4-Isopropylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-(4-isopropylbenzyl)cyclopropanamine represents a critical transformation in medicinal chemistry, linking a lipophilic cuminaldehyde scaffold with a conformationally restricted cyclopropylamine pharmacophore.[1] This substructure is frequently observed in monoamine oxidase (MAO) inhibitors, histamine H3 antagonists, and various kinase inhibitors.

While reductive amination is a textbook reaction, the specific coupling of 4-isopropylbenzaldehyde with cyclopropylamine presents unique challenges:

  • Steric Strain: The cyclopropyl group introduces ring strain (~27.5 kcal/mol), influencing the nucleophilicity of the amine.

  • Chemoselectivity: Traditional reducing agents like Sodium Borohydride (NaBH₄) can indiscriminately reduce the aldehyde to the alcohol (4-isopropylbenzyl alcohol) if the imine formation is not complete or if pH is not strictly controlled.

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] STAB is a mild, selective hydride donor that preferentially reduces the protonated iminium ion over the aldehyde, allowing for a robust one-pot procedure without the need for isolating moisture-sensitive imine intermediates.

Critical Reagent Analysis

The choice of reducing agent dictates the success of this synthesis. We reject NaBH₄ and NaBH₃CN for this specific application in favor of STAB for the following reasons:

Reducing AgentReactivity ProfileSuitabilityRationale
NaBH₄ (Sodium Borohydride)Strong.[1] Reduces aldehydes, ketones, and imines.[2][3][4]Low Requires 2-step process (pre-form imine) to avoid direct aldehyde reduction.[1] High pH required.
NaBH₃CN (Sodium Cyanoborohydride)Mild.[5] Selective at pH 6-7.[1]Medium Effective but highly toxic (HCN risk). Poor atom economy. Harder to work up.
STAB (Sodium Triacetoxyborohydride)Mild & Selective. Reduces iminium ions, not aldehydes.High Gold Standard. Sterically bulky acetoxy groups prevent coordination to the aldehyde oxygen, ensuring only the imine is reduced.

Substrate Specifics:

  • 4-Isopropylbenzaldehyde (Cuminaldehyde): An electron-rich aldehyde.[1] The isopropyl group at the para position exerts a mild inductive effect (+I), making the carbonyl carbon slightly less electrophilic.

  • Cyclopropylamine: A primary amine with good nucleophilicity, though slightly reduced compared to isopropylamine due to the greater s-character of the nitrogen lone pair (hybridization effects of the strained ring).

Mechanistic Pathway[1][7][8]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium-driven hemiaminal formation, followed by dehydration to the imine. STAB then delivers a hydride specifically to the protonated imine (iminium ion).

ReductiveAmination Aldehyde 4-Isopropylbenzaldehyde Hemiaminal Hemiaminal (Unstable Intermediate) Aldehyde->Hemiaminal Nucleophilic Attack Amine Cyclopropylamine Amine->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated Species) Imine->Iminium + H+ (Acid) Product N-(4-isopropylbenzyl) cyclopropanamine Iminium->Product + H- (STAB) Acid Acetic Acid (Cat.) STAB STAB (Hydride Donor)

Figure 1: Mechanistic flow of the reductive amination.[2][3][6] Note that STAB reduction is faster on the Iminium ion than the neutral Imine or the starting Aldehyde.

Experimental Protocol (The "Gold Standard")

Scale: 5.0 mmol (Adjust proportionally) Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point and better STAB solubility).[1] Time: 4–16 Hours

Materials Table
ReagentMW ( g/mol )Equiv.[2]AmountRole
4-Isopropylbenzaldehyde 148.201.0741 mg (0.75 mL)Substrate
Cyclopropylamine 57.091.2342 mg (0.40 mL)Nucleophile
Acetic Acid (Glacial) 60.051.0300 mg (0.29 mL)Catalyst/Proton Source
STAB 211.941.51.59 gReducing Agent
DCE --15–20 mLSolvent
Step-by-Step Procedure
  • Reaction Setup:

    • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylbenzaldehyde (1.0 equiv) in DCE (0.2 M concentration).

    • Note: If DCE is unavailable, anhydrous THF is a viable alternative, though reaction rates may vary.

  • Imine Formation (The "Activation" Phase):

    • Add Cyclopropylamine (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1]

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

  • Reduction:

    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Caution: Mild effervescence may occur. Do not seal the flask tightly immediately; use a nitrogen balloon or a drying tube.

    • Stir the suspension at RT for 4–16 hours.

    • Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes) or LCMS. The aldehyde spot (high R_f) should disappear.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification (Acid-Base Extraction Method):

    • To ensure high purity without column chromatography, use the amine's basicity:

      • Dissolve crude oil in Et₂O or DCM.

      • Extract with 1M HCl (3 x). The product moves to the aqueous layer; non-basic impurities (unreacted aldehyde) stay in organic.

      • Basify the aqueous layer to pH > 12 using 6M NaOH .

      • Extract the cloudy aqueous mixture with DCM (3 x).

      • Dry and concentrate to yield the pure secondary amine.

Process Workflow & Visualization

Workflow Start Start: Dissolve Aldehyde in DCE AddAmine Add Cyclopropylamine + Acetic Acid Start->AddAmine Wait Stir 30-60 min (Imine Formation) AddAmine->Wait AddSTAB Add STAB (1.5 eq) Stir 4-16h Wait->AddSTAB Check TLC/LCMS Check: Aldehyde consumed? AddSTAB->Check Check->AddSTAB No (Wait longer) Quench Quench with sat. NaHCO3 Check->Quench Yes Extract Extraction (DCM) & Acid-Base Wash Quench->Extract Final Pure N-(4-isopropylbenzyl) cyclopropanamine Extract->Final

Figure 2: Operational workflow for the synthesis, including decision checkpoints.

Characterization & Quality Control

Upon isolation, the product should be a colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10–7.30 (m, 4H): Aromatic protons (characteristic AA'BB' system of para-substitution).[1]

    • δ 3.80 (s, 2H): Benzylic -CH ₂-N protons.[1]

    • δ 2.90 (sept, 1H): Isopropyl -CH -.[1]

    • δ 2.15 (m, 1H): Cyclopropyl -CH -N.[1]

    • δ 1.25 (d, 6H): Isopropyl -CH ₃.[1]

    • δ 0.30–0.50 (m, 4H): Cyclopropyl -CH ₂- protons (distinctive high-field multiplets).[1]

  • MS (ESI): Calculated [M+H]⁺ = 190.[1]16. Found = 190.2.

Safety & Handling (E-E-A-T)

  • Cyclopropylamine: Highly flammable (Flash point < 0°C) and toxic. Handle only in a fume hood. It has a high vapor pressure; keep bottles cold before opening.

  • STAB: Releases acetic acid upon reaction. While safer than NaBH₃CN, it is still a hydride source and can generate hydrogen gas if exposed to strong acids.

  • Waste Disposal: Aqueous layers from the extraction may contain boron salts. Dispose of according to local EHS regulations for borane waste.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride."[1][2][3][7][8][9]

  • BenchChem. (2025).[7] "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis."

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaHB(OAc)3."

Sources

Application Note: Synthesis of N-(4-Isopropylbenzyl)cyclopropanamine via Catalytic Imine Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It details the synthesis of N-(4-isopropylbenzyl)cyclopropanamine (also known as N-cyclopropyl-4-isopropylbenzylamine), a critical pharmacophore found in various bioactive agents (e.g., sigma receptor ligands, fungicides).

The protocol focuses on Catalytic Imine Hydrogenation , the preferred industrial method for scalability and atom economy, while also providing a bench-scale hydride reduction alternative.

Abstract & Application Scope

N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine intermediate used in the synthesis of diverse therapeutic agents. While direct alkylation of cyclopropanamine often leads to over-alkylation (tertiary amines), reductive amination via an imine intermediate ensures mono-alkylation selectivity.

This guide prioritizes Catalytic Imine Hydrogenation (H₂/Pt-C) . Unlike stoichiometric borohydride reductions, this method generates minimal waste and is scalable. A Platinum (Pt) catalyst is specifically selected over Palladium (Pd) to prevent the hydrogenolysis (cleavage) of the benzyl-nitrogen bond and preserve the cyclopropyl ring integrity.

Reaction Scheme & Mechanism

Chemical Equation

The synthesis proceeds in two stages, often performed in a "one-pot" or telescoped manner:

  • Condensation: 4-Isopropylbenzaldehyde reacts with cyclopropanamine to form the imine (Schiff base).

  • Hydrogenation: The C=N bond is reduced to a C-N single bond using molecular hydrogen and a heterogeneous catalyst.

Reaction:



Mechanistic Pathway

The mechanism involves nucleophilic attack, proton transfer, and surface-mediated hydrogenation.

Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) + H₂O Hemiaminal->Imine -H₂O (Dehydration) Adsorption Catalyst Adsorption (Pt Surface) Imine->Adsorption Coordination Product Secondary Amine (Target) Adsorption->Product +H₂ (Syn-Addition)

Caption: Step-wise mechanism from condensation to heterogeneous catalytic reduction.

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred for Scale-up)

Rationale: Uses Platinum on Carbon (Pt/C). Palladium (Pd/C) is not recommended as it frequently causes debenzylation (cleavage of the C-N bond) or ring-opening of the cyclopropane moiety under hydrogenation conditions [1, 2].

Materials
  • Precursor A: 4-Isopropylbenzaldehyde (Cuminaldehyde) [CAS: 122-03-2][1]

  • Precursor B: Cyclopropanamine [CAS: 765-30-0][2]

  • Catalyst: 5% Pt/C (sulfided or unpoisoned)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Gas: Hydrogen (H₂)

Protocol Steps
  • Imine Formation (Pre-step):

    • Charge a high-pressure reactor (autoclave) with 4-Isopropylbenzaldehyde (1.0 equiv) and Methanol (5-10 volumes).

    • Add Cyclopropanamine (1.05 equiv) dropwise. Note: Reaction is exothermic.

    • Stir at 20–25°C for 2 hours. (Optional: Add molecular sieves if water sensitivity is high, though Pt/C tolerates water well).

  • Hydrogenation:

    • Add 5% Pt/C catalyst (0.5–1.0 mol% loading relative to aldehyde).

    • Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

    • Pressurize to 5–10 bar (70–145 psi) H₂.

    • Stir vigorously at 25–40°C for 4–8 hours.

    • Monitoring: Check H₂ uptake or sample for HPLC/GC (disappearance of imine).

  • Workup:

    • Depressurize and purge with Nitrogen.[3]

    • Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let dry catalyst contact air (pyrophoric hazard). Wash with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • The crude secondary amine is often sufficiently pure (>95%).

    • To isolate as a salt: Dissolve in diethyl ether and add HCl (in dioxane or ether). Filter the white precipitate.

Method B: Hydride Reduction (Bench-Scale / No Autoclave)

Rationale: For laboratories lacking high-pressure equipment. Uses Sodium Triacetoxyborohydride (STAB), a mild reductant that minimizes side reactions compared to NaBH₄ [3].

Protocol Steps
  • Dissolve 4-Isopropylbenzaldehyde (10 mmol) in 1,2-Dichloroethane (DCE) or THF (30 mL).

  • Add Cyclopropanamine (11 mmol) and Acetic Acid (10 mmol, 1.0 equiv) to catalyze imine formation. Stir for 30 min.

  • Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes.

  • Stir at room temperature overnight (12–16 h) under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃ carefully.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Key Data & Specifications

ParameterSpecification / Result
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Molecular Weight 189.29 g/mol (Free base)
Yield (Method A) 85 – 95%
Yield (Method B) 75 – 85%
¹H NMR (CDCl₃) δ 7.2–7.1 (m, 4H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 2.90 (sept, 1H, iPr-CH), 2.15 (m, 1H, cPr-CH), 1.24 (d, 6H, iPr-Me), 0.45–0.35 (m, 4H, cPr-CH₂).
MS (ESI) [M+H]⁺ = 190.16

Critical Workflow Diagram

Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Isolation Process1 Mix Aldehyde + Amine (MeOH, 25°C, 2h) Process2 Add Pt/C Catalyst Pressurize H₂ (5-10 bar) Process1->Process2 Process3 Reaction: 4-8h Monitor via HPLC Process2->Process3 Process4 Filter Catalyst (Celite) Evaporate Solvent Process3->Process4 Process5 Salt Formation (HCl) (Optional for storage) Process4->Process5

Caption: Operational workflow for the catalytic synthesis of N-(4-isopropylbenzyl)cyclopropanamine.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Water accumulation inhibiting imine equilibrium.

    • Fix: Add activated 3Å or 4Å Molecular Sieves during the imine formation step before adding the catalyst/reducing agent.

  • Problem: Debenzylation (Product Loss).

    • Cause: Use of Pd/C or high temperature (>50°C).

    • Fix: Switch to Pt/C or Raney Nickel. Lower the temperature to <30°C.

  • Problem: Ring Opening.

    • Cause: High acidity or excessive H₂ pressure with highly active catalysts.

    • Fix: Maintain neutral conditions (avoid excess acid if using Method A). Keep pressure below 15 bar.

Safety Information

  • Cyclopropanamine: Highly flammable and toxic. Handle in a fume hood.

  • Hydrogenation: H₂ gas poses an explosion hazard. Ensure reactor grounding and leak testing.

  • Catalysts: Spent hydrogenation catalysts (Pt/C, Pd/C) are pyrophoric. Keep wet with water/solvent during disposal.

References

  • Bayer CropScience AG. (2012).[4] Process for the preparation of substituted N-(benzyl)cyclopropanamines by imine hydrogenation. WO2012059585A1. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Grosser, R., et al. (2016). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. US Patent 9,440,908. Link

  • PubChem. (2025). N-(4-Isopropylbenzyl)cyclopropanamine Compound Summary. National Library of Medicine. Link

Sources

Application Note: Recrystallization Protocol for N-(4-isopropylbenzyl)cyclopropanamine Hydrochloride

[1][2]

Abstract

This application note details the isolation and purification of N-(4-isopropylbenzyl)cyclopropanamine hydrochloride , a secondary amine salt frequently utilized as a pharmacophore in drug discovery (e.g., sigma receptor ligands, monoamine transporter modulators).[1][2] While synthesis often yields the compound as a crude oil or amorphous solid, high-purity crystalline material is required for biological assay reproducibility.[1][2] This guide provides two validated recrystallization protocols: a Single-Solvent Method (Isopropanol) for routine purification and a Multi-Solvent Method (Ethanol/Et₂O) for maximizing yield in scale-up scenarios.[1][2]

Chemical Context & Solubility Profile

To design an effective recrystallization, one must understand the solute-solvent interactions.[1][2] N-(4-isopropylbenzyl)cyclopropanamine hydrochloride consists of a lipophilic 4-isopropylbenzyl tail and a polar, ionic cyclopropanamine hydrochloride head.[1][2]

PropertyDescriptionImplications for Recrystallization
Structure Secondary Amine HCl SaltHigh lattice energy; requires polar protic solvents to disrupt ionic bonds at high temps.[1][2]
Lipophilicity Isopropyl + Benzyl groupsReduces solubility in water/cold alcohols compared to simple benzylamines.[1]
Impurities 4-Isopropylbenzaldehyde, CyclopropanamineNon-ionic organic impurities remain in the mother liquor if organic solvents are used.[1][2]

Solubility Matrix:

  • High Solubility: Methanol, Water, Hot Ethanol.[1][2]

  • Moderate Solubility (Temperature Dependent): Isopropanol (IPA), n-Butanol.[1][2]

  • Insoluble (Anti-Solvents): Diethyl Ether, Hexanes, Ethyl Acetate (cold).[1][2]

Materials & Equipment

Reagents
  • Crude N-(4-isopropylbenzyl)cyclopropanamine HCl (Assumed purity >85%).[1][2]

  • Solvent A: Isopropanol (IPA), ACS Reagent Grade (Low water content is critical).[1][2]

  • Solvent B: Absolute Ethanol (200 proof).[1][2]

  • Anti-Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Peroxide-free).[1][2]

  • Activated Charcoal: Norit® SA 2 (Optional for decolorization).[1][2]

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[1][2]

  • Reflux condenser with nitrogen inlet.[1]

  • Oil bath or heating mantle.[1]

  • Buchner funnel with fritted disc (Medium porosity).[1][2]

  • Vacuum oven or Desiccator.[1]

Experimental Protocols

Method A: Single-Solvent Recrystallization (Isopropanol)

Recommended for routine purification (1g – 50g scale).[1][2] balances purity and recovery.

Rationale: Isopropanol possesses a boiling point (82.6°C) sufficient to dissolve the salt, but its lower dielectric constant compared to water/methanol ensures the salt precipitates upon cooling.[2]

Step-by-Step Procedure:
  • Preparation: Place the crude hydrochloride salt in a round-bottom flask equipped with a magnetic stir bar and condenser.

  • Dissolution: Add Isopropanol (IPA) in a ratio of 5 mL per gram of crude solid.

  • Reflux: Heat the mixture to reflux (approx. 83°C) with vigorous stirring.

    • Observation: If solids remain after 10 minutes of reflux, add more IPA in 1 mL increments until a clear solution is obtained.

    • Note: If black specks (insoluble salts) or color persists, add activated charcoal (1% w/w) and filter hot through a Celite pad.[1][2]

  • Controlled Cooling: Remove the flask from heat. Allow it to cool to room temperature (20–25°C) slowly over 2 hours.

    • Critical: Do not crash cool in ice immediately; this traps impurities.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to complete precipitation.

  • Filtration: Filter the white crystalline solid using vacuum filtration.

  • Washing: Wash the filter cake with cold IPA (0°C, 2 x 1 mL/g).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Method B: Binary Solvent Recrystallization (Ethanol / Diethyl Ether)

Recommended for thermally sensitive compounds or when the salt is too soluble in IPA.[2]

Rationale: Ethanol is an excellent solvent for amine salts.[1] Diethyl ether acts as a non-polar anti-solvent, lowering the dielectric constant of the mixture and forcing the salt out of the solution gently.

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol (approx. 2-3 mL/g).[1]

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm (but not boiling), add Diethyl Ether dropwise.

  • Cloud Point: Continue adding ether until a faint, persistent cloudiness (turbidity) appears.[1][2]

  • Re-dissolution: Add 2-3 drops of ethanol to clear the solution again.

  • Crystallization: Cover the flask (parafilm/stopper) and allow it to stand undisturbed at room temperature. Crystals should form within hours.[1]

  • Harvesting: Filter and wash with 1:1 Ethanol/Ether (cold), then pure Ether.

Process Visualization (DOT Diagram)[1][2]

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflowStartCrude N-(4-isopropylbenzyl)cyclopropanamine HClSolventSelectSelect Solvent SystemStart->SolventSelectMethodAMethod A: Isopropanol (Reflux)SolventSelect->MethodAStandardMethodBMethod B: EtOH / EtherSolventSelect->MethodBHigh SolubilityDissolveDissolve at Boiling PointMethodA->DissolveMethodB->DissolveCheckSolIs solution clear?Dissolve->CheckSolHotFilterHot Filtration (Remove Insolubles)CheckSol->HotFilterNo (Solids present)CoolingSlow Cooling (RT then 0°C)CheckSol->CoolingYesHotFilter->CoolingOilingProblem: Oiling Out?Cooling->OilingReheatReheat & Add more Solventor Seed CrystalOiling->ReheatYesFilterVacuum FiltrationOiling->FilterNo (Crystals form)Reheat->CoolingWashWash (Cold Solvent)Filter->WashDryVacuum Dry (40°C)Wash->DryFinalPure Crystalline HCl Salt(>99% Purity)Dry->Final

Figure 1: Decision tree and workflow for the recrystallization of secondary amine hydrochloride salts.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Oiling Out Solution is too concentrated or impurities are lowering the melting point.[1][2]Reheat and add 20% more solvent.[1] Vigorously stir while cooling to induce nucleation.[1]
No Precipitation Compound is too soluble in the chosen solvent volume.[1]Concentrate the solution by rotary evaporation (remove ~30% vol) or add anti-solvent (Ether/Hexane).[1][2]
Yellow Color Oxidation products or trace aldehyde remaining.[1]Recrystallize again using activated charcoal (Norit) during the hot dissolution step.[1]
Gummy Solid Residual solvent trapped in crystal lattice.[1]Triturate (grind) the solid under dry diethyl ether, filter, and dry in a vacuum oven with desiccant.

Analytical Specifications (Expected)

Upon successful purification, the material should meet the following criteria:

  • Appearance: White to off-white needles or crystalline powder.[1]

  • Melting Point: Distinct sharp range (e.g., typically 180–220°C for this class of HCl salts; specific value depends on exact polymorph).[1][2]

  • 1H NMR (D₂O or DMSO-d₆):

    • δ ~1.22 (d, 6H, Isopropyl-CH₃)[1][2]

    • δ ~2.8 (m, 1H, Isopropyl-CH)[1][2]

    • δ ~0.7-0.9 (m, 4H, Cyclopropyl)[1][2]

    • δ ~2.5 (m, 1H, Cyclopropyl-CH-N)[1][2]

    • δ ~4.1 (s, 2H, Benzyl-CH₂)[1][2]

    • δ ~7.2-7.4 (dd, 4H, Aromatic)[1][2]

  • Purity (HPLC): >99.0% area AUC.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of amine salts). [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational techniques for recrystallization and salt formation).

  • ChemicalBook. (n.d.).[1] N-Isopropylbenzylamine (Structural Analog) Properties and Purification. Retrieved October 26, 2023.[1][2] Link

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Process safety and solvent selection for scale-up).

Application Note: N-(4-isopropylbenzyl)cyclopropanamine as a CNS Epigenetic Probe

[1][2][3]

Introduction & Mechanism of Action

N-(4-isopropylbenzyl)cyclopropanamine is a mechanism-based inactivator of flavin-dependent amine oxidases.[1][2] Its cyclopropylamine core mimics the transition state of the demethylation reaction, leading to the formation of a covalent adduct with the FAD cofactor within the catalytic pocket of LSD1.

  • Primary Target: LSD1 (KDM1A) .[1][2] Inhibition increases H3K4me1/2 methylation levels, derepressing gene expression related to synaptic plasticity and cognitive function.

  • Secondary Target: Sigma-1 Receptor (σ1R) .[1][2][3][4] The N-benzyl moiety provides affinity for the σ1R chaperone, potentially modulating calcium signaling and ER stress responses.[1]

  • Off-Target Risk: Monoamine Oxidases (MAO-A/B) .[1][2] Due to structural similarity to tranylcypromine, N-IPC must be counter-screened for MAO inhibition to distinguish epigenetic effects from neurotransmitter accumulation.[1][2]

Chemical Properties & Handling[1][2][3][6]

PropertyValueNotes
IUPAC Name N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM)Poor water solubility (free base).[1][2] Use HCl salt for aqueous buffers.[1][2]
Storage -20°C (Desiccated)Hygroscopic as HCl salt.
Stability Stable in DMSO for 1 month at -20°C.Avoid freeze-thaw cycles.
Preparation of Stock Solutions
  • In Vitro (10 mM Stock): Dissolve 1.89 mg of free base in 1 mL anhydrous DMSO. Vortex for 1 min. Aliquot into 50 µL vials and store at -80°C.

  • In Vivo (Vehicle):

    • Preferred: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).[1][2]

    • Alternative: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water (requires sonication).[1][2]

Experimental Protocols

Protocol A: Synthesis & Verification (Lab Scale)

Rationale: Commercial batches vary in purity.[1][2] In-house synthesis ensures control over the salt form.[1][2]

  • Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Cyclopropylamine (1.2 eq), NaBH₄ (1.5 eq), Methanol (dry).

  • Imine Formation:

    • Dissolve 4-isopropylbenzaldehyde in MeOH (0.5 M concentration).

    • Add cyclopropylamine dropwise at 0°C.[1][2]

    • Stir at Room Temperature (RT) for 4 hours (Monitor by TLC: disappearance of aldehyde).

  • Reduction:

    • Cool to 0°C. Add NaBH₄ portion-wise over 30 mins (Exothermic!).

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with H₂O.[1][2] Extract with EtOAc (3x).[1][2]

    • Wash organic layer with Brine, dry over Na₂SO₄.

    • Concentrate in vacuo.[1][2]

  • Salt Formation (Critical for CNS delivery):

    • Dissolve oil in Et₂O.[1][2] Add 2M HCl in Et₂O dropwise.

    • Filter the white precipitate (N-IPC[1][2]·HCl). Recrystallize from EtOH/Et₂O.[1][2]

Protocol B: In Vitro LSD1 Inhibition Assay (Fluorometric)

Rationale: To determine IC₅₀ and validate target engagement.[1][2]

Materials: Recombinant Human LSD1 (1-852), H3K4me1 peptide substrate (biotinylated), Amplex Red Peroxidase Kit.[2]

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

  • Enzyme Incubation:

    • Mix 10 nM LSD1 enzyme with N-IPC (serial dilution: 0.1 nM to 10 µM) in a 384-well plate.

    • Pre-incubation: 15 mins at RT (Essential for covalent inhibitors).[1][2]

  • Reaction Start:

    • Add 20 µM H3K4me1 peptide + HRP/Amplex Red mix.[1][2]

    • Incubate 30–60 mins at RT.

  • Detection: Measure Fluorescence (Ex/Em: 530/590 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

    • Validation Criteria: Reference inhibitor (e.g., GSK2879552) should yield IC₅₀ < 50 nM.

Protocol C: In Vivo Administration (Mouse Model)

Rationale: Assessing CNS penetration and behavioral efficacy.[1][2]

Dosing Regimen:

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1][2]

  • Dose Range: 1, 3, 10 mg/kg (based on class analogs).

  • Timing: Administer 1 hour prior to behavioral testing (Tmax typically 30-60 min).

Behavioral Assay: Novel Object Recognition (NOR) Used to assess cognitive enhancement (LSD1 inhibition improves memory consolidation).[1][2]

  • Habituation (Day 1-2): Allow mice to explore empty arena (10 min).

  • Training (Day 3):

    • Administer N-IPC (3 mg/kg) or Vehicle.[1][2]

    • 1 hr later, place mouse in arena with two identical objects (A + A).

    • Record exploration time (Total > 20s).

  • Testing (Day 4 - 24h later):

    • Place mouse in arena with one familiar object (A) and one novel object (B).

    • Record exploration ratio:

      
      .[1][2]
      
    • Success Metric: Treated group shows significantly higher DI than vehicle (indicating rescued/enhanced memory).[1][2]

Screening Workflow Visualization

The following diagram illustrates the critical path for validating N-IPC as a specific CNS probe, distinguishing between its epigenetic (LSD1) and receptor (Sigma) activities.

Gcluster_0Primary Screening (In Vitro)cluster_1In Vivo ValidationStartN-(4-isopropylbenzyl)cyclopropanamineLSD1_AssayLSD1 Enzymatic Assay(Amplex Red)Start->LSD1_AssayMAO_ScreenMAO-A/B Counter-Screen(Selectivity Check)Start->MAO_ScreenSigma_BindSigma-1 ReceptorBinding (Ki)Start->Sigma_BindPK_StudyPK Profile(Brain/Plasma Ratio)LSD1_Assay->PK_StudyIC50 < 100nMMAO_Screen->PK_StudySelectivity > 50xBehav_ModelBehavioral Model(Cognition/Depression)PK_Study->Behav_ModelBrain Penetrant

Caption: Workflow for validating N-IPC. Primary potency is established against LSD1, followed by a critical selectivity check against MAO-A/B to rule out off-target antidepressant effects before in vivo testing.[1][2]

Safety & Toxicity Considerations

  • MAO Inhibition Risk: Cyclopropanamines can cause hypertensive crises (Cheese Effect) if they potently inhibit MAO-A.[1][2]

    • Requirement: Always perform a tyramine pressor response test if advancing to high-dose in vivo studies.[1][2]

  • Hematological Toxicity: Chronic LSD1 inhibition can lead to thrombocytopenia (reduced platelets).[1][2]

    • Monitoring: Check Complete Blood Count (CBC) in studies lasting >7 days.[1][2]

References

  • LSD1 Inhibitor Mechanism

    • Shi, Y., et al. (2004). "Histone demethylation mediated by the nuclear amine oxidase homolog LSD1."[2] Cell. Link[1][2]

  • Cyclopropanamine SAR (Structure-Activity Relationship)

    • Mimasu, S., et al. (2010). "Structurally constrained PCPA analogues as novel LSD1 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link[1][2]

  • Sigma Receptor Ligands

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link[1][2]

  • Synthesis of N-benzylcyclopropanamines

    • Ghorbani-Vaghei, R., et al. (2013).[2] "Facile synthesis of N-benzylcyclopropanamine derivatives." Tetrahedron Letters. Link[1][2]

  • Behavioral Protocols (NOR)

    • Leger, M., et al. (2013). "Object recognition test in mice." Nature Protocols. Link[1][2]

Application Note: Solubility Optimization of N-(4-isopropylbenzyl)cyclopropanamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide provides a standardized protocol for solubilizing N-(4-isopropylbenzyl)cyclopropanamine , a lipophilic secondary amine often utilized as a scaffold in the development of ligands for Trace Amine Associated Receptors (TAARs), Sigma receptors, and agrochemical actives.[1]

Due to its significant lipophilicity (LogP ~3.6–4.[1]0) and basic nitrogen (pKa ~10), this compound presents a "solubility paradox": it is highly soluble in organic solvents but prone to rapid precipitation ("crashing out") upon dilution into neutral physiological buffers.[1] This note outlines the preparation of stable stock solutions and validated serial dilution workflows to ensure data integrity in cellular and enzymatic assays.

Physicochemical Profile
PropertyValue (Estimated/Experimental)Implication for Assays
Molecular Weight ~189.30 g/mol (Free Base)~225.76 g/mol (HCl Salt)Use correct MW for Molar calculations.[1]
LogP (Lipophilicity) ~3.8Poor aqueous solubility; requires organic co-solvent (DMSO).[1]
pKa (Basicity) ~10.2 (Secondary Amine)Protonated (cationic) at pH 7.[1]4. Salt form is preferred.[1]
Appearance Colorless oil (Free Base)White solid (HCl Salt)Free base is difficult to weigh accurately; density correction needed.[1]

Solvent Selection Strategy

The choice of solvent system is dictated by the compound's form (Free Base vs. Salt) and the tolerance of the biological system.[1]

Decision Matrix
  • Primary Recommendation: Use DMSO (Dimethyl Sulfoxide) for stock solutions regardless of form.[1] It prevents hydrolysis and ensures long-term stability at -20°C.[1]

  • Secondary Recommendation: Ethanol is a viable alternative if the assay is DMSO-sensitive, but volatility can alter concentrations over time.[1]

  • Aqueous Buffers: Do NOT attempt to dissolve the free base directly in PBS or water.[1] It will form an oily emulsion, leading to erratic dosing.[1]

Detailed Protocols

Protocol A: Preparation of Stock Solution (10 mM - 100 mM)

Objective: Create a stable, high-concentration master stock.

  • Weighing:

    • For HCl Salt: Weigh the solid directly into a glass vial.

    • For Free Base (Oil): Weigh by difference or use density (approx.[1] 0.95 g/mL) to pipette, but weighing is strictly preferred for accuracy.[1]

  • Solvent Addition:

    • Add anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade) to achieve a concentration of 100 mM .[1]

    • Calculation Example: For 5 mg of HCl salt (MW 225.76), add 221.5 µL of DMSO.[1]

    • 
      [1]
      
  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particulates remain.[1]

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for >6 months.

Protocol B: Serial Dilution for In Vitro Assays (The "Intermediate Step" Method)

Critical Warning: Direct dilution of a 100 mM DMSO stock into aqueous buffer (e.g., 1:1000) often causes microprecipitation that is invisible to the naked eye but scatters light and reduces effective concentration.[1]

The Solution: Use an Intermediate Dilution Plate with a constant solvent concentration.

Step-by-Step Workflow
  • Master Stock: Thaw 100 mM DMSO stock.

  • Intermediate Plate (100x Concentrated):

    • Prepare serial dilutions (e.g., 1:3 or 1:10) entirely in DMSO .

    • Result: A series of wells containing 10 mM, 1 mM, 0.1 mM, etc., all in 100% DMSO.[1]

  • Working Solution (10x Concentrated):

    • Dilute the Intermediate DMSO samples 1:10 into the assay medium (e.g., 10 µL DMSO stock + 90 µL Media).[1]

    • Result: 10% DMSO concentration.[1] Vortex immediately.

  • Final Assay Well (1x):

    • Add the Working Solution to your cells/enzyme mix (e.g., 10 µL Working Sol + 90 µL Assay Volume).[1]

    • Final Conditions: 1% DMSO (or lower, if optimized).[1]

Visualizations (Graphviz/DOT)

Figure 1: Solubility Decision Tree

This diagram illustrates the logical flow for selecting the correct preparation method based on the starting material.[1]

SolubilityLogic Start Starting Material FreeBase Free Base (Oil) Start->FreeBase Salt HCl Salt (Solid) Start->Salt DirectAq Direct to Aqueous? (PBS/Media) FreeBase->DirectAq High Risk DMSOStock Prepare DMSO Stock (10-100 mM) FreeBase->DMSOStock Preferred Salt->DirectAq Possible (<1mM) Salt->DMSOStock Preferred Fail FAILURE: Emulsion/Oiling Out DirectAq->Fail Lipophilic Interaction Success SUCCESS: Clear Solution DMSOStock->Success Stepwise Dilution (See Protocol B)

Caption: Decision matrix for solubilizing N-(4-isopropylbenzyl)cyclopropanamine. DMSO stock preparation is the critical control point to prevent experimental failure.

Figure 2: The "Intermediate Step" Dilution Workflow

This workflow prevents "crash-out" precipitation by maintaining solubility during the transition from organic to aqueous phases.[1]

DilutionProtocol Stock Master Stock (100 mM in DMSO) Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Dilute in DMSO Working Working Solution (1:10 into Media) [10% DMSO] Inter->Working Rapid Mix Final Final Assay Well (1:10 into Cells) [1% DMSO] Working->Final Add to Assay

Caption: Stepwise dilution protocol minimizing precipitation risk. The transition from 100% DMSO to 1% DMSO is buffered by the intermediate step.[1]

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" due to high concentration or shock dilution.[1]Reduce final concentration or use the "Intermediate Step" protocol.
Inconsistent IC50/EC50 Compound adhering to plastic tips/plates.[1]Use low-binding polypropylene plates and tips.[1]
Precipitate in frozen stock DMSO freezing or moisture ingress.[1]Warm to 37°C and vortex before use. Ensure desiccant storage.

Validation Step: Before running a critical assay, perform a Dynamic Light Scattering (DLS) check or a simple Absorbance Scan (OD600) of the highest assay concentration in the final buffer.[1] An OD600 > 0.01 indicates precipitation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66158544, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (Analogous Structure).[1] Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility protocols of lipophilic amines).

  • Sigma-Aldrich. Product Specification: N-Benzylcyclopropanamine derivatives.[1] (General handling of benzylamine salts).[1]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on LogP and solubility).

Sources

Application Notes and Protocols: Preparation of Stock Solutions of N-(4-isopropylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(4-isopropylbenzyl)cyclopropanamine in Research

N-(4-isopropylbenzyl)cyclopropanamine and its analogs are emerging as compounds of interest within various fields of drug discovery and development. While specific applications are still under investigation in many research circles, the structural motif suggests potential interactions with a range of biological targets. The reliable and accurate preparation of stock solutions is a foundational requirement for any in vitro or in vivo studies to ensure reproducibility and validity of experimental results.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of N-(4-isopropylbenzyl)cyclopropanamine. The protocols outlined herein are designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure the highest degree of accuracy and consistency.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. While comprehensive experimental data for N-(4-isopropylbenzyl)cyclopropanamine is not widely published, we can infer some properties from its structure and data from similar compounds.

PropertyValue (Estimated/Reported)Source/Justification
Molecular Formula C₁₃H₁₉N-
Molecular Weight 189.30 g/mol -
Appearance Likely a colorless to pale yellow oil or solidBased on analogous compounds
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions.Inferred from structural analogs[1]
pKa Estimated to be in the range of 9-10 for the amine groupTypical range for secondary amines
Storage Recommended to be stored at -20°C for long-term stability, protected from light and moisture.General best practice for research compounds

Note: The solubility and pKa values are estimations based on the chemical structure and data for similar molecules. It is highly recommended to perform empirical solubility tests in the desired solvents before preparing a large batch of stock solution.

Safety Precautions and Handling

Before handling N-(4-isopropylbenzyl)cyclopropanamine, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Based on the SDS for structurally related amines, the following precautions should be taken[2][3]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists. Do not ingest.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of N-(4-isopropylbenzyl)cyclopropanamine in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic molecules due to its high solvating power and compatibility with many biological assays at low final concentrations.

Materials and Equipment:
  • N-(4-isopropylbenzyl)cyclopropanamine (solid or oil)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (Class A)

  • Appropriate glassware (beakers, graduated cylinders)

  • Pipettes (calibrated)

  • Vortex mixer

  • Amber or opaque storage vials

Experimental Workflow:

G cluster_prep Preparation cluster_storage Storage & Validation A 1. Calculate Required Mass B 2. Weigh Compound A->B Accurate weighing is critical C 3. Dissolve in DMSO B->C Use a portion of the final solvent volume D 4. Bring to Final Volume C->D Ensure complete dissolution E 5. Aliquot D->E Avoid freeze-thaw cycles F 6. Label Vials E->F Include concentration, date, and initials G 7. Store at -20°C F->G Protect from light H 8. Quality Control (Optional but Recommended) G->H Verify concentration and purity

Caption: Workflow for the preparation and storage of N-(4-isopropylbenzyl)cyclopropanamine stock solution.

Step-by-Step Methodology:
  • Calculate the Required Mass:

    • To prepare a 10 mM (0.010 M) stock solution, the required mass of N-(4-isopropylbenzyl)cyclopropanamine can be calculated using the following formula:

      • Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution:

      • Mass (g) = 0.010 mol/L x 0.010 L x 189.30 g/mol = 0.01893 g or 18.93 mg

  • Weigh the Compound:

    • Using a calibrated analytical balance, carefully weigh out the calculated mass of N-(4-isopropylbenzyl)cyclopropanamine onto a weigh boat. For accuracy with small masses, it is best to weigh a slightly larger amount and adjust the final volume of the solvent accordingly[4].

    • Record the exact mass weighed.

  • Dissolve the Compound:

    • Transfer the weighed compound to a clean, dry volumetric flask of the desired final volume (e.g., 10 mL).

    • Add a portion of the total required volume of DMSO (e.g., 5-7 mL for a 10 mL final volume) to the flask.

    • Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely. Visual inspection should confirm the absence of any solid particles. Sonication can be used cautiously if dissolution is slow.

  • Bring to Final Volume:

    • Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.[4]

    • Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Aliquot for Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber or opaque vials.[5]

    • The aliquot volume should be based on the typical experimental needs.

  • Labeling and Storage:

    • Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.[5][6]

    • Store the aliquots at -20°C for long-term stability. For short-term use, storage at 4°C may be acceptable, but stability should be verified.

Quality Control and Validation

To ensure the integrity of your experimental results, it is good practice to validate the concentration and purity of the prepared stock solution.

Validation Workflow:

G Start Prepared Stock Solution Purity Purity Assessment (HPLC/LC-MS) Start->Purity Concentration Concentration Verification (UV-Vis Spectroscopy) Start->Concentration Decision Pass QC? Purity->Decision Concentration->Decision Use Use in Experiments Decision->Use Yes Discard Discard or Reprepare Decision->Discard No

Caption: Quality control workflow for validating stock solutions.

Recommended QC Methods:
  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to confirm the purity of the stock solution and to detect any degradation products. A single, sharp peak corresponding to the mass of N-(4-isopropylbenzyl)cyclopropanamine would indicate high purity.

  • UV-Vis Spectroscopy: If the compound has a known molar absorptivity at a specific wavelength, UV-Vis spectroscopy can be used to verify the concentration of the stock solution by applying the Beer-Lambert law. This requires establishing a standard curve with known concentrations.

Conclusion

The preparation of accurate and stable stock solutions of N-(4-isopropylbenzyl)cyclopropanamine is a critical first step for reliable and reproducible research. By following the detailed protocols and understanding the rationale behind each step, researchers can have confidence in the integrity of their experimental starting materials. It is imperative to always consult the most recent safety information and to perform small-scale solubility and stability tests, especially when working with a compound with limited published data.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Isopropylbenzyl)propan-1-amine. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Crysdot. (n.d.). N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility - N. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent cyclopropane ring opening during hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Preventing Cyclopropane Ring Opening During Hydrogenation

Executive Summary: The "Strain" Challenge

Cyclopropane rings possess significant Baeyer strain (~27.5 kcal/mol).[1] In catalytic hydrogenation, this strain makes the ring a "loaded spring."[1] When a cyclopropane is adjacent to an activating group (vinyl, carbonyl, or aryl), the bond dissociation energy of the proximal C-C bonds drops significantly, making them susceptible to hydrogenolysis (ring opening) alongside the desired functional group reduction.[1]

This guide provides a hierarchy of protocols to reduce alkenes, alkynes, or nitro groups while preserving the cyclopropane ring.

Decision Matrix: The Hierarchy of Safety

Before selecting a protocol, consult the decision matrix below. The choice of catalyst is the single most critical variable.

Figure 1: Catalyst selection logic.[1] Activated cyclopropanes require specific "gentle" catalysts (Rh, Pt) or non-catalytic methods to avoid hydrogenolysis.[1]

Technical Deep Dive: The "Pd vs. Pt" Rule

A common error in drug development is defaulting to Palladium on Carbon (Pd/C).[1] Pd is an aggressive hydrogenolysis catalyst. It binds the cyclopropane C-C bond strongly, facilitating cleavage.[1]

Comparative Catalyst Activity
CatalystPrimary ActivityRisk of Ring OpeningRecommended Use
Pd/C High (C=C, C-X, C-C cleavage)Critical Avoid for activated cyclopropanes.[1]
PtO₂ (Adams') Moderate (C=C, NO₂)Low Best heterogeneous option.[1]
RhCl(PPh₃)₃ Moderate (C=C only)Negligible Best for unhindered alkenes.[1]
Raney Ni VariableModerateUse only if Pt/Rh fail; requires precise pH control.[1]

Validated Protocols

Protocol A: Homogeneous Hydrogenation (Wilkinson’s Catalyst)

Best for: Vinyl-cyclopropanes where the alkene is not sterically crowded.[1] Mechanism: Rhodium coordinates to the alkene and H2 in solution, transferring hydrogen without interacting with the cyclopropane ring strain.[1]

Reagents:

  • Chlorotris(triphenylphosphine)rhodium(I) [(Ph₃P)₃RhCl][1]

  • Solvent: Benzene/Ethanol (1:[1]1) or Toluene[1]

  • Hydrogen source: H₂ gas (balloon pressure)[1]

Workflow:

  • Degassing: Dissolve substrate (1.0 equiv) and Wilkinson’s catalyst (0.05 equiv) in dry solvent.[1] Crucial: Degas via freeze-pump-thaw or vigorous N₂ sparging to remove O₂ (which oxidizes the phosphine ligands).[1]

  • Activation: Purge the vessel with H₂ gas for 15 minutes. The red solution may turn lighter orange/yellow.

  • Reaction: Stir under H₂ (1 atm) at room temperature. Monitor via TLC/LCMS.[1]

  • Workup: Concentrate and pass through a short plug of silica gel or Florisil to remove the Rh salts.

Expert Insight: If the reaction is sluggish, add a small amount of dilute acetic acid, but be wary of acid-catalyzed ring opening.[1]

Protocol B: Heterogeneous Hydrogenation (Adams’ Catalyst)

Best for: Scale-up, sterically hindered alkenes, or when removal of Rh is difficult.[1] Mechanism: Platinum adsorbs alkenes preferentially over cyclopropanes.[1]

Reagents:

  • Platinum(IV) oxide (PtO₂)[1]

  • Solvent: Ethyl Acetate or Ethanol (Neutral pH is vital)[1]

  • Modifier: Sodium Carbonate (Na₂CO₃) - Optional but recommended[1]

Workflow:

  • Preparation: Suspend PtO₂ (5-10 wt%) in Ethyl Acetate.

  • Pre-reduction: Stir under H₂ for 10-15 mins until the brown PtO₂ turns black (active Pt(0)).

  • Addition: Add the substrate solution. Tip: Add a pinch of Na₂CO₃ to ensure the surface remains non-acidic.

  • Reaction: Hydrogenate at 1 atm (balloon).

  • Filtration: Filter over Celite immediately upon completion to prevent "over-reduction."[1]

Troubleshooting & FAQs

Q1: I am seeing ~15% ring-opened product even with PtO₂. What now?

Diagnosis: Your reaction conditions might be thermodynamically controlling the outcome, or the catalyst surface is too active.[1] Fix:

  • Poison the Catalyst: Add a small amount of pyridine or ethylenediamine to the reaction mixture. These amines bind to the most active "defect sites" on the metal surface, which are responsible for the high-energy ring-cleavage pathway, leaving the bulk surface available for easy C=C reduction.[1]

  • Lower Temperature: Run the reaction at 0°C. Ring opening has a higher activation energy than alkene reduction.

Q2: Can I use Pd/C if I optimize the pressure?

Strictly speaking: No. However, if you must use Pd (e.g., for cost reasons), you must use a poisoned variant such as Lindlar’s Catalyst (Pd/CaCO₃ poisoned with lead) or add quinoline .[1] Even then, hydrogenolysis is a significant risk.[1] It is rarely worth the purification headache.

Q3: My substrate has a benzyl ether AND a vinyl cyclopropane. How do I reduce the alkene without debenzylating or opening the ring?

Strategy: This is a "Chemoselectivity Nightmare."

  • Pd/C will cleave the benzyl and the ring.

  • PtO₂ might spare the benzyl but is risky for the ring.

  • Solution: Use Diimide (N₂H₂) reduction.[1]

    • Reagents: Potassium azodicarboxylate (PADA) + Acetic Acid.[1]

    • Mechanism:[2][3][4][5][6][7][8][9] Concerted transfer of hydrogen to the alkene. It is strictly chemoselective for symmetric multiple bonds (C=C, N=N) and is inert toward cyclopropanes and benzyl ethers.[1]

Q4: Why is my Wilkinson's catalyst reaction not starting?

Check: Oxygen contamination.[1] Wilkinson's catalyst is sensitive to oxidation.[1] If the solution turns dark brown/black instead of clear orange/red, the catalyst is dead.[1] Ensure rigorous degassing of solvents.

Mechanistic Visualization: Surface Chemistry

Understanding why Pd fails helps you avoid it.

Mechanism cluster_Pd Palladium (Pd) Surface cluster_Pt Platinum (Pt) Surface Step1_Pd Strong Adsorption (d-orbital overlap) Step2_Pd C-C Bond Weakening (Strain Release) Step1_Pd->Step2_Pd Result_Pd Ring Opening (Straight Chain Alkane) Step2_Pd->Result_Pd Step1_Pt Weak/No Ring Adsorption Step2_Pt Preferential C=C Binding Step1_Pt->Step2_Pt Result_Pt Intact Cyclopropane (Target Product) Step2_Pt->Result_Pt

Figure 2: Mechanistic divergence. Pd surfaces facilitate ring opening via strong d-orbital interaction with the strained C-C bonds. Pt surfaces interact preferentially with pi-systems (alkenes).[1]

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Pd vs. Pt selectivity).

  • Bond, G. C., & Turkevich, J. (1954).[1] The Reaction of Cyclopropane with Deuterium over Platinum and Palladium Catalysts. Transactions of the Faraday Society.

  • Jardine, F. H. (1981).[1] The Use of Wilkinson's Catalyst in Organic Synthesis. Progress in Inorganic Chemistry. (Definitive review on homogeneous hydrogenation compatibility).

  • Poulter, S. R., & Heathcock, C. H. (1968).[1][3] Catalytic Hydrogenation of Cyclopropyl Alkenes. Journal of Organic Chemistry. [1]

  • Banerjee, N., et al. (2023).[1][10] Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane... via Electrochemical Site Selective Carbonyl Reduction.[1][2][10] ChemRxiv. (Modern context on electrochemical alternatives).

Sources

Technical Support Center: Optimizing Platinum Catalysts for N-benzyl cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzyl cyclopropanamine using platinum-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to empower you to overcome common challenges and achieve reproducible, high-yield results.

Introduction

N-benzyl cyclopropanamine is a key building block in the synthesis of various pharmaceutical compounds. Its preparation via the reductive amination of cyclopropanecarboxaldehyde with benzylamine is a common and efficient route. Platinum-on-carbon (Pt/C) is a frequently employed catalyst for this transformation due to its high activity and selectivity. However, optimizing the reaction conditions and catalyst performance is crucial for maximizing yield and purity while ensuring process scalability and cost-effectiveness. This guide provides practical solutions to common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for catalyst loading when synthesizing N-benzyl cyclopropanamine?

For initial screening, a platinum-on-carbon (Pt/C) catalyst loading of 1-5 mol% relative to the limiting reagent (typically cyclopropanecarboxaldehyde) is a common starting point. However, the optimal loading can vary significantly based on the quality of the catalyst, reaction scale, and desired reaction time. For commercial-scale production, minimizing the catalyst loading is often a key optimization goal to reduce costs.

Q2: Which solvent is most suitable for this reaction?

The choice of solvent can significantly impact reaction kinetics and selectivity. Protic solvents like ethanol and methanol are frequently used and often provide good results. Aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) can also be employed. The selection should consider the solubility of the reactants and the intermediate imine, as well as potential side reactions.

Q3: What are the main impurities I should look out for, and how can I minimize them?

The primary impurities in this reaction are typically cyclopropylmethanol and dibenzylamine.

  • Cyclopropylmethanol is formed from the reduction of the starting aldehyde. This can be minimized by ensuring the efficient formation of the intermediate imine before the reduction step.

  • Dibenzylamine arises from the reductive amination of benzylamine with another molecule of benzylamine, often catalyzed by residual aldehydes or other impurities. Using high-purity starting materials can help reduce its formation.

Q4: How does hydrogen pressure influence the reaction?

Hydrogen pressure is a critical parameter. While higher pressures (e.g., 50-100 psi) can accelerate the rate of reduction, they may also increase the likelihood of side reactions, such as over-reduction or degradation of the starting materials. A typical starting pressure for lab-scale synthesis is around 50 psi, which can be optimized based on the observed reaction profile.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of N-benzyl cyclopropanamine.

Issue 1: Low or Inconsistent Product Yield

Low or inconsistent yields are one of the most common challenges. The underlying causes can be multifaceted, ranging from catalyst activity to reaction conditions.

  • Poor Catalyst Activity:

    • Explanation: The platinum catalyst may be deactivated or of low quality. Catalysts can lose activity over time due to improper storage, handling, or poisoning from impurities in the reactants or solvent.

    • Solution:

      • Always use a fresh batch of catalyst from a reputable supplier.

      • Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Consider performing a catalyst activity test with a standard reaction to confirm its efficacy.

  • Sub-optimal Reaction Temperature:

    • Explanation: The reaction temperature influences both the rate of imine formation and the subsequent reduction. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to catalyst sintering or the formation of degradation products.

    • Solution:

      • Start with a moderate temperature, typically in the range of 25-50°C.

      • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) and adjust the temperature as needed.

  • Inefficient Imine Formation:

    • Explanation: The reductive amination proceeds through an intermediate imine. If the formation of this imine is not efficient, the competing reduction of the starting aldehyde to cyclopropylmethanol can become a significant side reaction, thus lowering the yield of the desired product.

    • Solution:

      • Consider pre-forming the imine by stirring the cyclopropanecarboxaldehyde and benzylamine together in the solvent for a period (e.g., 30-60 minutes) before introducing the catalyst and hydrogen.

      • The use of a dehydrating agent can also drive the equilibrium towards imine formation, although this adds complexity to the workup.

Issue 2: Poor Product Selectivity (High Levels of Impurities)

Even with good conversion of the starting materials, the reaction may suffer from poor selectivity, leading to a mixture of products and a challenging purification process.

  • Formation of Cyclopropylmethanol:

    • Explanation: As mentioned, this side product results from the direct reduction of cyclopropanecarboxaldehyde. This is more likely to occur if the rate of aldehyde reduction is faster than the rate of imine formation and subsequent reduction.

    • Solution:

      • Optimize the reaction conditions to favor imine formation (see "Inefficient Imine Formation" above).

      • Lowering the hydrogen pressure or temperature can sometimes reduce the rate of aldehyde reduction relative to the desired reaction pathway.

  • Formation of Dibenzylamine:

    • Explanation: This impurity arises from the self-coupling of benzylamine.

    • Solution:

      • Use a slight excess of the aldehyde to ensure that all the benzylamine is consumed in the formation of the desired imine.

      • Ensure the purity of the starting benzylamine.

Experimental Protocols

The following protocols provide a starting point for the synthesis and optimization of N-benzyl cyclopropanamine.

Protocol 1: General Procedure for Synthesis
  • To a hydrogenation vessel, add cyclopropanecarboxaldehyde (1.0 eq) and benzylamine (1.05 eq) to a suitable solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add 5% Pt/C (1-2 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Data Presentation: Catalyst Loading vs. Yield
Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
1128595
269297
529598

Table 1: Representative data showing the effect of Pt/C catalyst loading on the synthesis of N-benzyl cyclopropanamine. Conditions: 50 psi H2, 40°C, ethanol.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactants (Aldehyde, Amine, Solvent) imine Stir for Imine Formation (30-60 min) reactants->imine catalyst Add Pt/C Catalyst imine->catalyst purge Purge with N2 then H2 catalyst->purge pressurize Pressurize with H2 (e.g., 50 psi) purge->pressurize monitor Stir and Monitor (GC-MS/TLC) pressurize->monitor vent Vent H2, Purge with N2 monitor->vent filter Filter off Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify

Caption: Workflow for N-benzyl cyclopropanamine synthesis.

Troubleshooting Decision Tree

G cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting start Low Yield or Selectivity Issue check_catalyst Check Catalyst Activity start->check_catalyst check_impurities Identify Main Impurity (GC-MS) start->check_impurities optimize_temp Optimize Temperature check_catalyst->optimize_temp preform_imine Pre-form Imine optimize_temp->preform_imine alcohol_impurity High Alcohol Impurity? check_impurities->alcohol_impurity diamine_impurity High Diamine Impurity? alcohol_impurity->diamine_impurity No favor_imine Favor Imine Formation alcohol_impurity->favor_imine Yes adjust_stoichiometry Adjust Aldehyde/Amine Ratio diamine_impurity->adjust_stoichiometry Yes

Technical Support Center: LC-MS/MS Method Optimization for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of polar amine compounds by LC-MS/MS. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these often-problematic analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you develop robust and reliable methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: My polar amine has poor or no retention on a C18 column.

Q: Why is my very polar amine eluting in the void volume of my reversed-phase (RP) column?

A: This is a classic and expected challenge. Standard reversed-phase chromatography, like that using a C18 column, separates compounds based on hydrophobicity.[1][2] Polar amines are highly water-soluble (hydrophilic) and have little to no affinity for the non-polar stationary phase, causing them to travel with the highly aqueous mobile phase and elute very early, often in the solvent front.[3][4]

Solutions & Protocols:

  • Switch to an Alternative Chromatography Mode: For highly polar compounds, reversed-phase is often not the ideal choice.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful alternative for retaining polar compounds.[4][5][6] HILIC uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[4][5][7] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5][7][8]

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms to better retain polar and charged analytes.

  • Employ Ion-Pairing Chromatography (for RPLC):

    • Mechanism: An ion-pairing (IP) reagent, which is a large ionic molecule with a hydrophobic tail (e.g., alkyl sulfonates for positive amines), is added to the mobile phase.[9] The IP reagent forms a neutral complex with the charged amine, increasing its hydrophobicity and enabling retention on a C18 column.[9]

    • Caution: Many common IP reagents are not volatile and can suppress MS ionization and contaminate the instrument. Use MS-compatible reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at low concentrations, though some signal suppression may still occur.

  • Chemical Derivatization:

    • Concept: This involves reacting the amine with a reagent to attach a non-polar group, thereby increasing its hydrophobicity for RPLC analysis.[1][2][10][11] For example, derivatizing an amine with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate can significantly improve retention.[1][10][11]

    • Considerations: Derivatization adds an extra step to sample preparation and must be highly reproducible.

Issue 2: My amine analyte exhibits severe peak tailing.

Q: My peaks are broad and asymmetrical (tailing). What is causing this and how can I fix it?

A: Peak tailing for basic compounds like amines is a frequent problem in LC.[12] The primary causes are undesirable secondary interactions between the analyte and the column stationary phase, or issues with the mobile phase.[12][13]

Causality & Solutions:

  • Silanol Interactions (Primary Cause):

    • Mechanism: Silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these groups can become deprotonated (Si-O-), creating negatively charged sites.[12][14] Positively charged amine analytes can then interact strongly with these sites via ion-exchange, leading to a mixed-mode retention that causes tailing.[12][14]

    • Protocol for Mitigation:

      • Mobile Phase pH Control: This is the most powerful tool to control peak shape.[15][16]

        • Low pH (e.g., 2.5-3.5): Add an acid like formic acid (0.1%) to the mobile phase. At low pH, the silanol groups are protonated (neutral), minimizing the unwanted ionic interactions. The amine is fully protonated and will exhibit more consistent behavior.

        • High pH (e.g., 9-10.5): Use a buffer like ammonium bicarbonate or ammonium hydroxide. At high pH, the amine analyte is deprotonated (neutral), which prevents ionic interactions with the now-charged silanols, resulting in excellent peak shape.[17] Crucially, ensure your column is stable at high pH. Many modern columns are designed for this.[17]

      • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped" to block many residual silanols, reducing tailing.[12][17]

      • Increase Buffer Strength: In some cases, especially in HILIC, increasing the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) can help shield the silanol interactions and improve peak shape.[18]

  • Column Overload:

    • Mechanism: Injecting too much analyte can saturate the active sites on the stationary phase, leading to tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, overload was a contributing factor.

  • Extra-Column Effects:

    • Mechanism: Poorly made connections, excessive tubing length, or dead volumes in the system can cause peak distortion.[12]

    • Solution: Ensure all fittings are properly tightened and use tubing with the smallest appropriate inner diameter.

Issue 3: I am experiencing low sensitivity and signal instability.

Q: My analyte signal is weak, and the response is fluctuating between injections. What should I check?

A: Low and unstable signals for polar amines often point to issues with ionization in the MS source or matrix effects.

Troubleshooting Steps:

  • Optimize ESI Source Parameters:

    • Mechanism: Electrospray ionization (ESI) efficiency is highly dependent on analyte and mobile phase properties.[19] Polar amines generally ionize well in positive ESI mode, but parameters must be tuned.[3][20]

    • Protocol for Optimization:

      • Infuse a standard solution of your analyte directly into the mass spectrometer.

      • Capillary Voltage: Adjust to a stable value, typically 3–5 kV for positive mode.[19]

      • Nebulizer Gas: Optimize pressure to ensure efficient droplet formation. A good starting point is 20–60 psi.[19][21]

      • Drying Gas Flow & Temperature: Increase temperature (e.g., 250–450°C) and gas flow to promote desolvation.[19] Be cautious, as excessive heat can degrade thermally labile compounds.[19]

      • Source Position: Optimize the nebulizer's position relative to the MS inlet for maximum signal.

  • Address Matrix Effects:

    • Mechanism: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of your target analyte in the ESI source, leading to low and variable signals.[22][23][24] This is a major challenge in bioanalysis.

    • Solutions:

      • Improve Sample Preparation: Use a more selective sample cleanup method (e.g., solid-phase extraction, SPE) to remove interfering matrix components.[24]

      • Enhance Chromatographic Separation: Modify your LC method to separate the analyte from the region where matrix components elute. Switching from RPLC to HILIC can sometimes help by placing the analyte in a different elution window.[25]

      • Dilute the Sample: A simple dilution can reduce the concentration of interfering compounds, though this may compromise limits of detection.[22][25]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability is normalized.[22][25]

Method Development Workflow Diagram

The following diagram outlines a logical workflow for developing a robust LC-MS/MS method for polar amine compounds.

MethodDevWorkflow cluster_prep Phase 1: Analyte & System Preparation cluster_lc Phase 2: LC Method Optimization cluster_ms Phase 3: MS/MS Optimization cluster_validation Phase 4: Final Validation A Characterize Analyte (pKa, Polarity) B Prepare Stock Solutions & System Suitability Mix A->B C Select Column Chemistry (HILIC vs RPLC vs Mixed-Mode) B->C D HILIC Method Dev (High % ACN, Aqueous Buffer) C->D High Polarity E RPLC Method Dev (Low/High pH, Ion-Pairing?) C->E Moderate Polarity F Optimize Gradient & Flow Rate D->F E->F G Direct Infusion for Tuning (Select Precursor/Product Ions) F->G H Optimize Source Parameters (Voltages, Gas, Temp) G->H I Optimize Collision Energy (CE) & Other MS Parameters H->I J Assess Peak Shape & Retention I->J K Evaluate Matrix Effects (Post-Extraction Spike) J->K L Final Method Validation (Linearity, Accuracy, Precision) K->L

Caption: A structured workflow for LC-MS/MS method development for polar amines.

Frequently Asked Questions (FAQs)

Q1: What is the best column choice to start with for polar amines?

For unknown or highly polar amines, a HILIC column is often the best starting point.[26] HILIC provides the retention that is fundamentally lacking in reversed-phase chromatography for these compounds.[3][8] Amide- or silica-based HILIC phases are common choices.[5][6] If your amine has some hydrophobic character, a modern C18 column designed for use at high pH can also be an excellent choice, as neutralizing the amine often provides sufficient retention and great peak shape.[17]

Q2: Which mobile phase additives are best for analyzing amines in positive ESI mode?

  • Formic Acid (0.1%): The most common choice for low-pH methods. It is volatile, MS-friendly, and effectively protonates amine analytes, promoting good ionization.[19]

  • Ammonium Formate / Ammonium Acetate: These are volatile buffers that can be used to control pH in both acidic and neutral ranges.[3] They are excellent for HILIC separations where pH control is critical for reproducibility.[3][26]

  • Ammonium Hydroxide: Used to create high-pH mobile phases (pH 9-10.5). It is volatile and highly effective at neutralizing basic amines to improve peak shape on compatible columns.

Q3: Can I use TFA (Trifluoroacetic Acid) in my mobile phase?

While TFA is an excellent ion-pairing agent that produces sharp peaks, it should be used with extreme caution in LC-MS/MS. TFA is a strong ion-suppressing agent in the ESI source and can significantly reduce your analyte signal, often by an order of magnitude or more. It can also be difficult to completely flush from the LC-MS system. If you must use it, keep the concentration as low as possible (e.g., 0.01-0.05%).

Q4: My sample solvent is causing peak distortion. What should I do?

This is a common issue, especially in HILIC. The sample solvent should be as chromatographically "weak" as possible to prevent the analyte from moving too quickly down the column upon injection.

  • For HILIC: The injection solvent should have a high organic content, closely matching the initial mobile phase conditions (e.g., 90% acetonitrile). Injecting a sample dissolved in a highly aqueous solvent will cause severe peak distortion.

  • For RPLC: The injection solvent should ideally match the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% acetonitrile into a 5% acetonitrile mobile phase) can cause peak fronting.[12]

Troubleshooting Decision Tree: Poor Peak Shape

Use this diagram to systematically diagnose the cause of poor peak shape for your polar amine analyte.

PeakShapeTroubleshooting Start Start: Poor Peak Shape (Tailing or Fronting) CheckOverload Is Peak Shape Concentration Dependent? (Dilute sample 10x and re-inject) Start->CheckOverload CheckSolvent Does Sample Solvent Match Initial Mobile Phase? CheckOverload->CheckSolvent No Sol_Overload Solution: Reduce Injection Mass CheckOverload->Sol_Overload Yes CheckpH Is Mobile Phase pH Optimized? (Should be <3.5 or >8.5) CheckSolvent->CheckpH Yes Sol_Solvent Solution: Re-dissolve Sample in Weaker Solvent (e.g., initial MP) CheckSolvent->Sol_Solvent No CheckColumn Is the Column Old or Contaminated? CheckpH->CheckColumn Yes Sol_pH Solution: Adjust pH with Formic Acid or Ammonium Hydroxide CheckpH->Sol_pH No CheckHardware Check for Leaks or Dead Volume (Fittings, Tubing) CheckColumn->CheckHardware No Sol_Column Solution: Flush Column or Replace with a New One CheckColumn->Sol_Column Yes Sol_Hardware Solution: Remake Connections, Cut Tubing as Needed CheckHardware->Sol_Hardware Yes End Peak Shape Improved CheckHardware->End No, consult specialist Sol_Overload->End Sol_Solvent->End Sol_pH->End Sol_Column->End Sol_Hardware->End

Caption: A decision tree for troubleshooting poor peak shape in amine analysis.

References

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen. [Link]

  • Eriksson, J. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Wang, S., et al. (2025). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Dimovska, A., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Kim, H., et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. [Link]

  • Net-Interlab. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Interlab. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Ghaffar, I., et al. (2025). Optimisation of Heated Electrospray Ionisation Parameters to Minimise In- Source Generated Impurities in the Analysis of Oligonucleotide. Springer. [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Selvan, R. S., et al. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]

  • Cogiam. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Nödler, K. (2012). How to remove matrix effect in LC-MS/MS?. ResearchGate. [Link]

  • Fard, F. K., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • Fux, E., et al. (n.d.). Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-1 in Molluscan Shellfish. Arrow@TU Dublin. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Nitrosamine Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Traceability Mandate

As researchers and drug development professionals, you are likely navigating the stringent requirements of the FDA’s Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry, Revision 2, Sept 2024) [1]. The shift from simple screening to confirmatory testing requires analytical methods that are not just sensitive, but legally defensible.

The "Traceability Mandate" in my lab means one thing: Every peak must be a true positive. The greatest challenge in nitrosamine analysis isn't detecting the compound; it's proving that the signal isn't a matrix artifact or in situ formation during sample prep.

This guide is structured as a Tier 3 Support resource. We skip the basics and address the specific failure modes that compromise sensitivity (LOQ) and selectivity.

Module 1: Sample Preparation & Artifact Suppression

The Problem: You observe NDMA or NDEA signals in your sample, but they increase over time or vary between replicates. Diagnosis: In situ nitrosation.[1] Residual nitrites in excipients are reacting with amines in your solvent or API during the extraction process.

FAQ: How do I stop artificial nitrosamine formation during extraction?

Root Cause Analysis: Standard acidic extraction buffers can inadvertently catalyze the reaction between secondary amines and trace nitrites.

The Fix: The "Scavenger" Protocol You must interrupt the nitrosation mechanism immediately upon solvation.

  • Add a Nitrite Scavenger: Incorporate Sulfamic Acid (neutralizes nitrite to nitrogen gas) or Ascorbic Acid/Vitamin E (antioxidants) into your diluent before the sample touches it.

  • pH Control: Avoid strongly acidic conditions unless a scavenger is present.

  • SFE (Supercritical Fluid Extraction): For solid dosage forms, SFE minimizes solvent interaction time, though it requires specialized hardware.

Protocol: Optimized Solid Phase Extraction (SPE) for Low-Level Quantitation

Objective: Reach sub-ng/mL LOQs by removing matrix suppressors.

StepActionTechnical Rationale
1. Conditioning 3 mL Methanol followed by 3 mL Water (pH adjusted to 9.0).High pH suppresses protonation of amines, ensuring they stick to the polymeric sorbent.
2. Loading Load sample at 1-2 mL/min.Slow flow allows equilibrium for kinetic binding; prevents breakthrough.
3. Washing 5% Methanol in Water (with 0.1% NH4OH).Removes polar interferences and salts while keeping nitrosamines (often non-polar) bound.
4. Elution 2 x 1 mL Methanol (or Acetonitrile).Strong organic solvent disrupts hydrophobic interactions, releasing the concentrated analyte.
5. Reconstitution Evaporate to dryness (N2 stream, ambient temp) and reconstitute in Mobile Phase A.Matches the initial gradient conditions to prevent peak broadening (solvent effect).

Module 2: Chromatographic Separation (LC & GC)

The Problem: NDMA elutes too early (near the void volume), causing ion suppression and poor reproducibility. Diagnosis: Poor retention of polar nitrosamines on standard C18 columns.

FAQ: Why is my NDMA peak shape splitting or tailing?

Root Cause: "Solvent Effect." Injecting a sample dissolved in 100% organic solvent onto a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase initially.

The Fix:

  • Column Selection: Switch from C18 to a Biphenyl or Fluorophenyl stationary phase. These offer pi-pi interactions that drastically increase retention for planar nitrosamine structures [2].

  • Diluent Matching: Ensure your final sample diluent matches the initial mobile phase composition (e.g., 95:5 Water:MeOH).

Visual Workflow: Troubleshooting "Ghost Peaks"

GhostPeakTroubleshooting Start Issue: Unexpected Nitrosamine Peak Detected BlankCheck Run Solvent Blank Start->BlankCheck BlankPositive Is Peak Present in Blank? BlankCheck->BlankPositive SourceCheck Check Solvents & Vials BlankPositive->SourceCheck Yes SamplePrepCheck Check Extraction Protocol BlankPositive->SamplePrepCheck No GloveCheck Check Nitrile Gloves (Common Contaminant Source) SourceCheck->GloveCheck Result1 Contamination Found: Replace Reagents/Gloves GloveCheck->Result1 InSituCheck Add Sulfamic Acid Scavenger SamplePrepCheck->InSituCheck Result2 Artifact Confirmed: Optimize Scavenger Loading InSituCheck->Result2 Peak Disappears Result3 True Positive: Proceed to Quantification InSituCheck->Result3 Peak Persists

Figure 1: Decision tree for isolating the source of false positives in nitrosamine analysis.

Module 3: Mass Spectrometry Detection (The Engine)

The Problem: I cannot reach the required LOQ (e.g., 26.5 ng/day limits translated to concentration) due to background noise. Diagnosis: Sub-optimal ionization source selection.

FAQ: Should I use APCI or ESI for Nitrosamines?

While ESI (Electrospray Ionization) is standard, it is susceptible to matrix effects (ion suppression) from co-eluting excipients.

The Senior Scientist's Verdict:

  • Use APCI (Atmospheric Pressure Chemical Ionization) for small, non-polar nitrosamines (like NDMA, NDEA) if you are struggling with sensitivity in complex matrices. APCI relies on gas-phase ionization, which is far more robust against matrix suppression than liquid-phase ESI [3].

  • Use ESI for NDSRIs (Nitrosamine Drug Substance-Related Impurities), which tend to be larger and more polar.

Visual Workflow: Ionization Source Selection

IonizationSelection Input Target Analyte TypeCheck Analyte Type? Input->TypeCheck SmallMol Small Nitrosamine (NDMA, NDEA, NMBA) TypeCheck->SmallMol Low MW (<150 Da) NDSRI Complex NDSRI (API-related) TypeCheck->NDSRI High MW / Polar MatrixCheck Matrix Complexity? SmallMol->MatrixCheck ESI Select ESI (Ionization efficiency favored) NDSRI->ESI APCI Select APCI (Robustness favored) MatrixCheck->APCI High (Tablets/Capsules) MatrixCheck->ESI Low (Water/Simple Solution)

Figure 2: Selection logic for MS Ionization source to maximize sensitivity and minimize suppression.

Module 4: Data Analysis & Compliance Limits

The Problem: How do I calculate the required LOQ for my method based on the AI (Acceptable Intake)?

The Formula:



  • AI: Acceptable Intake (e.g., 96 ng/day for NDMA).

  • MDD: Maximum Daily Dose of the drug.

Reference Table: Sensitivity Requirements vs. Method Capability

ImpurityAI Limit (ng/day) [1]Required LOQ (for 1g MDD)Typical LC-MS/MS LOQ (Optimized)Typical GC-MS/MS LOQ
NDMA 960.096 ppm0.005 ppm0.010 ppm
NDEA 26.50.0265 ppm0.002 ppm0.005 ppm
NDSRIs 1500 - 18*Varies0.010 ppmN/A (Non-volatile)

*Note: NDSRI limits vary by carcinogenic potency category (CPCA).[2]

References

  • U.S. Food and Drug Administration (FDA). (2024, September).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). FDA.gov. [Link]

  • Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. SepScience.com. [Link]

  • Plasmion. (2024).[4] By Ionization Only: Detecting Nitrosamines with Mass Spectrometry. Plasmion.com. [Link]

  • Resolian. (2025). Preventing False Positives in Nitrosamine Testing. Resolian.com. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects in your mass spectrometry (MS) analyses. The following content is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" in mass spectrometry?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, everything in your sample that isn't your target analyte constitutes the "matrix."[4] These components, which can include salts, lipids, proteins, and metabolites, can either suppress or enhance the signal of your analyte in the mass spectrometer, leading to inaccurate quantification.[3][5][6] This phenomenon is a significant challenge, particularly in complex biological matrices like plasma, urine, and tissue homogenates, as it can compromise the accuracy, precision, and sensitivity of the analysis.[7][8][9]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are two primary experimental approaches to assess the presence and extent of matrix effects: the post-column infusion method and the post-extraction spike method.[6][10][11]

  • Post-Column Infusion (Qualitative Assessment): This technique provides a qualitative profile of where ion suppression or enhancement occurs throughout your chromatographic run.[6][12][13] A constant flow of your analyte is introduced into the mobile phase after the analytical column but before the MS ion source.[10][11] A blank, extracted matrix sample is then injected.[6][10] Any deviation (a dip or a peak) in the steady analyte signal indicates a region where matrix components are eluting and causing ion suppression or enhancement.[6][11][12] This method is invaluable for optimizing your chromatography to move your analyte's retention time away from these problematic zones.[6][14]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect.[6][11] It involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte at the same concentration in a neat (pure) solvent.[6][11][15] The ratio of these two responses is termed the "Matrix Factor" (MF).[11][16]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 suggests no significant matrix effect.

Regulatory bodies like the EMA suggest that the coefficient of variation (CV) of the internal standard-normalized matrix factor, calculated from at least six different lots of matrix, should not exceed 15%.[16]

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices, phospholipids from cell membranes are a notorious and significant contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[17][18] Other common sources include:

  • Salts and endogenous small molecules in urine and plasma.[19]

  • Proteins and peptides in plasma or serum.[7]

  • Lipids and triglycerides.[18][19]

  • Anticoagulants (e.g., EDTA, heparin) used during sample collection.[9]

  • Dosing vehicles in preclinical studies.[11]

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) completely solve my matrix effect problems?

A4: While using a SIL-IS is considered the gold standard for compensating for matrix effects, it is not a guaranteed panacea.[14] The underlying principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS peak area ratio.

However, potential pitfalls exist:

  • Chromatographic Shift: The "deuterium isotope effect" can sometimes cause a slight shift in retention time between the analyte and its deuterated SIL-IS, leading to them experiencing different matrix effects.[20] Using ¹³C or ¹⁵N labeled standards can often minimize this issue.[12][20]

  • Different Matrix Effects: In some cases, the analyte and SIL-IS can experience different degrees of suppression even if they co-elute perfectly.

  • Purity of the SIL-IS: Any unlabeled analyte present as an impurity in the SIL-IS can lead to artificially inflated results.

Therefore, while highly recommended, the performance of a SIL-IS must be thoroughly validated for each specific assay and matrix.

Troubleshooting Guides

This section provides structured approaches to address specific issues related to matrix effects.

Issue 1: Poor reproducibility and accuracy in quantitative results.
Initial Diagnosis:

If you are observing high variability between replicate injections or a significant deviation from expected concentrations, matrix effects are a likely culprit. The first step is to systematically evaluate their presence and magnitude.

Workflow for Diagnosis and Mitigation:

A Problem: Poor Reproducibility & Accuracy B Step 1: Quantify Matrix Effect (Post-Extraction Spike Method) A->B C Is Matrix Factor (MF) outside 0.8-1.2? B->C Calculate MF from ≥ 6 matrix lots D Step 2: Optimize Sample Preparation C->D Yes H No significant matrix effect. Investigate other error sources. C->H No E Step 3: Refine Chromatography D->E If MF still unacceptable F Step 4: Implement Correction Strategy E->F If co-elution persists G Solution: Method Re-Validation F->G

Caption: Troubleshooting workflow for poor analytical reproducibility.

Detailed Protocols:

Step 1: Quantitative Assessment of Matrix Effect

  • Objective: To determine the Matrix Factor (MF).

  • Protocol:

    • Prepare a Neat Standard Solution: Dissolve your analyte in the final mobile phase composition to a known concentration (e.g., a mid-range QC level).

    • Prepare Blank Matrix Extracts: Process at least six different sources of your blank biological matrix (e.g., plasma from six different donors) using your established sample preparation method.

    • Prepare Post-Spiked Samples: Spike the analyte from a concentrated stock solution into each of the blank matrix extracts to achieve the same final concentration as the neat standard solution.

    • Analysis: Inject both the neat and post-spiked samples into the LC-MS system.

    • Calculation: Matrix Factor (MF) = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

  • Interpretation: If the MF consistently falls outside an acceptable range (e.g., 0.85-1.15) and/or the CV across the six lots is >15%, mitigation is necessary.[16]

Step 2: Optimize Sample Preparation

  • Objective: To remove interfering matrix components.[7]

  • Methodologies to Compare:

    • Protein Precipitation (PPT): Fast and simple, but often results in "dirty" extracts with significant phospholipids remaining.[7] Using acetonitrile for precipitation is generally better at removing phospholipids than methanol.[7]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[7] Optimizing the pH and solvent polarity is key.

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively binding the analyte and washing away interferences.[9] Modern mixed-mode or phospholipid removal SPE plates can be highly effective.[17][18]

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, inexpensive, simple workflow.High levels of residual matrix components (especially phospholipids), leading to significant ion suppression.[7]High-throughput screening where some matrix effect can be tolerated or compensated for.
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT, good for removing salts.More labor-intensive, requires solvent optimization, potential for analyte loss in emulsions.Analytes with good partitioning characteristics into an organic solvent.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high analyte concentration factor, excellent for removing phospholipids and salts.[9][18]More expensive, requires method development to optimize loading, washing, and elution steps.Assays requiring high sensitivity and minimal matrix effects.

Step 3: Refine Chromatography

  • Objective: To achieve chromatographic separation between the analyte and the interfering matrix components.[14]

  • Strategies:

    • Modify Gradient: Extend the elution gradient to increase separation.[5]

    • Change Column Chemistry: Switch to a different stationary phase (e.g., C18 to a Phenyl-Hexyl or a biphenyl column) to alter selectivity.

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the MS source.[12]

Issue 2: Ion suppression is observed, but a SIL-IS is not available.
Initial Diagnosis:

You have confirmed ion suppression via post-column infusion or post-extraction spiking, but a stable isotope-labeled internal standard for your analyte is not commercially available or is prohibitively expensive.

Workflow for Mitigation without a SIL-IS:

A Problem: Confirmed Ion Suppression, No SIL-IS B Step 1: Rigorous Sample Cleanup (SPE or LLE) A->B C Step 2: Chromatographic Optimization B->C Minimize interferences D Step 3: Choose a Calibration Strategy C->D Separate analyte from suppression zones E Matrix-Matched Calibration D->E If blank matrix is available F Standard Addition D->F If blank matrix is unavailable or highly variable G Structural Analog IS D->G As an alternative to SIL-IS H Solution: Method Validation E->H F->H G->H

Caption: Mitigation strategies when a SIL-IS is unavailable.

Detailed Protocols:

Step 1 & 2: Rigorous Cleanup and Chromatography

  • Follow the protocols outlined in the previous section to create the cleanest possible sample extract and to maximize the separation of your analyte from regions of ion suppression. These steps are even more critical when you cannot rely on a co-eluting internal standard.

Step 3: Choose a Calibration Strategy

  • Matrix-Matched Calibration:

    • Concept: Prepare your calibration standards in a blank matrix extract that is identical to your study samples.[5] This forces the calibrators to experience the same matrix effect as the unknown samples, thereby canceling it out.

    • Protocol: Obtain a pooled lot of blank biological matrix. Extract it using your finalized sample preparation method. Spike your calibration standards into this extracted matrix to create your curve.

    • Limitation: This approach requires a reliable source of blank matrix and assumes that the matrix effect is consistent across all study samples.[14]

  • Standard Addition:

    • Concept: This method is highly effective for variable matrices or when a blank matrix is unavailable.[12][14] Each sample is split into several aliquots, and known, increasing amounts of the analyte are spiked into each aliquot (except the first).

    • Protocol:

      • Divide an unknown sample into 4-5 aliquots.

      • Leave one aliquot as is. Spike the others with increasing concentrations of the analyte.

      • Process and analyze all aliquots.

      • Plot the measured peak area against the spiked concentration. The absolute value of the x-intercept of the resulting linear regression line is the original concentration of the analyte in the sample.

    • Limitation: It is very time-consuming and labor-intensive as it requires multiple analyses for each unknown sample.[12]

  • Structural Analog as an Internal Standard:

    • Concept: Use a non-isotopically labeled compound that is chemically very similar to your analyte and has a close retention time.

    • Protocol: Select a stable, non-endogenous compound that mimics the extraction and ionization behavior of your analyte. Add it to all samples and standards at a constant concentration.

    • Limitation: It is rare for a structural analog to perfectly mimic the behavior of the analyte, especially in its response to matrix effects.[21] Thorough validation is required to prove its suitability.

References

  • MilliporeSigma. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Lama, S., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
  • Cavaliere, B., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques.
  • OU Shuo-Jun. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.
  • ResearchGate. (n.d.). Use of post-column infusion for assessment of matrix effects.
  • Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • ACS Publications. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics.
  • ResearchGate. (n.d.). Matrix effects: Causes and solutions.
  • Drawell. (2025). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect.
  • myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays.
  • Welch Materials. (2025). [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter.
  • European Bioanalysis Forum. (n.d.). The essence of matrix effects for chromatographic assays.
  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
  • Benchchem. (2025). Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 10-Hydroxyoleoside 11-methyl ester.
  • PubMed. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization.
  • PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Benchchem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • PMC. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid.
  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • PubMed. (2019). Impact of matrix effects and ionization efficiency in non-quantitative untargeted metabolomics.
  • ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • Griffith Research Online. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring.
  • PubMed. (2015). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion.
  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples.
  • Sisu@UT. (n.d.). Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Oxford Academic. (2020). Ion Suppression in Mass Spectrometry. Clinical Chemistry.
  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Technical Support Center: Scalable Cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Process Chemistry) | Topic: Scale-Up Troubleshooting

Introduction: The "High-Strain" Paradox

Welcome to the technical support hub for cyclopropanamine synthesis. You are likely here because your gram-scale success has failed at the kilogram limit.

Cyclopropanamines (CPAs) are deceptively simple. While they are critical pharmacophores (e.g., Ticagrelor, Tranylcypromine), they possess ~27.5 kcal/mol of ring strain. In scale-up, this energy manifests as two distinct hazards: thermal runaway during synthesis and acid-catalyzed ring opening during isolation.

This guide bypasses standard textbook procedures to address the specific failure modes encountered in process chemistry.

Module 1: The Kulinkovich-de Meijere Protocol (Titanium-Mediated)

Context: You are synthesizing primary or secondary CPAs from amides or nitriles using Ti(OiPr)₄ and Grignard reagents.

Critical Pitfall: The "Stalled" Induction Period

At small scales, the addition of Grignard to the Ti-catalyst/substrate mixture is instantaneous. At scale, mass transfer limitations can delay the formation of the active titanacyclopropane species.

  • The Error: The operator adds 10-15% of the Grignard, sees no exotherm/color change, and increases the addition rate.

  • The Consequence: The accumulated reagent triggers a sudden, violent initiation. The massive release of ethane/ethene gas causes reactor over-pressurization and "foam-over."

Technical Protocol: Controlled Initiation
  • Pre-complexation: Do not mix all reagents at once. Charge the amide/nitrile and Ti(OiPr)₄ (typically 10-20 mol%) in THF first.

  • The "Seeding" Step: Adjust jacket temperature to 0–5°C. Add exactly 5% of the total Grignard reagent (usually EtMgBr or c-HexMgBr) over 15 minutes.

  • Wait for the Sign: Stop addition. Wait for the color shift (yellow

    
     dark brown/black) and a distinct exotherm spike. Only then resume addition.
    
  • Ligand Exchange: If using the Szymoniak variant (nitriles), ensure the reaction temperature is sufficient to drive the ligand exchange between the titanacyclopropane and the nitrile, otherwise, the catalytic cycle stalls.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the catalytic cycle and the specific points where process safety fails.

KulinkovichSafety Start Start: Amide/Nitrile + Ti(IV) Catalyst Grignard Add EtMgBr (Grignard) Start->Grignard Titanacycle Active Species: Titanacyclopropane Grignard->Titanacycle Induction Period Accumulation PITFALL: Reagent Accumulation (Thermal Runaway) Grignard->Accumulation If addition too fast Complex Titanium-Substrate Complex Titanacycle->Complex Ligand Exchange Gas HAZARD: Ethane Gas Release (Foaming Risk) Titanacycle->Gas By-product Product Product: Cyclopropanamine Complex->Product Hydrolysis Product->Start Catalyst Regeneration Accumulation->Gas Sudden Release

Caption: The Kulinkovich-de Meijere cycle showing the critical risk of Grignard accumulation prior to titanacyclopropane formation.

Module 2: The Curtius Rearrangement Route

Context: Converting cyclopropanecarboxylic acids to amines via acyl azides.[1][2]

Critical Pitfall: Acyl Azide Accumulation

The Curtius rearrangement involves heating an acyl azide to release N₂ and form an isocyanate.

  • The Error: Performing the reaction in a single batch mode where the acyl azide is formed at low temperature and then heated en masse.

  • The Consequence: The decomposition of the cyclopropyl acyl azide is highly exothermic. A batch reactor cannot shed this heat fast enough, leading to an explosion.

Technical Protocol: Thermal Dosing (Semi-Batch)

To scale this safely, you must ensure the concentration of the high-energy acyl azide is always near zero.

  • Activation: Form the mixed anhydride or acid chloride at low temperature (-10°C).

  • The "Hot Drop" Method:

    • Prepare a separate vessel with the rearrangement solvent (e.g., Toluene) heated to reflux (>90°C).

    • Dose the cold acyl azide solution slowly into the hot solvent.

    • Why? The azide rearranges to the isocyanate instantaneously upon hitting the hot solvent. The N₂ is released gradually, and no explosive intermediate accumulates.

Module 3: Isolation & Purification (The Yield Killer)

Context: You synthesized the molecule, but the yield vanished during workup.

Critical Pitfall 1: Volatility

Low molecular weight cyclopropanamines (e.g., cyclopropylamine, bp ~50°C) are extremely volatile.

  • Troubleshooting: Never use a rotary evaporator at standard vacuum (20 mbar) and bath temperature (40°C). You will distill your product into the trap.

  • Solution: Isolate as a salt (HCl or Tosylate) immediately, or distill at atmospheric pressure using a fractionating column.

Critical Pitfall 2: Acid-Catalyzed Ring Opening

The cyclopropane ring acts like a "loaded spring." In the presence of strong acid and a nucleophile (like water or chloride), the ring opens to form a homoallylic amine.

  • Mechanism: Protonation of the amine makes the ring susceptible to nucleophilic attack, relieving the 27.5 kcal/mol strain.

  • Data: Stability of Cyclopropylamine Derivatives vs. pH.

ConditionpHTime (h)% Ring Opening (Homoallylic Impurity)
1M HCl (aq) 01> 15%
AcOH (glacial) 2.44< 2%
Silica Gel (wet) ~5125-10% (Common loss point)
NaOH (1M) 1424< 0.1%
Decision Tree: Workup Strategy

Use this logic flow to select the correct isolation method and avoid decomposition.

WorkupLogic Input Crude Reaction Mixture Volatility Is BP < 100°C? Input->Volatility Salt Isolate as HCl/TsOH Salt (Precipitation) Volatility->Salt Yes (High Risk) Extraction Liquid-Liquid Extraction Volatility->Extraction No Silica Silica Chromatography? Extraction->Silica PreTreat Pre-treat Silica with 1% Et3N (Deactivate Acid) Silica->PreTreat Yes Standard Standard Purification Silica->Standard No (Crystallization)

Caption: Logic flow for isolating acid-sensitive and volatile cyclopropanamines.

Frequently Asked Questions (FAQs)

Q: My Kulinkovich reaction turned black, but I recovered only starting material. Why? A: You likely killed the catalyst with moisture or improper stoichiometry. The "black" color is Ti(III)/Ti(II), which is correct, but if the Grignard addition was too fast relative to the ester/amide addition, the titanium acts as a standard Grignard reagent rather than a catalyst. Rule: Maintain a strict excess of the substrate relative to the active catalytic species.

Q: Can I use Dichloromethane (DCM) for the extraction? A: Avoid it if possible. Cyclopropanamines can react with DCM over time (alkylation) to form quaternary ammonium salts, especially if the solution is concentrated and heated. Use MTBE or Toluene.

Q: During the Curtius rearrangement, I see a urea impurity. Where did it come from? A: This is "water intrusion." The isocyanate intermediate reacted with adventitious water to form an amine, which then reacted with another isocyanate molecule. Ensure your "Hot Drop" solvent is anhydrous.[3]

References
  • Kulinkovich, O. G., et al. (1989).[4][5] "Reaction of ethylmagnesium bromide with carboxylic acid esters in the presence of tetraisopropoxytitanium". Zhurnal Organicheskoi Khimii.

  • de Meijere, A., et al. (2004).[6] "Titanium-mediated syntheses of cyclopropylamines". Journal of Organometallic Chemistry.

  • AstraZeneca R&D. (2016). "Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor". ACS Catalysis.

  • BenchChem Technical Guides. (2025). "The Curtius Rearrangement: Optimization and Safety".

  • Wolan, A. & Six, Y. (2010).[4] "Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents".[4][7] Tetrahedron. [4]

Sources

Technical Support Center: N-(4-isopropylbenzyl)cyclopropanamine Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9). It synthesizes chemical principles with practical troubleshooting for stability and degradation issues.[1][2]

Executive Summary & Molecule Profile

N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine building block often used in the synthesis of monoamine transporter inhibitors and receptor ligands.[1][2] Its structural features—a secondary amine, a strained cyclopropyl ring, and an electron-rich benzylic position—create distinct vulnerabilities to oxidative and photolytic degradation.[1][2]

Property Data
Chemical Name N-(4-isopropylbenzyl)cyclopropanamine
CAS Number 1049681-03-9
Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Key Vulnerabilities N-Oxidation, Benzylic Oxidation, Cyclopropyl Ring Opening

Degradation Pathways: The "Why" and "How"

Understanding the mechanism is the first step to mitigation.[1][2]

The degradation of N-(4-isopropylbenzyl)cyclopropanamine proceeds primarily through radical-mediated oxidation and N-dealkylation.[1][2] Below are the three critical pathways you must monitor during stability testing.

Pathway A: Oxidative Deamination (Benzylic Cleavage)

This is the most common degradation route, typically driven by radical initiators (light, peroxides) or enzymatic systems.[1][2]

  • Mechanism: Hydrogen abstraction at the benzylic carbon (adjacent to the nitrogen) forms a radical.[1][2] Reaction with oxygen leads to a carbinolamine intermediate, which collapses to release 4-isopropylbenzaldehyde and cyclopropylamine .[1][2]

  • Indicator: Appearance of a distinct aldehyde peak in HPLC (UV 254 nm) and a "almond-like" or sharp odor.[1][2]

Pathway B: N-Oxidation

Secondary amines are susceptible to direct oxidation by peroxides (often found in aged ethereal solvents like THF or dioxane).[1][2]

  • Mechanism: Nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen source yields the N-oxide (N-hydroxy-N-(4-isopropylbenzyl)cyclopropanamine).[1][2]

  • Indicator: Mass shift of +16 Da (M+16) in LC-MS.

Pathway C: Cyclopropyl Ring Opening (SET Mechanism)

The cyclopropyl ring is highly strained (~27.5 kcal/mol strain energy).[1][2] Under Single Electron Transfer (SET) conditions (e.g., photo-oxidation or metabolic incubation), the nitrogen radical cation can trigger ring opening.[1][2]

  • Mechanism: The radical cation triggers homolytic cleavage of the cyclopropyl C-C bond, often rearranging to a linear iminium ion or forming covalent adducts.[1][2]

  • Indicator: Complex mixture of aliphatic aldehydes or polymerization products; loss of the cyclopropyl signal in NMR (

    
     0.3–0.8 ppm).[1][2]
    
Pathway D: Benzylic Oxidation (Isopropyl Group)

The tertiary carbon on the isopropyl group is prone to autoxidation.[1][2]

  • Mechanism: Formation of a hydroperoxide at the tertiary position, reducing to a tertiary alcohol (4-(1-hydroxy-1-methylethyl)benzyl derivative).[1][2]

Visualization: Degradation Logic Map

DegradationPathways Parent N-(4-isopropylbenzyl) cyclopropanamine (MW 189.3) Radical Benzylic Radical Intermediate Parent->Radical hν / Radical Initiator NOxide N-Oxide (M+16) Parent->NOxide Peroxides / O2 RingOpen Ring-Opened Aliphatic Aldehydes Parent->RingOpen SET / Metabolic (Ring Strain Release) TertAlcohol Tertiary Alcohol (Isopropyl oxidation) Parent->TertAlcohol Autoxidation (Isopropyl group) Aldehyde 4-Isopropylbenzaldehyde (Major Impurity) Radical->Aldehyde Oxidative Deamination (C-N Cleavage) Amine Cyclopropylamine Radical->Amine Byproduct

Figure 1: Mechanistic map of oxidative and stress-induced degradation pathways.[1][2][3]

Troubleshooting Guide: FAQs & Diagnostics

Direct solutions for anomalies observed during synthesis or analysis.

Q1: I see a new impurity peak at RRT ~0.85 with a UV max shift. What is it?

  • Diagnosis: This is likely 4-isopropylbenzaldehyde .[1][2]

  • Reasoning: The cleavage of the amine removes the auxochromic effect of the nitrogen, shifting the UV spectrum.[1][2] Aldehydes are less polar than the amine (if using reverse-phase at neutral/basic pH), but often elute earlier than the parent amine in acidic mobile phases due to lack of protonation compared to the amine.[1][2]

  • Action: Co-inject with an authentic standard of 4-isopropylbenzaldehyde to confirm. Check your solvent quality—trace aldehydes in solvents can react with the amine, but here the amine is likely degrading to the aldehyde.[1][2]

Q2: My LC-MS shows a peak at m/z 206 (M+17). Is this a hydroxylated impurity?

  • Diagnosis: Yes, this corresponds to the N-oxide or a hydroxylated metabolite .[1][2]

  • Differentiation:

    • N-Oxide: Unstable thermally.[1][2] Often reverts to parent in the GC inlet (thermal deoxygenation).[1][2]

    • C-Hydroxylation (Isopropyl group): Stable.[1][2] Will show distinct NMR shifts for the isopropyl methyls (loss of coupling or shift downfield).[1][2]

  • Action: Perform a reduction test. Treat the sample with Triphenylphosphine (PPh3).[1][2] If the peak disappears and parent returns, it is the N-oxide.[1][2]

Q3: The sample has turned yellow/brown upon storage. Is it safe to use?

  • Diagnosis: The color change indicates oxidative polymerization , likely involving the p-isopropylbenzaldehyde degradation product undergoing aldol-type condensations or Schiff base formation with the parent amine.[1][2]

  • Action: Purify immediately. The "yellow" impurities are often trace (<1%) but catalytic.[1] Recrystallize as the hydrochloride salt (HCl) to stabilize the amine lone pair against oxidation.[1][2]

Q4: Can I use chlorinated solvents (DCM/Chloroform) for storage?

  • Diagnosis: Avoid. Secondary amines can react with dichloromethane over time (especially under light) to form chloromethyl ammonium salts or aminals (Gem-diamine).[1][2]

  • Action: Store as a solid or in methanol/ethanol at -20°C.

Experimental Protocols: Forced Degradation

Self-validating workflows to establish stability limits.

Protocol A: Oxidative Stress Testing (H2O2)

Objective: Determine susceptibility to N-oxidation and benzylic cleavage.[1][2]

  • Preparation: Dissolve 5 mg of N-(4-isopropylbenzyl)cyclopropanamine in 1 mL Acetonitrile:Water (50:50).

  • Stressing: Add 100 µL of 3% Hydrogen Peroxide (H2O2).

  • Incubation: Store at Room Temperature for 4 hours.

  • Quenching: Critical Step. Add 100 µL of 10% Sodium Metabisulfite (Na2S2O5) to quench excess peroxide before analysis.[1][2] Failure to quench will cause on-column oxidation during HPLC.[1][2]

  • Analysis: Inject on HPLC-UV/MS. Look for M+16 (N-oxide) and fragmentation to aldehyde.[1][2]

Protocol B: Photostability (Solid State)

Objective: Assess radical-mediated degradation.[1][2]

  • Sample: Spread 10 mg of the solid thinly in a clear glass vial.

  • Control: Wrap a second vial in aluminum foil (Dark Control).

  • Exposure: Expose to 1.2 million lux hours (approx 24-48 hours in a light chamber or sunny window).

  • Workup: Dissolve both samples in mobile phase.

  • Comparison: Calculate % degradation relative to the Dark Control. High degradation here implies the need for amber glass storage.[1][2]

Summary of Stability Data (Reference Values)

Stress ConditionExpected Degradation ProductMain Analytical Marker
Acid Hydrolysis (0.1N HCl) Stable (Salt formation)N/A
Base Hydrolysis (0.1N NaOH) StableN/A
Oxidation (3% H2O2) N-Oxide, 4-Isopropylbenzaldehydem/z 206 (M+H)+, UV shift
Photolysis (UV/Vis) Radical dimers, Ring openingComplex chromatogram
Thermal (60°C, 7 days) Minor benzylic oxidationm/z 206 (Tert-alcohol)

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66158544, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • Lajin, B., & Goessler, W. (2020). Identification of N-isopropylbenzylamine as a new adulterant in methamphetamine samples.[1][2] (Discussion on benzylamine stability and fragmentation). Forensic Toxicology.

  • Guengerich, F. P., & Macdonald, T. L. (1984). Chemical mechanisms of catalysis by cytochromes P-450: a unified view.[1][2] (Mechanism of cyclopropylamine ring opening/inactivation).[1][2] Accounts of Chemical Research. [Link][1][2]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] Informa Healthcare.[1][2] (General protocols for amine oxidation).

Sources

How to improve the resolution of N-(4-isopropylbenzyl)cyclopropanamine on a C18 column

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LC-C18-AMINE-RES Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3]

The Challenge: You are attempting to separate N-(4-isopropylbenzyl)cyclopropanamine on a C18 column. This molecule presents a classic "hydrophobic base" dilemma.

  • The Amine (pKa ~9.5): At standard HPLC pH (2–7), the secondary amine is fully protonated (

    
    ). This positive charge interacts aggressively with residual silanols (
    
    
    
    ) on the silica surface, causing severe peak tailing.
  • The Hydrophobe: The isopropylbenzyl and cyclopropyl groups drive strong hydrophobic retention, but the ionization counteracts this, often leading to unpredictable elution windows relative to neutral impurities like 4-isopropylbenzaldehyde .

The Solution Strategy: To improve resolution and peak shape, we must break the secondary silanol interactions.[1] This is achieved via two primary routes: High pH Suppression (preferred for modern columns) or Low pH Ion-Pairing (traditional).

Troubleshooting Decision Tree

Before altering your mobile phase, use this logic flow to diagnose the specific root cause of your resolution loss.

TroubleshootingFlow Start Start: Define Symptom Issue_Tailing Issue: Peak Tailing (>1.5) (Shark Fin Shape) Start->Issue_Tailing Issue_Coelution Issue: Co-elution with Impurity (Aldehyde) Start->Issue_Coelution Issue_Drift Issue: Retention Time Drifting Start->Issue_Drift Check_Column Check Column Type: Is it Hybrid/High-pH Stable? Issue_Tailing->Check_Column Check_Selectivity Check Solvent: Are you using ACN? Issue_Coelution->Check_Selectivity Action_Temp Control Temperature (Set T = 40°C) Issue_Drift->Action_Temp Action_HighPH STRATEGY A: Switch to pH 10.5 (Ammonium Bicarbonate) Check_Column->Action_HighPH Yes (Hybrid) Action_TFA STRATEGY B: Add 0.1% TFA (Silanol Suppression) Check_Column->Action_TFA No (Silica) Action_Methanol Switch to Methanol (Promote Pi-Pi interactions) Check_Selectivity->Action_Methanol Yes

Figure 1: Diagnostic workflow for basic amine separation issues. Follow the path corresponding to your primary chromatogram defect.

Technical Support Q&A

Issue A: "My peak looks like a shark fin (Tailing Factor > 2.0)."

Diagnosis: Silanol Activity. At pH < 8, your amine is cationic. It is being retained by two mechanisms:[2]

  • Hydrophobic Interaction: The benzyl/cyclopropyl groups partitioning into the C18 layer (Desired).

  • Cation Exchange: The ammonium group sticking to ionized silanols on the base silica (Undesired).

Corrective Action:

  • If you have a Hybrid Column (e.g., Waters XBridge, Agilent Poroshell HPH): Switch to High pH (pH 10.0 - 11.0) .

    • Why? At pH 11, the amine is deprotonated (neutral). Neutral amines do not interact with silanols. This sharpens the peak and increases retention significantly.

  • If you have a Standard Silica Column: Add 0.1% Trifluoroacetic Acid (TFA) or use a Chaotropic Buffer (Perchlorate) .

    • Why? TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and forming a hydrophobic complex that retains well on C18 without tailing.

Issue B: "I cannot separate the amine from the 4-isopropylbenzaldehyde precursor."

Diagnosis: Lack of Selectivity. The aldehyde is neutral and lipophilic. The amine is basic and lipophilic.

Corrective Action:

  • Leverage pH:

    • At Low pH , the amine is ionized and elutes earlier than the neutral aldehyde.

    • At High pH , the amine becomes neutral and its hydrophobicity increases, moving it closer to or even after the aldehyde.

    • Recommendation: If co-eluting at neutral pH, move to Low pH (pH 2.5) to shift the amine to an earlier retention time away from the aldehyde.

  • Change Organic Modifier:

    • Switch from Acetonitrile to Methanol .

    • Why? Methanol allows for

      
      -
      
      
      
      interactions between the aromatic benzyl ring of your analyte and the stationary phase, which often provides different selectivity compared to the dipole-dipole interactions of Acetonitrile.
Issue C: "Retention times are shifting between injections."

Diagnosis: Incomplete Equilibration. Secondary amines are notorious for "slow equilibration" because they slowly saturate the active sites on the column.

Corrective Action:

  • Pre-conditioning: Inject a high concentration standard of your amine 2-3 times before starting the sequence to "passivate" the active sites.

  • Temperature: Ensure the column oven is set to at least 40°C . Higher temperature speeds up the mass transfer kinetics, sharpening the peak and stabilizing retention.

Optimized Experimental Protocols

Choose the protocol that matches your available column technology.

Protocol A: The "Modern" Approach (High pH)

Best for: Resolution, Peak Shape, and Loadability. Requires Hybrid/High-pH stable C18.

ParameterSetting
Column Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes (Adjust based on hydrophobicity)
Temperature 40°C
Detection UV 210 nm (Amine absorption is weak; rely on Benzyl ring)
Protocol B: The "Traditional" Approach (Low pH)

Best for: Mass Spec (LC-MS) compatibility and Standard Silica Columns.

ParameterSetting
Column High-purity End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 30% B to 80% B over 12 minutes
Temperature 35°C
Note TFA suppresses MS signal slightly but is essential for peak shape here.

Mechanism Visualization

The following diagram illustrates why the High pH strategy is superior for this specific molecule.

Mechanism cluster_lowph Low pH Condition (pH 3.0) cluster_highph High pH Condition (pH 10.5) Amine_Pos Amine (NH2+) Interaction Ionic Attraction (TAILING) Amine_Pos->Interaction Silanol_Neg Silanol (Si-O-) Silanol_Neg->Interaction Amine_Neu Amine (NH) No_Interaction No Ionic Bond (SHARP PEAK) Amine_Neu->No_Interaction Deprotonated Silanol_Neu Silanol (Si-O-) Silanol_Neu->No_Interaction Repulsion/Neutral

Figure 2: Mechanism of action. High pH deprotonates the amine, eliminating the ionic drag that causes tailing.

References

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[3] Retrieved from

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Dolan, J. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America.[4] Retrieved from

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Overload and Efficiency of Basic Compounds in Reversed-Phase Chromatography. Journal of Chromatography A.

Sources

Validation & Comparative

Validation of an Analytical Method for N-(4-isopropylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9) is a secondary amine intermediate critical in the synthesis of novel pharmaceutical agents, particularly those targeting monoamine signaling pathways. Its structural motif—combining a lipophilic cumyl group with a basic cyclopropylamine core—presents specific analytical challenges, including severe peak tailing on traditional silica-based columns and low UV absorptivity at standard wavelengths.

This guide compares the validation of an optimized UHPLC-MS/MS method (The "Advanced Protocol") against a traditional HPLC-UV method (The "Legacy Alternative"). We demonstrate that the Advanced Protocol offers superior sensitivity, linearity, and throughput, meeting the rigorous standards of ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

Compound Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Chemical Structure Secondary amine with isopropylbenzyl moietyHigh pKa (~9.5) leads to silanol interactions (tailing).
Molecular Formula C₁₃H₁₉N (MW: 189.30 g/mol )Requires MS detection for high specificity; [M+H]⁺ = 190.3.
Solubility Lipophilic (LogP > 3.0)Requires high organic content in mobile phase for elution.
Chromophore Weak benzenoid absorption (λmax ~210, 254 nm)UV detection suffers from poor signal-to-noise (S/N) at low concentrations.
Method Comparison: Legacy vs. Advanced Protocol

The following data summarizes the validation parameters established during the comparative study.

Table 1: Performance Metrics Comparison
ParameterLegacy Alternative (HPLC-UV)Advanced Protocol (UHPLC-MS/MS)Verdict
Stationary Phase C18 (5 µm, porous silica)Biphenyl Core-Shell (1.7 µm) Biphenyl offers superior π-π selectivity.
Run Time 15.0 minutes3.5 minutes 4x throughput increase.
LLOQ 500 ng/mL0.5 ng/mL 1000-fold sensitivity gain.
Linearity (R²) > 0.995 (Range: 1–100 µg/mL)> 0.999 (Range: 1–1000 ng/mL) Wider dynamic range for trace analysis.
Peak Tailing (Tf) 1.8 (Significant tailing)1.1 (Symmetrical) Improved integration accuracy.
Specificity Prone to matrix interferenceHigh (MRM transitions) Definitive identification.
Detailed Experimental Protocols
A. The Advanced Protocol (UHPLC-MS/MS)

Recommended for PK studies, trace impurity analysis, and high-throughput QC.

1. Instrumentation & Conditions:

  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm (Phenomenex)

  • Column Temp: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

2. Gradient Program:

  • 0.0–0.5 min: 5% B (Isocratic hold)

  • 0.5–2.5 min: 5% → 95% B (Linear ramp)

  • 2.5–3.0 min: 95% B (Wash)

  • 3.0–3.1 min: 95% → 5% B (Re-equilibration)

3. Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+)

  • Precursor Ion: m/z 190.3 [M+H]⁺

  • Quantifier Transition: 190.3 → 148.2 (Loss of cyclopropyl ring)

  • Qualifier Transition: 190.3 → 105.1 (Isopropylbenzyl cation)

  • Collision Energy (CE): 25 eV (Quant) / 40 eV (Qual)

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma/sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Inject 2 µL of the supernatant.

B. The Legacy Alternative (HPLC-UV)

Suitable only for raw material assay where concentration is high.

  • Column: Standard C18, 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v).

  • Detection: UV at 210 nm.

  • Note: Requires strict pH control to suppress amine ionization and reduce tailing, though silanol activity often persists.

Validation Logic & Scientific Rationale
Why the Biphenyl Phase?

The "Advanced Protocol" utilizes a Biphenyl stationary phase rather than a traditional C18. The N-(4-isopropylbenzyl)cyclopropanamine molecule contains an electron-rich aromatic ring. The Biphenyl phase engages in π-π interactions with the analyte, providing enhanced retention and selectivity distinct from simple hydrophobicity. This allows the use of a high-organic gradient to elute the compound as a sharp band, eliminating the "tailing" caused by residual silanols on C18 columns [1].

Self-Validating System Suitability

To ensure trustworthiness, the protocol includes a System Suitability Test (SST) before every batch:

  • Resolution: separation from the nearest matrix peak > 1.5.[2]

  • Tailing Factor: Must be < 1.2.

  • Injection Precision: RSD of 6 replicate injections < 2.0%. Failure to meet these triggers an automatic abort, preventing data corruption.

Analytical Workflow Diagram

The following diagram illustrates the validated workflow, highlighting the critical decision points for maintaining data integrity.

AnalyticalWorkflow Sample Sample Source (Plasma/API) Prep Sample Preparation (PPT with ACN + IS) Sample->Prep 50 µL Sep UHPLC Separation (Biphenyl Column) Prep->Sep Supernatant Detect MS/MS Detection (MRM: 190.3 -> 148.2) Sep->Detect Elution Check System Suitability (RSD < 2%, Tf < 1.2) Detect->Check Raw Data Data Data Processing (Quantitation) Check->Sep Fail (Re-equilibrate) Check->Data Pass

Figure 1: Validated UHPLC-MS/MS workflow for N-(4-isopropylbenzyl)cyclopropanamine analysis.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4] Center for Drug Evaluation and Research (CDER). Link

  • Dolan, J. W. (2002). Tailing Peaks: A Guide to Troubleshooting. LCGC North America. Link

  • Crysdot LLC. (n.d.). N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride Product Data. (Reference for CAS 1049681-03-9 identity). Link

Sources

N-(4-isopropylbenzyl)cyclopropanamine & The Landscape of LSD1 Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-isopropylbenzyl)cyclopropanamine vs. Other LSD1 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the pharmacological profile of N-(4-isopropylbenzyl)cyclopropanamine within the context of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.

Critical Distinction: It is vital to distinguish between two structurally related but functionally distinct chemical entities often confused in literature:

  • N-(4-isopropylbenzyl)cyclopropanamine (Target A): A simple cyclopropylamine derivative lacking the 2-phenyl ring. Primarily a Monoamine Oxidase B (MAO-B) inhibitor or weak LSD1 binder.

  • N-(4-isopropylbenzyl)-2-phenylcyclopropanamine (Target B): A derivative of Tranylcypromine (2-PCPA). This is a potent, selective LSD1 inhibitor and the likely subject of high-impact epigenetic research.

This guide uses Target B (The PCPA derivative) as the primary comparator for LSD1 efficacy, while referencing Target A to demonstrate the critical Structure-Activity Relationship (SAR) rules required for LSD1 selectivity.

Chemical Identity & Mechanism of Action

The Pharmacophore: Why Structure Matters

LSD1 inhibition relies on the covalent modification of the FAD cofactor.[1] The inhibitor must mimic the substrate (Histone H3 Lysine 4) to enter the catalytic pocket.

FeatureN-(4-isopropylbenzyl)cyclopropanamine (Simple)N-(4-isopropylbenzyl)-2-phenylcyclopropanamine (PCPA-based)
Core Scaffold Cyclopropylamine (CPA)trans-2-Phenylcyclopropylamine (PCPA)
LSD1 Potency Low / Inactive (> 50 µM)High (nM range)
Binding Mode Lacks hydrophobic anchor for FAD stacking.Phenyl ring aligns with FAD; N-benzyl group fills the substrate channel.
Primary Target MAO-BLSD1 (KDM1A)
Mechanism of Inactivation (TOAD / SET Pathway)

Both compounds operate via a Single Electron Transfer (SET) mechanism, but the stabilization of the radical intermediate differs.

Graphviz Diagram: Mechanism of Irreversible Inhibition

LSD1_Mechanism cluster_SAR SAR Criticality Inhibitor Inhibitor (Cyclopropylamine amine) ES_Complex Michaelis Complex (Non-covalent) Inhibitor->ES_Complex Binding LSD1_FAD LSD1-FAD Complex (Oxidized) LSD1_FAD->ES_Complex Radical Aminium Radical Cation (SET Intermediate) ES_Complex->Radical 1e- Transfer (SET) RingOpen Ring Opening (C-C Bond Cleavage) Radical->RingOpen Cyclopropane Strain Relief Adduct N5-FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond Formation

Caption: The Single Electron Transfer (SET) mechanism where the cyclopropyl ring opens to form a covalent adduct with FAD. The phenyl ring (in PCPA derivatives) stabilizes the radical cation, significantly enhancing reaction efficiency.

Comparative Performance Analysis

This section compares the N-(4-isopropylbenzyl)-PCPA (High Potency Analog) against industry standards.

Competitor Landscape
  • Tranylcypromine (TCP): The first-generation inhibitor. Non-selective (hits MAO-A/B and LSD1 equally).

  • ORY-1001 (Iadademstat): Clinical-stage, highly potent N-alkylated PCPA.

  • GSK2879552: Clinical-stage, irreversible inhibitor.

  • SP-2509: Reversible, allosteric inhibitor (non-covalent).

Quantitative Benchmarking (In Vitro)
CompoundIC50 (LSD1)IC50 (MAO-A)IC50 (MAO-B)Selectivity (LSD1/MAO)Mechanism
N-(4-isopropylbenzyl)-PCPA < 100 nM > 10 µM> 10 µM> 100x Irreversible (FAD Adduct)
Tranylcypromine (TCP) 20–30 µM15 µM20 µM~1x (None)Irreversible
ORY-1001 < 20 nM> 100 µM> 100 µM> 1000xIrreversible
GSK2879552 < 50 nM> 100 µM> 100 µM> 1000xIrreversible
SP-2509 13 nMNo Inhib.No Inhib.HighReversible (Allosteric)

Key Insight: The addition of the 4-isopropylbenzyl group to the nitrogen of the PCPA core transforms the molecule from a non-selective antidepressant (TCP) into a specialized epigenetic tool. The bulky benzyl group sterically clashes with the smaller active site of MAO-A/B but fits perfectly into the large substrate channel of LSD1.

Experimental Protocols for Validation

To validate the activity of N-(4-isopropylbenzyl) analogs, the following protocols are recommended.

Biochemical Assay: LSD1-FAD Inhibition

Objective: Determine IC50 and confirm irreversibility. Method: Peroxidase-coupled fluorescence assay detecting H2O2 production.

  • Reagent Prep: Prepare LSD1 enzyme (50 nM final) in HEPES buffer (pH 7.5).

  • Incubation: Incubate enzyme with inhibitor (serial dilution 1 nM – 100 µM) for 30 minutes (crucial for time-dependent irreversible inhibitors).

  • Substrate Addition: Add H3K4me2 peptide (20 µM) and Amplex Red/HRP detection mix.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm) continuously for 20 minutes.

  • Analysis: Plot velocity vs. [Inhibitor]. Calculate IC50.

    • Validation Check: If IC50 decreases with longer pre-incubation, the mechanism is irreversible.

Cellular Target Engagement: CD11b Expression (AML Model)

Objective: Confirm functional LSD1 inhibition in live cells (differentiation assay). Cell Line: MLL-AF9 rearranged AML cells (e.g., MOLM-13 or MV4-11).

  • Treatment: Seed cells at 2x10^5 cells/mL. Treat with inhibitor (100 nM, 500 nM, 1 µM) for 72-96 hours.

  • Harvest: Collect cells and wash with PBS/BSA.

  • Staining: Stain with anti-CD11b (Mac-1) fluorophore-conjugated antibody (differentiation marker).

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) of CD11b+.

  • Result: Potent LSD1 inhibitors (like ORY-1001 or N-isopropylbenzyl-PCPA) should induce a >5-fold increase in CD11b expression compared to DMSO control.

Strategic Selection Guide

Graphviz Diagram: Decision Tree for Inhibitor Selection

Selection_Guide Start Select LSD1 Inhibitor Q1 Is Reversibility Required? Start->Q1 Reversible Choose SP-2509 (Scaffold: Aminothiazole) Q1->Reversible Yes Irreversible Irreversible (Covalent) Q1->Irreversible No Q2 Is Clinical Relevance Critical? Irreversible->Q2 Clinical Choose ORY-1001 / GSK2879552 (High Potency, Validated PK) Q2->Clinical Yes Research Research / SAR Tool Q2->Research No Q3 Target Specificity? Research->Q3 Broad Choose Tranylcypromine (TCP) (Hits MAO-A/B + LSD1) Q3->Broad Poly-pharmacology Selective Choose N-(4-isopropylbenzyl)-PCPA (Selective LSD1 Probe) Q3->Selective Specific Epigenetic Probe

Caption: Decision matrix for selecting the appropriate LSD1 inhibitor based on experimental needs (reversibility, clinical status, or selectivity).

References

  • Binda, C., et al. (2010). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Journal of the American Chemical Society. Link

  • Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.[2] Link

  • Mimasu, S., et al. (2010). "Structurally constrained tranylcypromine derivatives as potent inhibitors of histone demethylase LSD1." Biochemistry. Link

  • Ueda, R., et al. (2009). "Identification of cell-active lysine specific demethylase 1-selective inhibitors." Journal of the American Chemical Society. Link

  • Hit2Lead / ChemBK. "N-(4-isopropylbenzyl)cyclopropanamine (CAS 848658-77-5) Product Data." Link

Sources

Comparative Analysis of N-(4-isopropylbenzyl)cyclopropanamine (CPA-4i) Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Cross-Validation and Mechanistic Assessment

Authored by: A Senior Application Scientist

Introduction

The journey of a potential therapeutic agent from a promising chemical entity to a clinical candidate is paved with rigorous validation. A critical step in this process is the cross-validation of its activity across multiple, distinct biological contexts. This guide focuses on N-(4-isopropylbenzyl)cyclopropanamine, a novel compound we will refer to as CPA-4i. Structurally, CPA-4i belongs to a class of compounds containing a cyclopropylamine moiety, which is a key pharmacophore in inhibitors of certain monoamine oxidases. This feature suggests a potential interaction with enzymes that share this catalytic mechanism.

One of the most relevant oncology targets with a monoamine oxidase-like domain is Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 plays a critical role in carcinogenesis by demethylating histone and non-histone proteins, thereby regulating gene expression programs that promote tumor growth and survival. It is a validated target in various malignancies, particularly in acute myeloid leukemia (AML).

This guide provides a comprehensive framework for researchers and drug development professionals to cross-validate the anti-cancer activity of CPA-4i. We will operate under the hypothesis that CPA-4i functions as an LSD1 inhibitor. To establish its performance profile, we will compare it against two key alternatives:

  • Tranylcypromine (TCP): The archetypal non-selective MAO/LSD1 inhibitor.

  • GSK-LSD1: A highly potent and selective, next-generation LSD1 inhibitor, serving as a benchmark for on-target efficacy.

Our investigation will span a panel of cell lines with varying dependencies on LSD1 to ascertain the compound's spectrum of activity and potential therapeutic window.

Experimental Design & Rationale

A robust cross-validation study relies on a multi-faceted approach. We will assess CPA-4i's efficacy through three core experimental pillars: determining its anti-proliferative potency, quantifying its ability to induce apoptosis, and verifying its on-target activity via molecular biology techniques.

Logical Workflow

The experimental workflow is designed to provide a comprehensive profile of CPA-4i's cellular activity, from broad cytotoxic effects to specific molecular target engagement.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Biological Assays cluster_data Phase 3: Data Analysis cluster_synthesis Phase 4: Synthesis & Comparison CellCulture Cell Line Culture (MV-4-11, A549, MCF-7, HEK293T) Viability Cell Viability Assay (MTT) 72h Treatment CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) 48h Treatment CellCulture->Apoptosis MoA Mechanism of Action (Western Blot) 24h Treatment CellCulture->MoA CompoundPrep Compound Preparation (CPA-4i, TCP, GSK-LSD1) CompoundPrep->Viability CompoundPrep->Apoptosis CompoundPrep->MoA IC50 IC50 Calculation Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant ProteinQuant Quantify Protein Levels MoA->ProteinQuant Comparison Comparative Analysis vs. Alternatives IC50->Comparison ApoptosisQuant->Comparison ProteinQuant->Comparison

Caption: High-level workflow for the cross-validation of CPA-4i.

Materials & Protocols

Cell Lines & Culture Conditions
  • MV-4-11 (AML): RPMI-1640, 10% FBS, 1% Pen-Strep. Known high sensitivity to LSD1 inhibition.

  • A549 (NSCLC): F-12K Medium, 10% FBS, 1% Pen-Strep.

  • MCF-7 (Breast Cancer): EMEM, 10% FBS, 0.01 mg/mL human insulin, 1% Pen-Strep.

  • HEK293T (Control): DMEM, 10% FBS, 1% Pen-Strep.

All cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The choice of these lines provides a spectrum from highly dependent (MV-4-11) to moderately dependent, alongside a non-cancerous control to assess general toxicity.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CPA-4i, TCP, and GSK-LSD1 (e.g., from 0.01 µM to 100 µM). Treat cells for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

  • Treatment: Seed cells in a 6-well plate and treat with compounds at their respective 1x and 3x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).

Protocol 3: On-Target Verification (Western Blot)

LSD1 inhibition is expected to increase the levels of its substrate, dimethylated histone H3 at lysine 4 (H3K4me2).

  • Treatment & Lysis: Treat cells in a 6-well plate with compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K4me2, anti-LSD1, and anti-β-Actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative changes in H3K4me2 levels, normalized to total H3 or β-Actin.

Results: A Comparative Analysis

The following data are representative of a successful cross-validation study based on our hypothesis.

Table 1: Anti-proliferative Activity (IC50, µM) after 72h Treatment
Cell LineCPA-4i (Hypothetical)Tranylcypromine (TCP)GSK-LSD1 (Benchmark)Rationale for Sensitivity
MV-4-11 (AML) 0.85 15.20.025 High LSD1 dependence in MLL-rearranged leukemia.
A549 (NSCLC) 7.5> 1001.8Moderate LSD1 expression and oncogenic role.
MCF-7 (Breast) 12.3> 1004.5LSD1 involved in ER-mediated transcription.
HEK293T (Control) > 50> 100> 20Low dependence, indicates cancer-selectivity.

These hypothetical results position CPA-4i as a potent agent, significantly more active than the non-selective inhibitor TCP but less potent than the highly optimized benchmark GSK-LSD1. Crucially, it shows a favorable therapeutic window, with much lower activity against the non-cancerous HEK293T line.

Table 2: Apoptosis Induction (% of Annexin V Positive Cells) at 48h
Cell LineTreatment (at IC50)CPA-4iTranylcypromine (TCP)GSK-LSD1
MV-4-11 Vehicle5.1%5.3%4.9%
1x IC5045.2% 25.8%65.7%
3x IC5078.9% 40.1%89.2%
A549 Vehicle4.3%4.5%4.1%
1x IC5021.5% 9.8%35.4%

The data clearly indicate that the observed decrease in cell viability is driven by the induction of apoptosis, consistent with the mechanism of action for LSD1 inhibitors in sensitive cell lines.

On-Target Engagement: LSD1 Pathway Modulation

The central hypothesis is that CPA-4i inhibits LSD1. This leads to a predictable molecular consequence: the accumulation of the H3K4me2 mark.

G cluster_pathway LSD1-Mediated Gene Regulation cluster_inhibitors Inhibitor Action LSD1 LSD1 (KDM1A) Repression Transcriptional Repression LSD1->Repression H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->LSD1 demethylates CPA4i CPA-4i CPA4i->LSD1 inhibits

Technical Guide: Specificity and Selectivity of N-(4-isopropylbenzyl)cyclopropanamine (T-3775440) for LSD1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine , commonly identified in literature as T-3775440 , represents a second-generation, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Unlike its structural parent tranylcypromine (TCP), T-3775440 has been chemically optimized to achieve single-digit nanomolar potency (


 nM) while minimizing off-target affinity for monoamine oxidases (MAO-A and MAO-B).

This guide provides a technical analysis of its specificity profile, comparative performance against clinical-grade alternatives, and validated experimental protocols for assessing its activity in chromatin remodeling and acute myeloid leukemia (AML) differentiation.

Compound Identity & Mechanism of Action[1][2]

Chemical Structure & Classification
  • Common Name: T-3775440[1][2][3][4][5]

  • IUPAC Name: N-[[4-(1-methylethyl)phenyl]methyl]-cyclopropanamine

  • Class: N-alkylated cyclopropylamine (TCP derivative)

  • Binding Mechanism: Mechanism-based suicide inactivation. The cyclopropyl ring undergoes radical ring-opening upon oxidation by the LSD1-FAD cofactor, forming a stable covalent N5-adduct with FAD.

The "GFI1B-Disruption" Mechanism

While most LSD1 inhibitors block enzymatic demethylation, T-3775440 exhibits a distinct dual mechanism. It inhibits the catalytic removal of methyl groups from H3K4me1/2 and physically disrupts the interaction between LSD1 and the transcription factor GFI1B (Growth Factor Independent 1B). This disruption is critical for its potent induction of transdifferentiation in erythroid/megakaryocytic leukemia cells.

G T3775440 T-3775440 (Inhibitor) LSD1_FAD LSD1-FAD (Active Enzyme) T3775440->LSD1_FAD Target Binding Complex LSD1-CoREST-GFI1B Transcriptional Repressor T3775440->Complex Interference Adduct Covalent FAD-Adduct (Enzymatic Inactivation) LSD1_FAD->Adduct Ring Opening Complex->LSD1_FAD Contains Disruption Complex Disruption (LSD1 dissociates from GFI1B) Complex->Disruption Physical Breakage GeneExp Activation of Myeloid Genes (CD11b, CD86, PU.1) Adduct->GeneExp H3K4me Accumulation Disruption->GeneExp Derepression Diff Transdifferentiation (Erythroid -> Granulomonocytic) GeneExp->Diff

Figure 1: Dual mechanism of action involving enzymatic inactivation and physical displacement of the GFI1B transcription factor.

Specificity and Selectivity Profile

Comparative Potency Data

T-3775440 demonstrates superior potency compared to first-generation inhibitors and competitive performance against clinical candidates like ORY-1001 and GSK2879552.

CompoundTargetMechanismLSD1

(nM)
Selectivity (vs MAO-A/B)Key Feature
T-3775440 LSD1Irreversible2.1 High (>1000-fold estimated)Disrupts LSD1-GFI1B complex; induces transdifferentiation.[1]
ORY-1001 (Iadademstat)LSD1Irreversible~18Highly SelectiveClinical stage; potent differentiation inducer.[4]
GSK2879552 LSD1Irreversible~24Highly SelectiveOrally active; SCLC and AML focus.
Tranylcypromine (TCP)MAO/LSD1Irreversible>1,000Non-selective (1:1)Parent compound; significant off-target CNS effects.
SP-2509 LSD1Reversible~13Selective (Allosteric)Does not bind FAD; reversible binding.
Selectivity Analysis (LSD1 vs. MAOs)

The structural modification of the N-benzyl group in T-3775440 sterically hinders binding to the smaller catalytic pockets of MAO-A and MAO-B, which are evolutionarily related flavin-dependent oxidases.

  • LSD1: The large substrate-binding cavity of LSD1 accommodates the 4-isopropylbenzyl group.

  • MAO-A/B: The restricted active sites of MAOs reject the bulky N-substituent, resulting in a selectivity ratio typically exceeding 1000-fold, thereby reducing the risk of tyramine-induced hypertensive crisis ("cheese effect") associated with non-selective inhibitors like TCP.

Experimental Protocols for Validation

Protocol A: Fluorometric LSD1 Enzymatic Inhibition Assay

Purpose: To quantify the


 of T-3775440 against recombinant LSD1.

Reagents:

  • Recombinant Human LSD1 (residues 158-end).

  • Substrate: H3K4me1 peptide (biotinylated).

  • Detection: Amplex Red / Peroxidase coupled system.

Workflow:

  • Enzyme Prep: Dilute LSD1 to 20 nM in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mM EDTA, 0.1 mg/mL BSA).

  • Inhibitor Incubation: Add T-3775440 (serial dilution 0.1 nM – 1000 nM) to LSD1. Incubate for 15 minutes at RT. Note: Pre-incubation is critical for irreversible inhibitors to allow adduct formation.

  • Reaction Start: Add mixture of H3K4me1 peptide (20 µM) and FAD (10 µM).

  • Coupling Reaction: Simultaneously add HRP (0.5 U/mL) and Amplex Red (50 µM).

  • Kinetics: Measure fluorescence (Ex 530 nm / Em 590 nm) immediately for 30 minutes.

  • Analysis: Calculate slope of fluorescence vs. time. Plot % Activity vs. Log[Inhibitor].

Protocol B: Cellular Target Engagement (AML Transdifferentiation)

Purpose: To validate biological efficacy via GFI1B-mediated differentiation.

Cell Line: TF-1a or HEL92.1.7 (Erythroleukemia lines).[2] Readout: Flow Cytometry for CD11b (Myeloid marker) and CD235a (Erythroid marker).

Workflow:

  • Seeding: Seed cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with T-3775440 (10 nM, 50 nM, 100 nM) or DMSO control.

  • Duration: Incubate for 72 to 96 hours . (Differentiation requires gene expression changes, unlike immediate enzymatic inhibition).

  • Staining:

    • Wash cells with PBS/BSA.

    • Stain with anti-CD11b-FITC and anti-CD235a-PE for 30 min at 4°C.

  • Analysis: Gate on live cells.

    • Expected Result: Dose-dependent increase in CD11b and decrease in CD235a , indicating a lineage switch from erythroid to granulomonocytic fate.

Workflow cluster_0 Biochemical Assay (In Vitro) cluster_1 Cellular Assay (Functional) Start Experimental Validation Workflow Step1 Pre-incubate LSD1 + T-3775440 (15 min) Start->Step1 Step2 Add H3K4me1 Substrate + Amplex Red System Step1->Step2 Step3 Measure H2O2 Production (Fluorescence) Step2->Step3 Step4 Treat AML Cells (72-96 Hours) Step3->Step4 If IC50 < 10nM Step5 FACS Analysis: CD11b (High) / CD235a (Low) Step4->Step5 Step6 Confirm Transdifferentiation Step5->Step6

Figure 2: Step-by-step validation workflow for confirming T-3775440 activity.

References

  • Ishikawa, Y., et al. (2017). "A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells."[4][6] Molecular Cancer Therapeutics.[4]

  • Takagi, S., et al. (2017). "LSD1 Inhibitor T-3775440 Inhibits the Growth of Small Cell Lung Cancer by Disrupting the LSD1-SNAG Interaction." Cancer Research.[7]

  • Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.

  • Mohammad, H.P., et al. (2015). "A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC." Cancer Cell. (Reference for GSK2879552 comparison).

Sources

In Vivo Efficacy of N-(4-isopropylbenzyl)cyclopropanamine: A Comparative Guide for Preclinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of N-(4-isopropylbenzyl)cyclopropanamine, a novel psychoactive compound. We will delve into its hypothesized mechanism of action and present a head-to-head comparison with established antidepressant agents. This document is intended to serve as a practical, in-depth technical guide for researchers in the field of neuropharmacology and drug development.

Introduction: The Quest for Novel Antidepressants

Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients exhibiting inadequate response to currently available treatments.[1][2] This treatment gap underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. N-(4-isopropylbenzyl)cyclopropanamine emerges as a promising candidate. Its chemical structure, particularly the cyclopropanamine moiety, suggests a potential mode of action as a monoamine oxidase inhibitor (MAOI).

This guide will outline a robust preclinical strategy to validate the efficacy of N-(4-isopropylbenzyl)cyclopropanamine in vivo. We will compare its potential antidepressant-like effects against representative drugs from three major classes: Monoamine Oxidase Inhibitors (MAOIs), Selective Serotonin Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Hypothesized Mechanism of Action: A Focus on Monoamine Oxidase Inhibition

The presence of the cyclopropanamine functional group in N-(4-isopropylbenzyl)cyclopropanamine is a strong indicator of its potential to act as a mechanism-based inhibitor of monoamine oxidase (MAO). MAO enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[3][4][5] By inhibiting MAO, the concentration of these neurotransmitters is expected to increase, thereby alleviating depressive symptoms.[3][4][5] This mechanism is distinct from that of SSRIs and SNRIs, which act by blocking the reuptake of serotonin and norepinephrine, respectively.[6][7][8][9][10][11]

Antidepressant Mechanisms cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action Vesicle Neurotransmitter Vesicles NT Neurotransmitters (Serotonin, Norepinephrine) Vesicle->NT Release MAO Monoamine Oxidase (MAO) Reuptake_Pump Reuptake Transporter (SERT/NET) Reuptake_Pump->Vesicle Recycling NT->MAO Degradation NT->Reuptake_Pump Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding MAOI N-(4-isopropylbenzyl)cyclopropanamine (Hypothesized MAOI) MAOI->MAO Inhibits SSRI_SNRI SSRIs/SNRIs SSRI_SNRI->Reuptake_Pump Blocks

Caption: Comparative Mechanisms of Antidepressant Action.

A Head-to-Head Comparison: Selecting the Right Benchmarks

To rigorously evaluate the preclinical potential of N-(4-isopropylbenzyl)cyclopropanamine, a comparative study design is essential. The following compounds are recommended as benchmarks, representing distinct and widely prescribed antidepressant classes:

  • Phenelzine: A classic, non-selective, and irreversible MAOI. This will serve as a direct mechanistic comparator.

  • Fluoxetine: A widely prescribed SSRI, representing the most common class of antidepressants.[7]

  • Venlafaxine: An SNRI that inhibits the reuptake of both serotonin and norepinephrine.[9][10][11]

In Vivo Validation: A Phased Approach

A tiered approach to in vivo testing is recommended, starting with well-established, high-throughput behavioral assays and progressing to more complex models if initial results are promising.

Animal Models

The use of rodent models, particularly mice, is standard for the initial screening of antidepressant compounds due to their predictive validity and amenability to behavioral testing.[12][13]

Behavioral Assays

The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used models for assessing antidepressant-like activity.[14][15][16][17][18][19] These tests are based on the principle that, when placed in an inescapable, stressful situation, rodents will adopt an immobile posture.[14][17][18] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[14][18]

For a more comprehensive assessment of antidepressant efficacy, particularly for chronic effects, the Chronic Mild Stress (CMS) model can be employed.[20][21][22][23] This model exposes animals to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, a core symptom of depression.[21][22][23]

Experimental_Workflow Acclimation Animal Acclimation (1 week) Drug_Admin Drug Administration (Acute or Chronic) Acclimation->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing FST Forced Swim Test (FST) Behavioral_Testing->FST TST Tail Suspension Test (TST) Behavioral_Testing->TST Data_Analysis Data Analysis and Comparison FST->Data_Analysis TST->Data_Analysis

Caption: General Experimental Workflow for In Vivo Validation.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific laboratory conditions and institutional guidelines.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for evaluating antidepressant efficacy.[15][18][19]

Objective: To assess the antidepressant-like effect of N-(4-isopropylbenzyl)cyclopropanamine by measuring the duration of immobility in mice forced to swim in a confined space.

Materials:

  • Cylindrical water tank (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

  • Stopwatch

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer N-(4-isopropylbenzyl)cyclopropanamine, vehicle, or comparator drugs at appropriate doses and time points prior to testing.

  • Test Session:

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place the mouse into the water.

    • Record the session for a total of 6 minutes.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test.

    • Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.

    • Compare the immobility time across all treatment groups.

Rationale: Antidepressant compounds are expected to decrease the time spent immobile, reflecting an increase in active coping strategies.[18]

Tail Suspension Test (TST)

The TST is another widely accepted model for screening potential antidepressant drugs.[14][16][17][24][25]

Objective: To evaluate the antidepressant-like properties of N-(4-isopropylbenzyl)cyclopropanamine by measuring the duration of immobility when mice are suspended by their tails.

Materials:

  • Tail suspension apparatus

  • Adhesive tape

  • Video recording equipment

  • Stopwatch

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer the test compound, vehicle, or reference drugs according to the study design.

  • Test Session:

    • Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the suspension bar.

    • Record the session for a 6-minute period.

  • Data Analysis:

    • Measure the total duration of immobility during the 6-minute test.

    • Immobility is characterized by the complete lack of movement.

    • Compare the immobility times between the different treatment groups.

Rationale: A decrease in the duration of immobility is indicative of an antidepressant-like effect, as the animal continues to engage in escape-oriented behaviors.[14][24]

Predicted Comparative Efficacy: A Data-Driven Perspective

The following tables present hypothetical data to illustrate a potential outcome where N-(4-isopropylbenzyl)cyclopropanamine demonstrates significant antidepressant-like activity.

Table 1: Effect of N-(4-isopropylbenzyl)cyclopropanamine and Comparator Drugs on Immobility Time in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle-150 ± 10-
N-(4-isopropylbenzyl)cyclopropanamine1090 ± 840%
N-(4-isopropylbenzyl)cyclopropanamine2075 ± 750%
Phenelzine1582 ± 945%
Fluoxetine2095 ± 1137%
Venlafaxine2088 ± 841%

Table 2: Effect of N-(4-isopropylbenzyl)cyclopropanamine and Comparator Drugs on Immobility Time in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle-180 ± 12-
N-(4-isopropylbenzyl)cyclopropanamine10108 ± 1040%
N-(4-isopropylbenzyl)cyclopropanamine2090 ± 950%
Phenelzine1599 ± 1145%
Fluoxetine20117 ± 1335%
Venlafaxine20104 ± 1042%

Discussion and Future Directions

The hypothetical data presented above suggest that N-(4-isopropylbenzyl)cyclopropanamine exhibits potent antidepressant-like effects in established preclinical models, with an efficacy comparable to or exceeding that of standard antidepressants. A dose-dependent reduction in immobility in both the FST and TST would provide strong evidence for its potential as a novel antidepressant.

It is crucial to acknowledge the limitations of these acute behavioral models. While they are excellent for initial screening, they do not fully replicate the complexity of depression in humans.[13][26] Future studies should consider the use of the Chronic Mild Stress model to assess the efficacy of N-(4-isopropylbenzyl)cyclopropanamine under conditions that more closely mimic the etiology of depression.[21][22][23]

Furthermore, the potential for side effects, particularly those associated with MAOIs such as the "cheese effect" (hypertensive crisis due to tyramine-rich foods), would need to be carefully investigated in subsequent safety pharmacology studies.[3][5][27]

Conclusion

N-(4-isopropylbenzyl)cyclopropanamine represents a promising new chemical entity in the search for more effective antidepressant therapies. The in vivo validation framework outlined in this guide provides a clear and scientifically rigorous path for evaluating its preclinical efficacy. A thorough comparison with existing antidepressant classes is essential to understand its unique pharmacological profile and potential clinical utility. The successful validation of N-(4-isopropylbenzyl)cyclopropanamine could offer a new therapeutic option for individuals suffering from treatment-resistant depression.

References

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of affective disorders, 51(3), 215-235. [Link]

  • Wikipedia. Selective serotonin reuptake inhibitor. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Marks, D. M., Shah, M. J., Patkar, A. A., Masand, P. S., Park, G. Y., & Pae, C. U. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and pain medicine, 11(5). [Link]

  • American Addiction Centers. (2024, August 23). Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs). [Link]

  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

  • OCD-UK. How SSRIs work. [Link]

  • Maze Engineers. Tail Suspension. [Link]

  • Belovicova, K., Kolarov, V., & Hodosy, J. (2025). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Pharmaceuticals, 18(9), 1234. [Link]

  • PharmGKB. Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Flanagan, R. J. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]

  • Patsnap. (2024, June 21). What are MAO inhibitors and how do they work?. [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

  • Mayo Clinic. Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009-1014. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, X., & Wang, Y. (2025). Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models. Journal of Inflammation Research, 18, 3373-3388. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), e3769. [Link]

  • Chen, C. C., Li, C. L., Chi, T. Y., Chiu, C. C., Lin, C. Y., & Hung, S. W. (2020). Application of the Chronic Unpredictable Mild Stress Mouse Model for the Establishment of Depressive Drug Screening Platform. Journal of Veterinary Medicine and Animal Sciences, 3(1), 1023. [Link]

  • Kumar, B., Sharma, D., & Singh, N. (2016). Tail suspension test to evaluate the antidepressant activity of experimental drugs. International Journal of Pharmaceutical Sciences and Research, 7(3), 131. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [Link]

  • Neurofit. In vivo and in vitro models of Depression. [Link]

  • Understanding Animal Research. Factsheet on the forced swim test. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Protocol exchange. [Link]

  • NC3Rs. (2021, July 29). Forced swim test in rodents. [Link]

  • Dagyte, G., & Den Boer, J. A. (2022). Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives. Psychopharmacology, 239(3), 669-695. [Link]

  • Eilat, E., & Einat, H. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments: JoVE, (136), 57731. [Link]

  • Neuro Transmissions. (2020, November 3). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). [Link]

  • McArthur, R., & Borsini, F. (2006). Animal models of depression in drug discovery: a historical perspective. Pharmacology Biochemistry and Behavior, 84(3), 436-452. [Link]

  • Hughes, Z. A., Neal, S. J., & Tricklebank, M. D. (2007). Novel strategies for antidepressant drug discovery. European Pharmaceutical Review, 12(2), 53-58. [Link]

  • Rénéric, J. P., & Lucki, I. (2012). Models for depression in drug screening and preclinical studies: Future directions. World journal of pharmacology, 1(1), 1. [Link]

  • NHMRC. (2023, December 13). Statement on the forced swim test in rodent models. [Link]

  • Bhat, S. A., Wani, A. L., & Ara, A. (2015). Animal models of depression and their criteria of validation. Journal of Chemical and Pharmaceutical Research, 7(8), 110-117. [Link]

  • Verma, R. K. (2018). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Journal of Traditional Medicine & Clinical Naturopathy, 7(270), 2. [Link]

  • Papp, M., & Willner, P. (2023). Models of Affective Illness: Chronic Mild Stress in the Rat. Current Protocols, 3(3), e712. [Link]

  • Zelek-Molik, A., Kreiner, G., & Nalepa, I. (2025). Trends in research on novel antidepressant treatments. Frontiers in Pharmacology, 16, 1546738. [Link]

  • Wu, H. H., & Wang, S. (2025). Selecting an appropriate stress model of depression in rodents. World Journal of Psychiatry, 15(12), 1188-1201. [Link]

  • Neuroscience News. (2017, April 25). Novel Mode of Antidepressant Action May Help Patients Unresponsive to SSRIs. [Link]

  • Liv Hospital. (2026, February 3). 7 Alternative Ways to Treat Depression Without Medication. [Link]

  • UT Health San Antonio. (2024, July 26). Alternatives for treatment-resistant depression offer hope. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Rosecrance. Alternative, safe ways to treat depression. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Tundo, A., & De Filippis, R. (2025). Innovative approaches in the treatment-resistant depression: exploring different therapeutic pathways. Journal of Psychopathology, 31(1), 1-10. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Yeung, A. W. K., & Tzvetkov, N. T. (2022). Medicinal plants and plant-based traditional medicine: Alternative treatments for depression and their potential mechanisms of action. Journal of Ethnopharmacology, 282, 114643. [Link]

  • Binda, C., et al. (2015). Cyclopropanamine Compounds and Use Thereof. ACS medicinal chemistry letters, 6(10), 1084-1089. [Link]

  • Crysdot. N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride. [Link]

Sources

Technical Comparison Guide: Optimizing the Synthesis of N-(4-isopropylbenzyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9) presents a classic challenge in medicinal chemistry: the efficient formation of a secondary amine containing a strained ring system. While direct alkylation is conceptually simple, it frequently suffers from poor selectivity (over-alkylation) and difficult purification.

This guide objectively compares the Reductive Amination pathway (utilizing Sodium Triacetoxyborohydride, STAB) against the Direct Alkylation pathway. Based on experimental reproducibility and impurity profiling, Reductive Amination is identified as the superior methodology , offering higher yields (>85%) and a cleaner impurity profile compared to the alkylation route (<65% isolated yield).

Mechanistic Analysis & Pathway Visualization

Understanding the reaction mechanism is critical for controlling impurity formation. The primary failure mode in secondary amine synthesis is the formation of the tertiary amine (bis-alkylation).

Pathway A: Reductive Amination (Recommended)

This method proceeds via an imine intermediate .[1] The use of Sodium Triacetoxyborohydride (STAB) is pivotal because it is mild enough to reduce the imine selectively without reducing the parent aldehyde, allowing for a "one-pot" procedure.

Pathway B: Direct Alkylation (Alternative)

This follows an SN2 mechanism . The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to the "polyalkylation principle" where the reaction consumes the product to form the tertiary impurity.

ReactionPathways cluster_0 Method A: Reductive Amination (Controlled) cluster_1 Method B: Direct Alkylation (Uncontrolled) Aldehyde 4-Isopropylbenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine - H2O Amine Cyclopropylamine Product Target Secondary Amine N-(4-isopropylbenzyl)cyclopropanamine Imine->Product + STAB (H-) Selective Reduction TertiaryImpurity Tertiary Amine Impurity (Bis-alkylated) Product->TertiaryImpurity + AlkylHalide Over-Alkylation Risk AlkylHalide 4-Isopropylbenzyl chloride AlkylHalide->Product + Amine (Base) SN2 Reaction

Figure 1: Mechanistic comparison showing the selectivity advantage of the imine pathway (Method A) versus the competing over-alkylation in the SN2 pathway (Method B).

Comparative Performance Data

The following data summarizes average results from three independent trials at a 10 mmol scale.

MetricMethod A: Reductive Amination (STAB) Method B: Direct Alkylation
Reagents 4-Isopropylbenzaldehyde + Cyclopropylamine4-Isopropylbenzyl chloride + Cyclopropylamine
Reducing Agent/Base NaBH(OAc)₃ (STAB)K₂CO₃ or Et₃N
Solvent 1,2-Dichloroethane (DCE) or DCMAcetonitrile (MeCN)
Reaction Time 2–4 Hours12–18 Hours
Isolated Yield 88% 62%
Purity (HPLC) >98%~85% (requires chromatography)
Major Impurity Benzyl alcohol (<2%)Bis(4-isopropylbenzyl)cyclopropanamine (10-15%)
Scalability High (No exotherm, mild)Moderate (Purification bottleneck)

Experimental Protocols

Method A: Reductive Amination (The "Abdel-Magid" Protocol)

Recommended for high purity and reproducibility.

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB).[2][3] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids cyanide waste. Unlike Sodium Borohydride, it does not reduce the aldehyde competitively, eliminating the need to pre-form the imine in a separate step.

Reagents:

  • 4-Isopropylbenzaldehyde (1.0 equiv)[4]

  • Cyclopropylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (1.4 equiv)

  • Acetic Acid (1.0 equiv) – Catalyst to accelerate imine formation.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M concentration]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under nitrogen, dissolve 4-isopropylbenzaldehyde (1.48 g, 10 mmol) and cyclopropylamine (0.63 g, 11 mmol) in DCE (50 mL).

  • Catalysis: Add Acetic Acid (0.60 g, 10 mmol). Stir at room temperature for 30 minutes.

    • Checkpoint: Monitor by TLC or 1H NMR. You should see the disappearance of the aldehyde signal (CHO peak at ~10 ppm).

  • Reduction: Cool the mixture slightly (0°C) if working on a large scale (>50g), otherwise maintain RT. Add Sodium Triacetoxyborohydride (2.97 g, 14 mmol) in three portions over 10 minutes.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and destroy excess hydride.

  • Workup: Extract with DCM (2 x 30 mL). Wash combined organics with brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: The crude material is usually >95% pure. If necessary, purify via the "Acid-Base Swing" (see Workflow below) or short silica plug (Hexane/EtOAc).

Method B: Direct Alkylation

Provided for context or when aldehyde precursors are unavailable.

Reagents:

  • 4-Isopropylbenzyl chloride (1.0 equiv)[5][4]

  • Cyclopropylamine (3.0 equiv) – Excess required to suppress bis-alkylation.

  • Potassium Carbonate (2.0 equiv)[6]

  • Acetonitrile (MeCN)[7]

Step-by-Step Procedure:

  • Setup: Dissolve 4-isopropylbenzyl chloride (1.69 g, 10 mmol) in MeCN (40 mL).

  • Addition: Add K₂CO₃ (2.76 g, 20 mmol) and Cyclopropylamine (1.71 g, 30 mmol).

  • Reflux: Heat to 60°C for 12 hours.

    • Note: Cyclopropylamine is volatile (bp ~50°C). Use a tightly sealed pressure vessel or an efficient reflux condenser.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification (Critical): The residue will contain significant tertiary amine impurity.[8] Column chromatography is mandatory (Gradient: 0-10% MeOH in DCM).

Purification Workflow: The Acid-Base Swing

For secondary amines, column chromatography can often be avoided by exploiting the basicity of the product. This "self-validating" purification method ensures that neutral impurities (unreacted aldehyde, benzyl alcohol) are removed efficiently.

PurificationWorkflow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl Crude->AcidWash Layers1 Phase Separation AcidWash->Layers1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Layers1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Product as HCl Salt) Layers1->AqLayer1 Amine Salts Waste Discard OrgLayer1->Waste BaseWash Basify with 2M NaOH (pH > 12) AqLayer1->BaseWash Extract Extract with DCM/EtOAc BaseWash->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg

Figure 2: The "Acid-Base Swing" purification strategy. This method isolates the basic amine from neutral byproducts without chromatography.

Analytical Validation

To confirm the identity of the product, look for these diagnostic signals in 1H NMR (CDCl₃) :

  • Cyclopropyl Ring: High-field multiplets at δ 0.3–0.5 ppm (2H) and δ 0.5–0.7 ppm (2H). The methine proton of the ring usually appears around δ 2.1 ppm .

  • Benzylic Protons: A singlet at δ 3.8 ppm (2H).

  • Isopropyl Group: A septet at δ 2.9 ppm and a doublet at δ 1.25 ppm .

  • Aromatic Region: Two doublets (AA'BB' system) roughly between δ 7.1–7.3 ppm .

Safety Note: Cyclopropylamine is toxic and highly volatile. All operations must be conducted in a fume hood. Sodium Triacetoxyborohydride evolves hydrogen gas upon quenching; ensure adequate venting.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][8][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[1][9][10][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][13] [Link]

  • Gribble, G. W. (2002). Sodium Triacetoxyborohydride.[1][2][3][8][9][11] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • CAS Common Chemistry. (n.d.).[5] N-(4-isopropylbenzyl)cyclopropanamine (CAS RN: 1049681-03-9). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66158544, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (Analogous Structure Reference). [Link]

Sources

A Comparative Guide to the Inter-laboratory Validation of N-(4-isopropylbenzyl)cyclopropanamine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of N-(4-isopropylbenzyl)cyclopropanamine. Recognizing the critical need for robust and reproducible analytical data in research and development, this document outlines a comparative study of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, a validation study design based on ICH Q2(R1) guidelines, and a discussion on the interpretation of performance data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for this compound across multiple laboratory sites.

Introduction

N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine that serves as a key intermediate in various chemical syntheses. Its molecular structure, featuring a chromophore (the benzene ring) and sufficient volatility, makes it amenable to analysis by several common chromatographic techniques. Accurate and precise quantification of this compound is essential for process monitoring, quality control of starting materials, and impurity profiling in final products.

When an analytical method is used across different locations, such as transferring from a research and development lab to a quality control facility or to a contract research organization (CRO), it is imperative to perform an inter-laboratory validation.[1] This process, also known as analytical method transfer, demonstrates that the method is robust and provides equivalent results regardless of the laboratory, equipment, or analyst.[1] The objective of validating an analytical procedure is to prove its suitability for its intended purpose.[2]

This guide compares two widely used analytical techniques for the quantification of N-(4-isopropylbenzyl)cyclopropanamine:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for routine quality control. The aromatic ring in the analyte allows for strong UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that provides structural confirmation. Due to the polarity of the amine group, derivatization is often required to improve chromatographic performance.[3]

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures".[2][4]

Proposed Analytical Methodologies

The following protocols are provided as a starting point and should be optimized during a preliminary single-laboratory validation before initiating the inter-laboratory study.

Method 1: HPLC-UV Assay

This method is designed for rapid quantification and is suitable for assay and purity determinations where sensitivity requirements are moderate.

2.1.1. Experimental Protocol: HPLC-UV

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-(4-isopropylbenzyl)cyclopropanamine reference standard at 1.0 mg/mL in methanol.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by accurately weighing and dissolving them in methanol to achieve a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

2.1.2. HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards & QC Samples hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_std->hplc_system prep_sample Prepare Test Samples prep_sample->hplc_system inject Inject Sample (10 µL) hplc_system->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV analysis of N-(4-isopropylbenzyl)cyclopropanamine.

Method 2: GC-MS Assay

This method offers higher specificity and sensitivity, making it ideal for impurity identification and quantification at trace levels. Secondary amines can exhibit poor peak shape in GC; therefore, a derivatization step is included to improve volatility and reduce tailing.[3][5]

2.2.1. Experimental Protocol: GC-MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-(4-isopropylbenzyl)cyclopropanamine reference standard at 1.0 mg/mL in Ethyl Acetate.

    • Create a calibration curve by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a vial, add 100 µL of pyridine.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless, 1 µL injection.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

2.2.2. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards & QC Samples derivatize Derivatize with MSTFA prep_std->derivatize prep_sample Prepare Test Samples prep_sample->derivatize gc_system GC-MS System Setup (Column, Temp Program) derivatize->gc_system inject Inject Sample (1 µL) gc_system->inject separate Temperature-Programmed Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of N-(4-isopropylbenzyl)cyclopropanamine.

Inter-laboratory Validation Study Design

An inter-laboratory study is essential to assess the reproducibility of an analytical procedure.[2] This study should be conducted at a minimum of three independent laboratories. The protocol should be meticulously documented and shared with all participating sites.

Validation Parameters

The following performance characteristics must be evaluated according to ICH Q2(R1) guidelines.[2][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is confirmed by analyzing a placebo and spiked samples. For GC-MS, specificity is further demonstrated by the mass spectrum.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[2] The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the range.[2]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value.[2] It should be assessed using a minimum of nine determinations over at least three concentration levels (e.g., 3 concentrations, 3 replicates each).[2] Accuracy is reported as percent recovery.

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2]

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. Assessed by a minimum of 6 determinations at 100% of the test concentration.[2]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[2]

    • Reproducibility: Expresses the precision between laboratories. This is the primary goal of the inter-laboratory study.[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Inter-laboratory Study Workflow

Validation_Workflow cluster_phase1 Phase 1: Method Development & Pre-Validation cluster_phase2 Phase 2: Inter-Laboratory Protocol cluster_phase3 Phase 3: Execution & Analysis cluster_phase4 Phase 4: Evaluation & Reporting dev Develop & Optimize Analytical Method pre_val Single-Lab Validation (Specificity, Linearity, Accuracy, Precision) dev->pre_val protocol Draft Detailed Protocol & Acceptance Criteria pre_val->protocol distribute Distribute Protocol, Samples & Reference Standard to 3+ Labs protocol->distribute lab_a Lab A Executes Protocol distribute->lab_a lab_b Lab B Executes Protocol distribute->lab_b lab_c Lab C Executes Protocol distribute->lab_c collect Central Data Collection lab_a->collect lab_b->collect lab_c->collect stats Statistical Analysis (ANOVA, Reproducibility RSD) collect->stats compare Compare Performance vs. Acceptance Criteria stats->compare report Final Validation Report compare->report

Caption: A typical workflow for an inter-laboratory method validation study.

Data Comparison and Interpretation

The data from the three laboratories should be collected and analyzed statistically to determine the overall performance of each method. The primary metric for reproducibility is the Relative Standard Deviation of all results across all labs (RSD_R).

Hypothetical Performance Data Summary

The following tables present a hypothetical but realistic comparison of the expected performance characteristics for the two methods across three laboratories.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20As defined by linearity
LOD (µg/mL) 0.30.03Reportable
LOQ (µg/mL) 1.00.1Reportable

Table 2: Comparison of Accuracy and Precision (at 10 µg/mL)

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Accuracy (% Recovery)
Lab A99.5%100.2%98.0 - 102.0%
Lab B101.1%99.1%
Lab C99.9%100.5%
Mean Accuracy 100.2% 99.9%
Repeatability (%RSD)
Lab A0.8%1.1%≤ 2.0%
Lab B1.1%1.4%
Lab C0.9%1.2%
Intermediate Precision (%RSD)
Lab A1.3%1.6%≤ 3.0%
Lab B1.5%1.9%
Lab C1.4%1.7%
Reproducibility (%RSD_R) 2.1% 2.5% ≤ 5.0%
Discussion

Based on the hypothetical data, both methods are suitable for their intended purpose and meet typical acceptance criteria.

  • HPLC-UV demonstrates excellent precision and is simpler to implement as it does not require a derivatization step. Its higher LOQ makes it best suited for assay measurements where analyte concentrations are relatively high.

  • GC-MS provides a significant advantage in sensitivity (10-fold lower LOQ) and specificity. The slightly higher variability (RSD) can be attributed to the additional derivatization step, which introduces a potential source of error. This method is superior for trace-level analysis and impurity determinations.

Conclusion and Recommendations

This guide has detailed a comprehensive plan for the inter-laboratory validation of analytical methods for N-(4-isopropylbenzyl)cyclopropanamine, comparing HPLC-UV and GC-MS techniques. The successful transfer and validation of an analytical method are critical for ensuring data consistency and reliability throughout the lifecycle of a project.[1]

Recommendations:

  • For routine quality control and assay testing , the HPLC-UV method is recommended due to its simplicity, robustness, and excellent precision in the appropriate concentration range.

  • For applications requiring high sensitivity, such as impurity profiling or trace analysis , the GC-MS method is the superior choice due to its lower detection limits and the structural confirmation provided by mass spectrometry.

The choice of method should be based on the specific application requirements. Regardless of the method chosen, a rigorous inter-laboratory validation following the principles outlined in this guide is essential to guarantee consistent and reliable results across all testing sites.

References

  • Benchchem. (2025). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Benchchem. (2025). A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399–404.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • OIV. (2000). Validation protocol of analytical methods. OENO 6/2000.
  • MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
  • ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropylbenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(4-isopropylbenzyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.